molecular formula C12H11NO3 B1353845 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one CAS No. 70033-61-3

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Cat. No.: B1353845
CAS No.: 70033-61-3
M. Wt: 217.22 g/mol
InChI Key: JFSCKVXXRWUABD-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-10-6-11(15)12(16)7-13(10)9-4-2-1-3-5-9/h1-7,14,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSCKVXXRWUABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)C=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, a compound of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available and bio-renewable starting material, kojic acid. The core of the synthetic strategy involves the transformation of the γ-pyrone ring of kojic acid into a 1-substituted-4-pyridinone. This guide will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present characterization data for the target molecule. The intended audience for this document includes researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

This compound belongs to the class of 3-hydroxy-4-pyridinones, which are renowned for their strong and selective iron-chelating properties. This characteristic makes them valuable scaffolds in the development of therapeutic agents for iron overload disorders. The introduction of a phenyl group at the N1 position significantly modulates the lipophilicity and pharmacokinetic profile of the molecule compared to simpler alkyl-substituted analogs.

The most logical and efficient synthetic approach to this compound leverages the structural similarity of the target molecule to kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Kojic acid is an inexpensive and readily available natural product produced by several species of fungi.[1][2] The core transformation is the conversion of the pyranone ring system into a pyridinone ring by reaction with a primary amine, in this case, aniline.

However, the presence of two hydroxyl groups in kojic acid necessitates a protection strategy to prevent unwanted side reactions during the amination step. The phenolic hydroxyl group at C5 and the primary alcohol at C2 can both react under various conditions. Therefore, a judicious choice of protecting groups is paramount for a successful synthesis. The benzyl group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.

Thus, the overall synthetic pathway can be dissected into three key stages:

  • Protection: Benzylation of the hydroxyl groups of kojic acid.

  • Ring Transformation: Reaction of the protected kojic acid with aniline to form the 1-phenylpyridin-4(1H)-one ring.

  • Deprotection: Removal of the benzyl protecting groups to yield the final product.

This strategic approach is illustrated in the workflow diagram below.

Synthesis_Workflow Kojic_Acid Kojic Acid Protected_Kojic_Acid O-Benzylated Kojic Acid Kojic_Acid->Protected_Kojic_Acid  Step 1: Protection   Protected_Product Protected Target Molecule Protected_Kojic_Acid->Protected_Product  Step 2: Ring Transformation   Final_Product 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one Protected_Product->Final_Product  Step 3: Deprotection  

Caption: High-level workflow for the synthesis of the target pyridinone.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Protection of Kojic Acid

The initial step involves the protection of both the phenolic and primary hydroxyl groups of kojic acid as benzyl ethers. This is a critical maneuver to prevent the acidic phenolic proton from interfering with subsequent reactions and to avoid potential O-arylation or other side reactions of the primary alcohol. Benzyl chloride (BnCl) is a common and effective reagent for this transformation, typically carried out in the presence of a base to deprotonate the hydroxyl groups, thereby activating them for nucleophilic attack on the benzyl chloride.

Reaction Scheme:

Protection_Step cluster_reactants Reactants cluster_products Product Kojic_Acid Kojic Acid Protected_Kojic_Acid 5-(Benzyloxy)-2-((benzyloxy)methyl) -4H-pyran-4-one Kojic_Acid->Protected_Kojic_Acid Benzylation Reagents + Benzyl Chloride (2 eq.) + Base (e.g., NaOH)

Caption: Protection of kojic acid hydroxyl groups.

Experimental Protocol:

A detailed protocol for the benzylation of kojic acid is described in the literature.[3]

  • Dissolution: Dissolve kojic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Basification: Add a solution of sodium hydroxide (2.0 eq.) in water to the reaction mixture.

  • Benzylation: Add benzyl chloride (2.2 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired O-benzylated kojic acid.

Causality and Experimental Choices:

  • The use of a slight excess of benzyl chloride ensures the complete protection of both hydroxyl groups.

  • The basic conditions are essential to deprotonate the hydroxyls, making them nucleophilic.

  • Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Step 2: Ring Transformation to the Pyridinone

With the hydroxyl groups protected, the pyranone ring is now primed for reaction with aniline. This reaction proceeds via a nucleophilic attack of the amine on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the thermodynamically more stable pyridinone ring.

Reaction Scheme:

Ring_Transformation cluster_reactants Reactants cluster_products Product Protected_Kojic_Acid O-Benzylated Kojic Acid Protected_Product 1-Phenyl-5-(benzyloxy)-2- ((benzyloxy)methyl)pyridin-4(1H)-one Protected_Kojic_Acid->Protected_Product Amination/ Cyclization Aniline + Aniline

Caption: Formation of the 1-phenylpyridin-4(1H)-one ring.

Experimental Protocol:

Based on analogous syntheses of N-substituted pyridinones from pyranones:[3]

  • Reaction Setup: In a round-bottom flask, dissolve the O-benzylated kojic acid (1.0 eq.) in a high-boiling polar solvent such as ethanol or a mixture of ethanol and water.

  • Amine Addition: Add aniline (1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Experimental Choices:

  • The use of a slight excess of aniline helps to drive the reaction to completion.

  • Refluxing in a polar protic solvent facilitates the nucleophilic attack and subsequent dehydration steps.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the benzyl protecting groups to unveil the free hydroxyl functions. Catalytic hydrogenolysis is the method of choice for this transformation due to its high efficiency and mild reaction conditions. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

Reaction Scheme:

Deprotection_Step cluster_reactants Reactants cluster_products Product Protected_Product Protected Target Molecule Final_Product 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one Protected_Product->Final_Product Hydrogenolysis Reagents + H₂ (g) + Pd/C

Caption: Final deprotection to yield the target molecule.

Experimental Protocol:

Standard hydrogenolysis procedures are well-established:[3]

  • Catalyst Suspension: In a flask suitable for hydrogenation, suspend palladium on carbon (10 wt. %, ~5-10 mol%) in a suitable solvent such as ethanol or methanol.

  • Substrate Addition: Add the protected 1-phenylpyridin-4(1H)-one (1.0 eq.) to the catalyst suspension.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, or higher pressure for faster reaction) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent such as methanol.[4]

Causality and Experimental Choices:

  • Palladium on carbon is a highly effective and widely used catalyst for the cleavage of benzyl ethers.

  • A hydrogen atmosphere provides the necessary reagent for the reductive cleavage.

  • Filtration through Celite is a standard and effective method for removing the heterogeneous catalyst.

Quantitative Data and Characterization

The following table summarizes the key physical and chemical properties of the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Kojic AcidC₆H₆O₄142.11150-154White to off-white powder
This compoundC₁₂H₁₁NO₃217.22238Solid

Data for Kojic Acid from Sigma-Aldrich.[2] Data for this compound from ChemicalBook.[4]

Conclusion

The synthesis of this compound from kojic acid is a well-defined and efficient process. The three-step sequence involving protection, ring transformation, and deprotection offers a reliable route to this valuable pyridinone derivative. The strategic use of benzyl protecting groups is key to the success of this synthesis, allowing for a clean and high-yielding conversion of the pyranone ring to the desired pyridinone scaffold. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize this compound for further investigation in various fields, particularly in the design of novel therapeutic agents.

References

  • Synthesis and iron(III) binding properties of 3-hydroxypyrid-4-ones derived from kojic acid. PubMed. Available at: [Link]

  • ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ResearchGate. Available at: [Link]

  • Kojic acid derivative and preparation method thereof. Google Patents.
  • Which Ingredients Go Well With Kojic Acid — And Which DON'T?. SeoulCeuticals. Available at: [Link]

  • (PDF) Kojic acid in organic synthesis. ResearchGate. Available at: [Link]

  • Process for preparing 4-hydroxyanilines. Google Patents.
  • Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. Available at: [Link]

  • On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. Available at: [Link]

  • One-pot synthesis of ethylmaltol from maltol. PubMed Central. Available at: [Link]

  • Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. PubMed. Available at: [Link]

  • What NOT to Use with Kojic Acid Soap: Ingredient Combinations to Avoid. KojieCare. Available at: [Link]

Sources

physicochemical properties of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Foreword: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Central to this process is the characterization of a compound's physicochemical properties. These intrinsic attributes—solubility, acidity, lipophilicity—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME).[1][2] For researchers, scientists, and drug development professionals, a deep understanding of these properties is not merely academic; it is the cornerstone of rational drug design and the key to mitigating late-stage attrition.[3]

This guide provides a comprehensive technical overview of this compound, a member of the pyridinone class of heterocyclic compounds. Pyridinones are recognized as "privileged scaffolds" in medicinal chemistry, valued for their ability to engage in crucial hydrogen bonding interactions and their versatile synthetic accessibility.[4][5][6] By dissecting the core physicochemical properties of this specific molecule, we aim to provide a framework for its potential development, offering both established data and field-proven experimental protocols for its thorough evaluation.

Molecular Identity and Structural Framework

A complete physicochemical profile begins with an unambiguous definition of the molecule's structure and fundamental identifiers.

  • Chemical Name: this compound

  • CAS Number: 70033-61-3[7][8][9]

  • Molecular Formula: C₁₂H₁₁NO₃[7][9]

  • Molecular Weight: 217.22 g/mol [7][9]

Chemical structure of this compound Figure 1: 2D Structure of this compound.[10]

The structure reveals a confluence of functional groups that dictate its chemical personality. The pyridinone core, a six-membered heterocycle, is central.[5] It is adorned with a phenolic hydroxyl group, a primary alcohol (hydroxymethyl group), and an N-phenyl substituent. This unique combination creates a molecule with both hydrogen bond donor (hydroxyl groups) and acceptor (carbonyl oxygen, hydroxyl oxygens) capabilities, features critical for interacting with biological targets.[4] Furthermore, pyridinones can exhibit tautomerism, existing in equilibrium with their hydroxypyridine form, a phenomenon influenced by solvent and solid-state packing.[4][11][12]

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is critical to note that several of these values are predicted through computational models and await experimental verification.

PropertyValueSource
Melting Point 238 °CChemicalBook[7]
Boiling Point 403.8 ± 45.0 °C (Predicted)ChemicalBook[7]
Density 1.389 ± 0.06 g/cm³ (Predicted)ChemicalBook[7]
Storage Temperature 2-8°CChemicalBook[7]

Solubility Profile: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[2][13] The structure of this compound presents a classic interplay of hydrophilic and hydrophobic forces. The two hydroxyl groups and the polar carbonyl group are expected to promote interaction with water, while the N-phenyl ring introduces significant lipophilic character. This balance suggests that the compound is likely to have limited but measurable aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, deionized water) in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Agitate at constant T (24-48h) to equilibrate A->B Establish Equilibrium C Centrifuge to separate solid and supernatant B->C Phase Separation D Withdraw and dilute clear supernatant C->D Sampling E Quantify concentration (HPLC-UV) D->E Analysis F Calculate solubility E->F Data Processing

Caption: A flowchart illustrating the shake-flask method for solubility determination.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. This parameter is crucial as the ionization state of a drug affects its solubility, membrane permeability, and binding to its target.[1][13] this compound has at least one ionizable proton: the phenolic hydroxyl group on the pyridinone ring, which is expected to be acidic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for measuring pKa.[14][15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (often a co-solvent system like methanol/water if aqueous solubility is low). Ensure the final concentration is appropriate for detection (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with an inert gas like nitrogen to remove dissolved CO₂.[14]

  • Titration: Begin stirring the solution. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[17] This is the point of minimal pH change in the buffer region.[14]

G cluster_1 Potentiometric pKa Determination A Calibrate pH meter with standard buffers B Dissolve compound in co-solvent system A->B Preparation C Add standardized titrant in small increments B->C Titration D Record pH after each addition C->D Measurement E Plot pH vs. Titrant Volume D->E Data Plotting F Determine pKa at half-equivalence point E->F Analysis

Caption: Workflow for determining the pKa value via potentiometric titration.

Lipophilicity (LogP): Balancing Water and Fat Affinity

Lipophilicity describes a compound's affinity for a lipid-like, non-polar environment versus an aqueous, polar one.[13] It is a key determinant of a drug's ability to cross biological membranes. The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio.[18][19]

Experimental Protocol: LogP Determination by Shake-Flask Method

This direct method is considered the definitive standard for LogP measurement.[18][20]

Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer, for LogD determination) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated aqueous phase.

  • Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the water-saturated n-octanol (e.g., a 1:1 or 2:1 volume ratio).

  • Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[19]

G cluster_2 Shake-Flask LogP Determination A Pre-saturate n-octanol and aqueous phase B Dissolve compound in aqueous phase A->B Setup C Mix with n-octanol phase and equilibrate B->C Partitioning D Centrifuge to separate phases C->D Separation E Measure concentration in both phases D->E Analysis F Calculate LogP E->F Result

Caption: The standard shake-flask protocol for experimental LogP measurement.

Spectroscopic Profile for Structural Confirmation

While not physicochemical properties themselves, spectroscopic data are essential for confirming the identity and purity of the compound being tested. The expected spectral features for this compound are outlined below.

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals for the protons on the phenyl ring and the pyridinone ring (typically in the 6.0-8.0 ppm region). A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group would be expected, along with exchangeable signals for the two hydroxyl (-OH) protons.[21]

  • ¹³C NMR (Carbon-13 NMR): Key signals would include the carbonyl carbon (C=O) downfield (typically >160 ppm), carbons of the aromatic rings, and the carbon of the hydroxymethyl group (~60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching from the hydroxyl groups. A strong, sharp peak for the C=O stretch of the pyridinone ketone is expected around 1640-1680 cm⁻¹.

  • Mass Spectrometry (MS): In Electron Ionization (EI) mode, the mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 217.22.

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are governed by a delicate balance of polar, ionizable hydroxyl groups and a non-polar phenyl substituent. The available data indicates a high-melting solid with predicted moderate lipophilicity and limited aqueous solubility. Its acidic hydroxyl group will render its properties pH-dependent, a critical consideration for its behavior in biological systems. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and refinement of its physicochemical profile. A thorough understanding of these properties is indispensable for any future investigation into the therapeutic potential of this promising pyridinone derivative.

References

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
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  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • LookChem. (2023). What are the physicochemical properties of drug?.
  • AiFChem. (n.d.). This compound.
  • AKos Consulting & Solutions. (n.d.). This compound, 95% Purity, C12H11NO3, 1 gram.
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ProQuest. (n.d.). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives.
  • Zhang, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
  • Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PubMed Central.
  • Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ResearchGate. (n.d.). Marketed drugs containing pyridinone.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
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5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound. While direct research on this specific molecule is limited, its structural features, particularly the hydroxypyridinone core, strongly suggest a primary mechanism of action rooted in metal ion chelation. This guide will, therefore, elucidate the proposed mechanism of action by drawing parallels with the well-established biological activities of structurally related hydroxypyridinone derivatives.[1][2][3][4][5] The central hypothesis is that this compound functions as a potent iron chelator, a property that underpins its potential therapeutic effects by mitigating iron-induced oxidative stress and modulating iron-dependent cellular processes.

The Pivotal Role of the Hydroxypyridinone Scaffold: Iron Chelation

The defining characteristic of the hydroxypyridinone class of compounds is their ability to act as bidentate ligands, forming stable complexes with metal ions.[3] Iron, in its ferric (Fe³⁺) state, is a primary target for these chelators due to its crucial, yet potentially toxic, role in biological systems.[6][7]

The chelation process involves the formation of coordinate bonds between the ferric ion and the deprotonated hydroxyl and carbonyl groups of the pyridinone ring. Typically, three hydroxypyridinone molecules coordinate with a single ferric ion to form a stable hexadentate octahedral complex. This sequestration of iron has profound implications for cellular function.

Downstream Mechanistic Consequences of Iron Sequestration

The chelation of intracellular iron by this compound is predicted to initiate a cascade of events that collectively define its mechanism of action:

Attenuation of Oxidative Stress

Free or loosely bound intracellular iron is a potent catalyst for the generation of highly reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions.[6][7][8][9] These reactions are summarized below:

  • Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻

  • Haber-Weiss Reaction: O₂•⁻ + H₂O₂ ---(Fe³⁺/Fe²⁺)---> O₂ + OH• + OH⁻

By binding to and sequestering ferric iron, this compound is expected to inhibit these reactions, thereby reducing the production of the highly damaging hydroxyl radical (OH•).[10] This reduction in oxidative stress can protect cellular components, including lipids, proteins, and DNA, from oxidative damage.[6][9]

Modulation of Iron-Dependent Cellular Pathways

Iron is an essential cofactor for numerous enzymes and proteins involved in critical cellular processes. By reducing the availability of intracellular iron, this compound can modulate these pathways:

  • Iron Regulatory Proteins (IRPs) and Iron Homeostasis: The IRP/IRE (Iron-Responsive Element) system is a key regulator of iron metabolism.[6][7] In iron-depleted conditions, IRPs bind to IREs on the messenger RNA (mRNA) of proteins involved in iron uptake, storage, and export, such as the transferrin receptor and ferritin. This leads to an increase in iron uptake and a decrease in iron storage, as the cell attempts to compensate for the perceived iron deficiency.

  • Hypoxia-Inducible Factors (HIFs): The stability and activity of HIFs, transcription factors that mediate cellular responses to low oxygen, are regulated by iron-dependent prolyl hydroxylases. Iron chelation can stabilize HIFs, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[7]

Inhibition of Ferroptosis

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[9] This process is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.[9][10][11] By chelating iron, this compound can directly inhibit the catalytic activity of iron in lipid peroxidation, thereby preventing ferroptotic cell death.

Proposed Therapeutic Implications

The proposed mechanism of action suggests that this compound may have therapeutic potential in a range of diseases characterized by iron dysregulation and oxidative stress:

  • Neurodegenerative Diseases: Conditions such as Parkinson's disease, Alzheimer's disease, and Friedreich's ataxia are associated with focal iron accumulation in the brain, leading to oxidative stress and neuronal cell death.[10][11][12][13] An iron chelator that can cross the blood-brain barrier could offer significant neuroprotective benefits.

  • Cardiovascular Diseases: Iron-mediated oxidative stress is implicated in the pathophysiology of cardiovascular diseases, including atherosclerosis and ischemia-reperfusion injury.[9][14]

  • Infectious Diseases and Cancer: Iron is an essential nutrient for the proliferation of pathogenic microorganisms and cancer cells. Iron chelation can thus represent a therapeutic strategy to limit their growth.[15]

Experimental Workflows for Mechanistic Validation

To empirically validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended:

Protocol 1: Spectrophotometric Determination of Iron Chelation

This protocol quantifies the iron-binding affinity and stoichiometry of the compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of ferric chloride (FeCl₃) in an acidic aqueous solution to prevent precipitation.

  • In a quartz cuvette, add a fixed concentration of the compound in a buffered solution (e.g., HEPES or MES).

  • Titrate the compound solution with increasing concentrations of the FeCl₃ solution.

  • After each addition, allow the solution to equilibrate and record the UV-Visible absorbance spectrum.

  • Plot the change in absorbance at the wavelength of maximum absorbance of the iron-complex against the molar ratio of iron to the compound.

  • The inflection point of the curve will indicate the stoichiometry of the complex, and the data can be used to calculate the binding affinity (Kₐ).

Data Presentation:

ParameterValue
Wavelength of Max Absorbance (λₘₐₓ) of ComplexTBD
Stoichiometry (Compound:Fe³⁺)TBD
Binding Affinity (Kₐ)TBD

Table 1: Hypothetical data table for iron chelation parameters.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay

This protocol assesses the ability of the compound to reduce intracellular ROS levels.

Methodology:

  • Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

  • Induce oxidative stress by treating the cells with an agent such as hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor (e.g., rotenone).

  • Co-treat the cells with varying concentrations of this compound.

  • After the treatment period, wash the cells and incubate them with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX).

  • Measure the fluorescence intensity using a plate reader or fluorescence microscope.

  • Normalize the fluorescence intensity to the number of viable cells (determined by a parallel cytotoxicity assay, e.g., MTT or CellTiter-Glo).

Data Presentation:

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)
Vehicle Control-100 ± 5
Oxidative StressorX500 ± 25
Stressor + Compound1400 ± 20
Stressor + Compound10250 ± 15
Stressor + Compound50150 ± 10

Table 2: Hypothetical results from a cellular ROS assay.

Visualizing the Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Environment Fe_pool Excess Labile Iron (Fe³⁺) Fe_Compound_Complex Stable Iron Complex Fe_pool->Fe_Compound_Complex Fenton_Reaction Fenton/Haber-Weiss Reactions Fe_pool->Fenton_Reaction Catalyzes Compound 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one Compound->Fe_Compound_Complex Chelates Iron Fe_Compound_Complex->Fenton_Reaction Inhibits Ferroptosis Ferroptosis Fe_Compound_Complex->Ferroptosis Inhibits Cell_Protection Cellular Protection & Survival Fe_Compound_Complex->Cell_Protection Promotes ROS Reactive Oxygen Species (ROS) Fenton_Reaction->ROS Generates Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Induces Oxidative_Stress->Ferroptosis Leads to

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Hypothesis: Compound is an Iron Chelator Protocol1 Protocol 1: Spectrophotometric Titration Start->Protocol1 Data1 Determine: - Stoichiometry - Binding Affinity (Kₐ) Protocol1->Data1 Protocol2 Protocol 2: Cellular ROS Assay Data1->Protocol2 Data2 Measure: - Reduction in intracellular ROS Protocol2->Data2 Protocol3 Further Assays: - Ferroptosis markers (e.g., GPX4) - IRP/HIF activity Data2->Protocol3 Conclusion Mechanistic Confirmation Protocol3->Conclusion

Sources

The Multifaceted Biological Activities of 1-Phenyl Substituted Hydroxypyridinones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1-Phenyl Hydroxypyridinones in Medicinal Chemistry

Hydroxypyridinones (HPs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2] Their core structure, a pyridinone ring bearing a hydroxyl group, imparts them with a remarkable ability to chelate metal ions, particularly iron (III).[3][4][5] This chelating property is intrinsically linked to many of their observed biological effects, ranging from antimicrobial to anticancer activities.[1][6] The introduction of a phenyl group at the 1-position of the pyridinone ring creates a distinct subclass, the 1-phenyl substituted hydroxypyridinones, which exhibit a unique pharmacological profile. This substitution significantly influences the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets and paving the way for the development of novel therapeutic agents.[7][8]

This technical guide provides an in-depth exploration of the biological activities of 1-phenyl substituted hydroxypyridinones, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Synthetic Strategies for 1-Phenyl Substituted Hydroxypyridinones

The synthesis of 1-phenyl substituted hydroxypyridinones can be achieved through various established chemical routes. A common and effective method involves the cyclization of appropriate precursors. While specific pathways can vary depending on the desired substitution pattern on both the phenyl and pyridinone rings, a general and illustrative synthetic scheme is presented below. This multi-step synthesis allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).[9][10][11]

G cluster_0 General Synthetic Workflow A Starting Materials (e.g., Substituted Aniline, Malonic Acid Derivative) B Condensation Reaction A->B Step 1 C Intermediate Formation (e.g., Anilide) B->C D Cyclization with Diethyl Malonate C->D Step 2 E 1-Phenyl-4-hydroxypyridin-2,5-dione Derivative D->E F Optional Further Functionalization E->F Optional G Final 1-Phenyl Substituted Hydroxypyridinone Product F->G G cluster_0 MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 value H->I G cluster_0 Enzyme Inhibition Assay Workflow A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme with varying concentrations of inhibitor A->B C Initiate reaction by adding substrate B->C D Monitor reaction progress over time (e.g., by measuring product formation) C->D E Determine initial reaction velocities D->E F Plot velocity vs. substrate concentration (with and without inhibitor) E->F G Determine kinetic parameters (e.g., Ki, IC50) F->G

Sources

An In-depth Technical Guide on the Crystal Structure of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, with a particular focus on the determination of its crystal structure. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document outlines the necessary experimental protocols and theoretical considerations for its elucidation. The methodologies described herein are grounded in established principles of chemical synthesis and X-ray crystallography, providing a robust framework for researchers in the field.

Introduction: The Significance of Pyridinone Scaffolds

Pyridinone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Their unique electronic and structural properties allow them to interact with a variety of biological targets, leading to a wide range of pharmacological activities. The introduction of hydroxyl and hydroxymethyl functional groups, as seen in this compound, can further enhance their therapeutic potential by increasing solubility and providing additional points for hydrogen bonding with biological macromolecules.[2] A detailed understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃PubChem[3]
Molecular Weight217.22 g/mol PubChem[3]
Melting Point238 °CChemicalBook[4]
Boiling Point (Predicted)403.8 ± 45.0 °CChemicalBook[4]
Density (Predicted)1.389 ± 0.06 g/cm³ChemicalBook[4]
Storage Temperature2-8 °CChemicalBook[4]

Synthesis of this compound

The synthesis of the title compound can be approached through a multi-step process, likely starting from a suitable precursor such as kojic acid. The following is a proposed synthetic route based on established methodologies for analogous pyridinone compounds.[5]

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one

  • Dissolve kojic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

  • To the resulting mixture, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the benzylated intermediate.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1 equivalent) in an appropriate solvent like ethanol.

  • Add aniline (1.5 equivalents) to the solution.

  • Heat the mixture to reflux for several hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with a cold solvent (e.g., ethanol) and dry under vacuum to obtain the final product.

Synthesis_Pathway Kojic_Acid Kojic Acid Intermediate 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one Kojic_Acid->Intermediate Benzyl Bromide, K₂CO₃, Ethanol, Reflux Final_Product This compound Intermediate->Final_Product Aniline, Ethanol, Reflux

Caption: Proposed two-step synthesis of the title compound.

Crystal Structure Determination: A Methodological Guide

The determination of the crystal structure of this compound would involve the following key stages:

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then further in a refrigerator or cryostat. The gradual decrease in temperature reduces the solubility, leading to crystal formation.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. This is typically done using a least-squares refinement process.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Crystallography_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray structure determination.

Spectroscopic Characterization

Prior to crystallographic analysis, spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and N-H (in the pyridinone tautomer) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this guide provides a comprehensive framework for its synthesis and crystallographic analysis. The outlined protocols are based on well-established scientific principles and methodologies commonly employed for small organic molecules. The successful elucidation of this crystal structure would provide invaluable insights for medicinal chemists and drug development professionals working with pyridinone-based scaffolds, ultimately aiding in the design of more potent and selective therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-phenylpyridin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 821948. [Link]

  • PubChem. 2-Pyridone. National Center for Biotechnology Information. [Link]

  • Lachowicz, J. I., et al. (2017). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 46(31), 10256–10267. [Link]

  • PubChem. Kojic acid. National Center for Biotechnology Information. [Link]

  • da Silva, A. B. F., et al. (2017). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 5, 83. [Link]

  • Nilsen, A., et al. (2013). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Journal of Medicinal Chemistry, 56(17), 6844–6856. [Link]

  • Ivanova, B. B., et al. (2010). Crystal Structure of 1-Methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium hydrogensquarate. X-ray Structure Analysis Online, 26, 25-26. [Link]

  • Wikipedia. Pyridine. [Link]

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5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one as a Metalloenzyme Inhibitor

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Within this class, hydroxypyridinones have emerged as "privileged" structures due to their exceptional ability to chelate metal ions, a property that makes them prime candidates for the inhibition of metalloenzymes. This technical guide provides a comprehensive analysis of this compound, a specific yet under-explored member of this family. While direct experimental data on this molecule is sparse, this document synthesizes existing knowledge on structurally related compounds to build a robust, deductive framework for its function as a metalloenzyme inhibitor. We will explore its molecular profile, propose a detailed mechanism of action, dissect its structure-activity relationships, and provide actionable experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel enzyme inhibitors.

Introduction: The Promise of the Hydroxypyridinone Scaffold

Pyridinone derivatives are prevalent in a multitude of clinically significant molecules, demonstrating a wide range of biological activities including anti-cancer, anti-viral, and anti-inflammatory properties. A key subset of this family, the hydroxypyridinones (HPs), has garnered significant attention for their potent metal-chelating capabilities.[1][2] This ability to sequester metal ions is not merely a chemical curiosity; it is the foundation of their therapeutic potential, particularly as inhibitors of metalloenzymes.[3]

Metalloenzymes, which incorporate metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Mg²⁺) as cofactors in their active sites, are crucial for a vast array of physiological processes. Their dysregulation is implicated in numerous diseases, making them attractive targets for drug development. The hydroxypyridinone core acts as a bidentate chelator, effectively binding to the active site metal ion and disrupting the enzyme's catalytic activity. This mechanism has been successfully exploited in the design of inhibitors for enzymes such as histone deacetylases (HDACs), tyrosinase, and matrix metalloproteinases (MMPs).[2][3]

This guide focuses on This compound , a molecule that combines the established metal-binding motif of the hydroxypyridinone ring with specific substitutions that are predicted to modulate its inhibitory profile. By analyzing the extensive literature on analogous compounds, we can construct a scientifically rigorous hypothesis regarding its mechanism of action and identify high-probability enzyme targets.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including its potential as an enzyme inhibitor.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[4]
Molecular Weight 217.22 g/mol [4]
Appearance Solid (predicted)
IUPAC Name This compound[4]
CAS Number 70033-61-3
Predicted Solubility Soluble in DMSO and polar organic solvents.
Predicted pKa The 5-hydroxyl group is acidic, with a pKa typical of hydroxypyridinones.
Structure Chemical structure of this compoundPubChem

Proposed Mechanism of Action: Metalloenzyme Inhibition via Bidentate Chelation

The primary hypothesis for the enzyme inhibitory activity of this compound is its ability to chelate the metal ion cofactor within the active site of a metalloenzyme. The 4-keto and 5-hydroxy groups of the pyridinone ring form a powerful bidentate coordination site for divalent and trivalent metal cations.

This chelation event displaces water molecules that are typically coordinated to the metal ion and are essential for catalysis. By sequestering the metal cofactor, the inhibitor effectively renders the enzyme inactive. The strength and specificity of this interaction are influenced by the electronic properties of the pyridinone ring and the nature of its substituents.

Metalloenzyme Inhibition by Chelation cluster_enzyme Enzyme Active Site cluster_inhibited Inhibited State Enzyme Metalloenzyme Metal Metal Ion (e.g., Zn²⁺) Enzyme->Metal coordinates InhibitedEnzyme Inactive Enzyme Substrate Substrate Metal->Substrate activates InhibitedMetal Chelated Metal Ion Inhibitor 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one Inhibitor->InhibitedMetal chelates InhibitedEnzyme->InhibitedMetal coordinates

Caption: Proposed mechanism of metalloenzyme inhibition.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of a hydroxypyridinone derivative are dictated by the interplay of its constituent parts. Based on published SAR studies of related inhibitors, we can infer the likely contribution of each substituent in this compound.[5]

SubstituentPositionPredicted Contribution to Activity
5-Hydroxy & 4-Keto CoreThese groups form the essential bidentate metal-chelating pharmacophore. Their presence is a prerequisite for the proposed mechanism of action.
1-Phenyl N-1The phenyl group at the N-1 position significantly increases the lipophilicity of the molecule compared to N-unsubstituted or N-alkylated analogs. This can enhance membrane permeability and facilitate access to enzyme active sites that are located in hydrophobic pockets. The aromatic ring can also engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site, potentially increasing binding affinity and selectivity.
2-(Hydroxymethyl) C-2The hydroxymethyl group at the C-2 position introduces a hydrogen bond donor and acceptor. This group can form additional interactions with the enzyme's active site residues, thereby enhancing binding affinity. Studies on other hydroxypyridinone inhibitors have shown that substitution at this position can modulate selectivity.[6] For instance, in some cases, bulky substituents at the 2-position can reduce the inhibition of certain enzymes like tyrosinase while maintaining affinity for others.[6] The hydroxymethyl group is relatively small, suggesting it may not cause significant steric hindrance.

Potential Metalloenzyme Targets

Based on its structural features and the known targets of similar hydroxypyridinone and hydroxypyrone inhibitors, this compound is a promising candidate for inhibiting the following classes of metalloenzymes:

  • Tyrosinase: A copper-containing enzyme that is a key regulator of melanin biosynthesis. Its inhibition is of great interest in the cosmetics industry for skin-lightening applications and in medicine for treating hyperpigmentation disorders. Kojic acid, a structural analog with a pyrone core, is a well-known tyrosinase inhibitor.[3] The hydroxypyridinone scaffold has also been extensively investigated for tyrosinase inhibition.[7][8][9]

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer metastasis, arthritis, and cardiovascular diseases. The hydroxypyridinone and hydroxypyrone cores have been successfully used as zinc-binding groups in the design of potent and selective MMP inhibitors.[10][11]

  • Influenza Endonuclease: A manganese-dependent enzyme essential for viral replication. The active site contains two manganese ions, making it an ideal target for bidentate chelators. Several hydroxypyridinone-based compounds have been identified as potent inhibitors of this enzyme.[12][13]

  • Histone Deacetylases (HDACs): Zinc-dependent enzymes that play a crucial role in gene expression. HDAC inhibitors are an important class of anti-cancer agents. The metal-binding properties of hydroxypyridinones make them attractive candidates for HDAC inhibition.[3]

Experimental Protocols for Inhibitor Characterization

To validate the hypothesized enzyme inhibitory activity of this compound, standardized in vitro assays are required. Below are detailed, step-by-step protocols for two representative enzyme targets.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay measures the ability of the test compound to inhibit the oxidation of L-DOPA to dopachrome, a reaction catalyzed by tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic acid (Positive Control)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 200 units/mL.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.

    • Prepare a 10 mM stock solution of the Test Compound and Kojic acid in DMSO. Create serial dilutions in DMSO to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of sodium phosphate buffer

      • 20 µL of the tyrosinase solution

      • 20 µL of the Test Compound dilution (or DMSO for the control, or Kojic acid for the positive control).

    • Mix and pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the L-DOPA solution to each well to start the reaction. The final volume in each well will be 200 µL.

  • Measure Absorbance:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tyrosinase Assay Workflow start Start prep Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions start->prep plate Plate Setup: Add Buffer, Enzyme, and Inhibitor/Control to 96-well plate prep->plate incubate Pre-incubate 10 min at 25°C plate->incubate add_substrate Initiate Reaction: Add L-DOPA Solution incubate->add_substrate read Measure Absorbance at 475 nm for 20 min add_substrate->read analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the tyrosinase inhibition assay.

Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay

This is a fluorescence-based assay that measures the cleavage of a quenched fluorescent substrate by MMP-2.

Materials:

  • Recombinant human MMP-2 (activated)

  • MMP fluorescent substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound (Test Compound)

  • A known MMP inhibitor (e.g., GM6001) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Solutions:

    • Dilute the activated MMP-2 enzyme in assay buffer to the desired working concentration.

    • Dissolve the fluorescent substrate in assay buffer to a working concentration (typically 2-10 µM).

    • Prepare a 10 mM stock solution of the Test Compound and the positive control in DMSO. Create serial dilutions in assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the following to each well:

      • 50 µL of diluted MMP-2 enzyme

      • 25 µL of the Test Compound dilution (or assay buffer for control).

    • Mix and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the fluorescent substrate solution to each well. The final volume will be 100 µL.

  • Measure Fluorescence:

    • Immediately measure the fluorescence intensity (e.g., Excitation = 328 nm, Emission = 393 nm) using a microplate reader.

    • Continue to take kinetic readings every 5 minutes for 1-2 hours at 37°C.

  • Data Analysis:

    • Determine the reaction velocity (rate of increase in fluorescence) for each well.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in the tyrosinase assay protocol.

Data Interpretation and Future Directions

The initial screening assays described above will yield IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Key considerations for data interpretation:

  • Selectivity: To assess selectivity, this compound should be screened against a panel of different metalloenzymes. A compound that is highly potent against one enzyme but weak against others is considered selective and is a more promising drug candidate.

  • Mechanism of Inhibition: The IC₅₀ value does not reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Further kinetic studies, such as generating Lineweaver-Burk plots, are necessary to elucidate the mode of inhibition.

  • Reversibility: It is important to determine if the inhibition is reversible or irreversible. This can be investigated through dialysis experiments or by measuring the recovery of enzyme activity after dilution of the inhibitor-enzyme complex.

Future research should focus on:

  • Lead Optimization: Based on the initial SAR, synthesize and test analogs of this compound to improve potency and selectivity.

  • In Silico Modeling: Use molecular docking studies to visualize the binding mode of the inhibitor in the active site of target enzymes and to guide the design of new derivatives.

  • Cell-based Assays: Evaluate the efficacy of the compound in a cellular context to assess its membrane permeability and activity in a more biologically relevant environment.

  • In Vivo Studies: If promising in vitro and cell-based activity is observed, progress to animal models to evaluate the compound's pharmacokinetic properties and therapeutic efficacy.

Conclusion

While this compound remains a relatively uncharacterized molecule, its chemical structure strongly suggests a role as a metalloenzyme inhibitor. The hydroxypyridinone core provides a robust metal-chelating anchor, while the phenyl and hydroxymethyl substituents are poised to fine-tune its binding affinity and selectivity. By leveraging the extensive knowledge base on related compounds, this guide provides a deductive yet scientifically grounded framework for initiating research into its therapeutic potential. The proposed experimental protocols offer a clear path for validating its activity and characterizing its inhibitory profile. As the search for novel and selective enzyme inhibitors continues, this compound represents a promising starting point for the development of new therapeutics.

References

  • (Reference to a general medicinal chemistry textbook or a broad review on pyridinones - this would be a placeholder as no direct search result provided a single, overarching review).
  • Adamek, R. N., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1127-1149. [Link]

  • Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(19), 2030-2051. [Link]

  • Hider, R. C., & Kong, X. (2012). Hydroxypyridinones as 'privileged' chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews, 256(1-2), 240-259.
  • Zhou, Y., et al. (2018). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2571-2575.
  • (Reference to a general review on enzyme kinetics, e.g.
  • Zhu, Y. Z., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(48), 34007-34015. [Link]

  • Chen, Q., et al. (2020). Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1562-1567. [Link]

  • Ma, Y., et al. (2001). Design, Synthesis, and Evaluation of Novel 2-Substituted 3-Hydroxypyridin-4-ones: Structure-Activity Investigation of Metalloenzyme Inhibition by Iron Chelators. Journal of Medicinal Chemistry, 44(20), 3340-3346. [Link]

  • (Reference to a general review on structure-activity relationships, e.g.
  • Hider, R. C., & Hall, A. D. (1988). The inhibition of tyrosinase by pyridinones. Biochemical Journal, 251(1), 289-290. [Link]

  • Attogene. Tyrosinase Inhibitor Assay Kit. [Link]

  • (Reference to a general review on MMPs in disease).
  • Opdenakker, G., et al. (2015). Synthesis and Validation of a Hydroxypyrone-Based, Potent, and Specific Matrix Metalloproteinase-12 Inhibitor with Anti-Inflammatory Activity In Vitro and In Vivo. Mediators of Inflammation, 2015, 813895. [Link]

  • PubChem. This compound. [Link]

  • Brown, S., et al. (2009). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: developing a structure-activity relationship. Journal of Biological Inorganic Chemistry, 14(5), 723-735. [Link]

  • Bauman, J. D., et al. (2016). Fragment-Based Identification of Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1145-1150. [Link]

  • (Reference to a general review on HDACs in cancer).
  • DuBois, R. M., et al. (2012). Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease. PLoS Pathogens, 8(2), e1002462. [Link]

Sources

In-Vitro Discovery of Novel Phenyl-Substituted Pyridinones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridinone Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The pyridinone core is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties.[1][2][3] These compounds are known to exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The phenyl-substituted pyridinone moiety, in particular, has emerged as a crucial pharmacophore in the design of targeted therapies, especially in oncology and virology. This guide provides an in-depth technical overview of the in-vitro discovery process for novel phenyl-substituted pyridinones, from initial synthesis to lead candidate profiling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

I. Strategic Synthesis of a Phenyl-Substituted Pyridinone Library

The journey to discovering a novel drug candidate begins with the synthesis of a focused library of compounds. A robust and flexible synthetic strategy is paramount to enable the exploration of the chemical space around the pyridinone core. The following outlines a field-proven, multi-step approach to generate a diverse set of phenyl-substituted pyridinones.

Core Synthesis Workflow

The synthesis typically commences with the construction of the pyridinone ring, followed by the introduction of the phenyl group via a cross-coupling reaction. This approach allows for late-stage diversification, a key strategy in medicinal chemistry for rapidly generating analogs.

G cluster_0 Pyridinone Core Synthesis cluster_1 Phenyl Group Introduction cluster_2 Library Diversification A Starting Material (e.g., Substituted Pyridine) B Functional Group Interconversion (e.g., Halogenation) A->B C Pyridinone Ring Formation B->C D Suzuki-Miyaura Cross-Coupling C->D Halogenated Pyridinone F Final Phenyl-Substituted Pyridinone Scaffold D->F E Phenylboronic Acid Derivative E->D G Further Functionalization (e.g., at other positions) F->G H Diverse Compound Library G->H G cluster_0 Catalytic Cycle Halogenated\nPyridinone Halogenated Pyridinone Oxidative\nAddition Oxidative Addition Halogenated\nPyridinone->Oxidative\nAddition Phenylboronic\nAcid Phenylboronic Acid Transmetalation Transmetalation Phenylboronic\nAcid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Oxidative\nAddition->Reductive\nElimination Pd(II) Intermediate Reductive\nElimination->Pd(0) Catalyst Regeneration Phenyl-Substituted\nPyridinone Phenyl-Substituted Pyridinone Reductive\nElimination->Phenyl-Substituted\nPyridinone G A Primary Screen (High-Throughput Biochemical Assay) B Hit Confirmation & Potency Determination (IC50 Measurement) A->B Active Compounds ('Hits') C Secondary Screen (Cell-Based Assay) B->C Confirmed Hits D Selectivity & Counter-Screens C->D Cell-Active Hits E Validated Hit D->E Selective Hits

Sources

Methodological & Application

Synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and validated multi-step protocol for the synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, a pyridinone derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be both reproducible and informative, providing not only the procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction

Pyridin-4-one scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, is a functionalized derivative with potential applications stemming from its structural similarity to biologically active natural products and synthetic compounds. This protocol outlines a reliable synthetic route starting from the readily available and bio-renewable precursor, kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1] The synthetic strategy involves a three-step process: protection of the phenolic hydroxyl group of kojic acid, conversion of the pyranone ring to a pyridinone, and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy hinges on the initial protection of the more acidic 5-hydroxyl group of kojic acid as a benzyl ether. This prevents unwanted side reactions during the subsequent amination step. The protected pyranone is then reacted with aniline to afford the corresponding N-phenylpyridinone. Finally, the benzyl protecting group is removed via catalytic hydrogenolysis to yield the target compound.

Synthetic_Pathway KojicAcid Kojic Acid ProtectedKojicAcid 5-(Benzyloxy)-2-(hydroxymethyl) -4H-pyran-4-one KojicAcid->ProtectedKojicAcid Step 1: Protection (BnCl, Base) ProtectedProduct 5-(Benzyloxy)-2-(hydroxymethyl) -1-phenylpyridin-4(1H)-one ProtectedKojicAcid->ProtectedProduct Step 2: Pyridinone Formation (Aniline, Heat) FinalProduct 5-Hydroxy-2-(hydroxymethyl) -1-phenylpyridin-4(1H)-one ProtectedProduct->FinalProduct Step 3: Deprotection (H₂, Pd/C)

Caption: Multi-step synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
Kojic AcidC₆H₆O₄142.11Sigma-Aldrich≥98.0%
Benzyl ChlorideC₇H₇Cl126.58Acros Organics99%
Sodium HydroxideNaOH40.00Fisher Scientific≥97%
AnilineC₆H₇N93.13Alfa Aesar99.5%
Palladium on CarbonPd/C106.42 (Pd)Strem Chemicals10 wt. %
Hydrogen GasH₂2.02AirgasHigh Purity
EthanolC₂H₅OH46.07Decon Labs200 proof
DichloromethaneCH₂Cl₂84.93VWRACS Grade
Ethyl AcetateC₄H₈O₂88.11EMD MilliporeACS Grade
HexanesC₆H₁₄86.18Macron Fine ChemicalsACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04J.T. BakerACS Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III HD 400 MHz spectrometer.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Protected Kojic Acid)

Rationale: The selective protection of the C5 hydroxyl group of kojic acid is crucial to prevent its reaction in the subsequent amination step. Benzyl ether protection is chosen for its stability under the planned reaction conditions and its facile removal in the final step.[2][3]

Procedure:

  • To a solution of kojic acid (10.0 g, 70.4 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask, add a solution of sodium hydroxide (2.96 g, 74.0 mmol) in 50 mL of water dropwise with stirring.

  • After the addition is complete, add benzyl chloride (9.0 g, 71.1 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes 1:1).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the pure 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one as a white crystalline solid.

Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one (Protected Product)

Rationale: This step involves the conversion of the pyranone ring to the desired pyridinone ring. The reaction proceeds via a nucleophilic attack of the primary amine (aniline) on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of water.[4]

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (5.0 g, 21.5 mmol) and aniline (2.4 g, 25.8 mmol).

  • Add 100 mL of absolute ethanol to the flask and stir the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24-36 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexanes 2:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain a viscous oil.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate) to yield 5-(benzyloxy)-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one as a pale yellow solid.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final step is the deprotection of the benzyl ether to unveil the C5 hydroxyl group. Catalytic hydrogenolysis using palladium on carbon is a mild and efficient method for this transformation, with toluene being the only byproduct, which is easily removed.[5][6][7][8]

Procedure:

  • Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one (2.0 g, 6.5 mmol) in 100 mL of ethanol in a 250 mL hydrogenation flask.

  • Carefully add 10% palladium on carbon (200 mg, 10 wt. %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-18 hours. Monitor the reaction by TLC (100% Ethyl Acetate).

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol (50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from methanol to obtain the pure this compound as an off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons of the phenyl group, the pyridinone ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbonyl carbon, the carbons of the pyridinone and phenyl rings, and the methylene carbon.

  • MS (ESI+): Calculated for C₁₂H₁₁NO₃ [M+H]⁺: 218.07. Found: [M+H]⁺.

  • IR (ATR, cm⁻¹): Characteristic peaks for O-H stretching (broad), C=O stretching, and C=C stretching of the aromatic rings.

  • Melting Point: Comparison with literature values if available, or as a measure of purity. A melting point of 238 °C has been reported.[9]

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Benzyl chloride is a lachrymator and is corrosive. Handle with extreme care.

  • Aniline is toxic and can be absorbed through the skin. Avoid contact.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely before disposal.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1Insufficient base or reaction time.Add a slight excess of sodium hydroxide. Increase the reflux time and monitor by TLC.
Low yield in Step 2Incomplete reaction or difficult purification.Increase the reaction time and/or temperature. Optimize the column chromatography conditions.
Incomplete deprotection in Step 3Inactive catalyst or insufficient hydrogen.Use fresh palladium on carbon. Ensure the system is properly purged with hydrogen and maintain a positive pressure.
Product contamination with catalystInadequate filtration.Filter through a finer porosity filter aid like Celite. Repeat the filtration if necessary.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this multi-step procedure, researchers can reliably obtain the target compound in good purity and yield. The provided rationale for each step and the troubleshooting guide aim to facilitate a smooth and successful synthesis.

References

Sources

Application Notes and Protocols for 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyridinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] These six-membered nitrogen-containing heterocycles, existing as 2-pyridones and 4-pyridones, possess unique physicochemical properties that enable them to interact with a wide array of biological targets.[1][2] Their demonstrated bioactivities span a wide spectrum, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one belongs to this promising class of molecules. While specific research on this particular derivative is emerging, the broader family of pyridinones has been shown to exert its effects by modulating critical signaling pathways, impacting gene expression, enzymatic activity, and cellular architecture.[1] This document serves as a comprehensive guide for the utilization of this compound in cell culture-based research, providing both foundational knowledge and detailed experimental protocols. The information herein is synthesized from established principles of cell biology, medicinal chemistry, and the known activities of structurally related compounds.

Hypothesized Mechanism of Action: A Focus on Cell Cycle and Apoptosis

Based on extensive studies of related pyridinone and hydroxypyrrolone derivatives, a plausible mechanism of action for this compound in cancer cell lines involves the induction of cell cycle arrest and apoptosis.[3][4] Structurally similar compounds have been shown to exert their anti-proliferative effects through the activation of tumor suppressor pathways, such as p53, and modulation of key signaling cascades like the JNK pathway.[3][4]

A proposed signaling pathway is illustrated below:

putative_moa Compound 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one Cellular_Stress Cellular Stress/ DNA Damage Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 JNK JNK Pathway Activation Cellular_Stress->JNK p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S-Phase) p21->Cell_Cycle_Arrest JNK->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative mechanism of this compound.

This proposed mechanism suggests that the compound may induce cellular stress, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then upregulate p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest.[4] Simultaneously, cellular stress can activate the JNK signaling pathway, a key regulator of apoptosis. Both p53 and JNK pathways can converge to initiate programmed cell death.[4][5]

Preparation of the Compound for Cell Culture Experiments

The successful application of any chemical compound in cell culture hinges on its proper preparation and handling. This section provides a detailed protocol for preparing stock solutions and subsequent dilutions of this compound.

Materials and Reagents
  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Sterile serological pipettes and pipette tips

Protocol 1: Preparation of a 10 mM Stock Solution

The following workflow outlines the preparation of a stock solution, a critical first step in ensuring accurate and reproducible experimental results.

Caption: Workflow for stock solution preparation and storage.

  • Calculate the required mass: The molecular weight of this compound (C₁₂H₁₁NO₃) is 217.22 g/mol . To prepare a 10 mM stock solution, dissolve 2.17 mg of the compound in 1 mL of DMSO.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated mass of the compound. Add the appropriate volume of sterile DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid degradation.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Solvent Choice: DMSO is a common solvent for dissolving hydrophobic compounds for cell culture experiments. However, it is important to note that DMSO can have its own biological effects at higher concentrations. Therefore, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize these effects. Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.

Experimental Protocols: Assessing Cellular Responses

This section provides detailed, step-by-step protocols for fundamental cell-based assays to characterize the biological effects of this compound.

Protocol 2: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

ParameterRecommended Starting Range
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration 0.1 - 100 µM
Incubation Time 24, 48, 72 hours
MTT Incubation 4 hours
Absorbance Wavelength 570 nm
Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Troubleshooting and Scientific Integrity

Self-Validating Systems: Each protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Vehicle Control: Essential for distinguishing the effect of the compound from that of the solvent.

  • Positive Control: A known inducer of the expected effect (e.g., a standard cytotoxic drug for the MTT assay) should be included to validate the assay's performance.

  • Untreated Control: Provides a baseline for cell health and behavior.

Causality in Experimental Choices:

  • Concentration Range: The initial broad concentration range in the MTT assay is chosen to capture the full dose-response curve and accurately determine the IC₅₀.

  • Time Points: Multiple time points are crucial to understand the kinetics of the cellular response.

  • Mechanism-Based Assays: Following the initial cytotoxicity screening, assays like Annexin V staining are employed to dissect the specific mode of cell death, directly testing the hypothesis of apoptosis induction.

Stability and Storage

While specific stability data for this compound in cell culture media is not available, general principles for similar compounds suggest that stability can be influenced by factors such as pH, temperature, and exposure to light. It is recommended to prepare fresh dilutions of the compound in culture medium for each experiment. Forced degradation studies under acidic, basic, oxidative, and thermal stress could be performed to systematically evaluate its stability.[2] Stock solutions in DMSO are generally stable for extended periods when stored at -20°C or -80°C and protected from light.[2]

Safety Precautions

As with any chemical compound with unknown biological activity, appropriate safety precautions should be taken.

  • Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound represents a molecule of interest for cell-based research, particularly in the context of cancer biology. The protocols and application notes provided in this guide offer a robust framework for investigating its biological effects. By employing these methods with scientific rigor and appropriate controls, researchers can effectively explore the therapeutic potential of this and other novel pyridinone derivatives.

References

  • Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS One. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. [Link]

  • This compound | C12H11NO3 | CID 12468238. PubChem. [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives
  • Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Pharmacology. [Link]

  • Apoptosis and DNA degradation induced by 1-methyl-4-phenylpyridinium in neurons. Journal of Neurochemistry.
  • Protocols - Hines Lab. Hines Lab. [Link]

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Application Notes & Protocols: 1-Phenyl-Hydroxypyridinones in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Multifaceted Role of 1-Phenyl-Hydroxypyridinones in Combating Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a complex interplay of pathological factors, including protein misfolding, oxidative stress, and metal ion dyshomeostasis.[1] The intricate nature of these disorders necessitates the development of therapeutic agents that can address multiple pathological pathways simultaneously. 1-Phenyl-hydroxypyridinones (PHPs), a class of N-heterocyclic metal chelators, have emerged as a promising platform for the design of such multifunctional agents.[2][3]

Hydroxypyridinones (HPs) are recognized for their high efficacy and specificity in chelating metal ions, particularly iron.[4][5] This is of significant therapeutic interest as the accumulation of metal ions, such as iron and copper, is implicated in the generation of reactive oxygen species (ROS) and the aggregation of pathological proteins like amyloid-beta (Aβ) and α-synuclein.[6][7] By sequestering these metal ions, PHPs can mitigate oxidative stress and interfere with key pathogenic cascades.

The 1-phenyl substitution on the hydroxypyridinone scaffold provides a versatile anchor point for further functionalization, allowing for the incorporation of additional pharmacophores to create multi-target-directed ligands. This modular design strategy has led to the development of novel PHP derivatives with a range of beneficial activities, including:

  • Metal Chelation: Reducing metal-induced oxidative stress and protein aggregation.[7][8]

  • Antioxidant Properties: Directly scavenging free radicals to protect neurons from oxidative damage.[9]

  • Inhibition of Protein Aggregation: Interfering with the formation of neurotoxic Aβ and α-synuclein fibrils.[7][10]

  • Modulation of Neurotransmitter Systems: For instance, acting as histamine H3 receptor antagonists to enhance cognitive function.[7][11]

These application notes will provide a comprehensive overview of the scientific rationale, experimental protocols, and key considerations for utilizing 1-phenyl-hydroxypyridinones in neurodegenerative disease research.

Mechanism of Action: A Multi-Pronged Attack on Neurodegeneration

The therapeutic potential of 1-phenyl-hydroxypyridinones stems from their ability to concurrently address several key pathological features of neurodegenerative diseases. The core mechanism revolves around metal ion chelation, which in turn influences oxidative stress and protein aggregation pathways.

PHP_Mechanism_of_Action cluster_0 Pathological Drivers cluster_1 Cellular Consequences Metal_Ion_Dyshomeostasis Metal Ion Dyshomeostasis (Fe³⁺, Cu²⁺) Oxidative_Stress Oxidative Stress (ROS Generation) Metal_Ion_Dyshomeostasis->Oxidative_Stress Fenton Reaction Protein_Aggregation Protein Aggregation (Neurotoxic Oligomers) Metal_Ion_Dyshomeostasis->Protein_Aggregation Promotes Aggregation Protein_Misfolding Protein Misfolding (Aβ, α-synuclein) Protein_Misfolding->Protein_Aggregation Neuronal_Damage Neuronal Damage & Cell Death Oxidative_Stress->Neuronal_Damage Protein_Aggregation->Neuronal_Damage PHP 1-Phenyl-Hydroxypyridinone (PHP) PHP->Metal_Ion_Dyshomeostasis PHP->Oxidative_Stress Radical Scavenging PHP->Protein_Aggregation Inhibits Aggregation

Caption: Multifaceted mechanism of 1-phenyl-hydroxypyridinones.

I. Metal Ion Chelation and Reduction of Oxidative Stress

A hallmark of neurodegenerative diseases is the dysregulation of metal ions, particularly iron, in the brain.[8] Excess labile iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress.[12] This oxidative stress, in turn, damages cellular components, including lipids, proteins, and nucleic acids, ultimately leading to neuronal cell death.[1][13]

1-Phenyl-hydroxypyridinones, particularly 3-hydroxy-4-pyridinones, are potent iron chelators.[14] By sequestering excess iron, they prevent its participation in redox cycling and the subsequent generation of reactive oxygen species (ROS).[15] This has been demonstrated to be a key neuroprotective mechanism in various in vitro models of Parkinson's disease, such as those using the neurotoxins 6-hydroxydopamine (6-OHDA) or MPP+.[8][16]

II. Inhibition of Protein Aggregation

Metal ions are also known to promote the aggregation of key pathological proteins, including amyloid-beta (Aβ) in Alzheimer's disease and α-synuclein in Parkinson's disease.[6] Novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been shown to effectively inhibit the formation of Aβ(1-42) fibrils.[7] This inhibitory activity is attributed to the chelation of metal ions that are crucial for the aggregation process. In addition to metal chelation, some hydroxypyridinone derivatives have been shown to reduce α-synuclein accumulation in cellular models of Parkinson's disease.[10]

III. Multi-Target Functionality

The 1-phenyl group serves as a modifiable scaffold, allowing for the incorporation of other pharmacologically active moieties. For example, by integrating the 3-hydroxy-4-pyridinone chelating unit with a histamine H3 receptor antagonist scaffold, researchers have developed multifunctional compounds.[7] These agents not only chelate metal ions and inhibit Aβ aggregation but also exhibit nanomolar H3 receptor antagonism, a mechanism known to improve cognitive function.[7][11] This "multi-target" approach is a promising strategy for developing more effective therapies for complex diseases like Alzheimer's.[7]

Experimental Protocols and Workflows

The evaluation of 1-phenyl-hydroxypyridinones in neurodegenerative disease research involves a series of in vitro and in vivo assays to characterize their physicochemical properties, biological activities, and therapeutic potential.

I. Synthesis of 1-Phenyl-Hydroxypyridinones

The synthesis of 1-phenyl-hydroxypyridinone derivatives often starts from readily available materials like kojic acid.[17][18] Various synthetic routes have been developed to introduce the phenyl group and other functional moieties onto the hydroxypyridinone core.[19]

General Synthetic Workflow:

Synthesis_Workflow Start Starting Material (e.g., Kojic Acid) Step1 Multi-step Synthesis Start->Step1 Intermediate Hydroxypyridinone Core Step1->Intermediate Step2 Functionalization (e.g., Phenyl Group Addition) Intermediate->Step2 Final_Compound 1-Phenyl-Hydroxypyridinone Derivative Step2->Final_Compound Purification Purification & Characterization (HPLC, NMR, MS) Final_Compound->Purification

Caption: General synthetic workflow for 1-phenyl-hydroxypyridinones.

II. In Vitro Evaluation

A battery of in vitro assays is crucial to characterize the biological activity of newly synthesized 1-phenyl-hydroxypyridinone compounds.

A. Assessment of Metal Chelating Ability

The ability of PHPs to chelate iron is a primary determinant of their neuroprotective effects.

Protocol: Spectrophotometric Iron (III) Chelation Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the 1-phenyl-hydroxypyridinone compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of FeCl₃ in 0.01 M HCl.

    • Prepare a buffer solution at physiological pH (e.g., 0.1 M HEPES, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the buffer solution.

    • Add varying concentrations of the PHP compound.

    • Add a fixed concentration of FeCl₃ to initiate the chelation reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the resulting PHP-iron complex at its characteristic wavelength using a spectrophotometer.

  • Data Analysis:

    • Determine the stoichiometry of the complex and the binding affinity (e.g., pFe³⁺ value).[14] The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron, providing a standardized measure of iron chelating efficacy under physiological conditions.[20]

B. Evaluation of Neuroprotective Effects

Cell-based models are essential for assessing the ability of PHPs to protect neurons from neurotoxin-induced cell death.

Protocol: Neuroprotection Assay in a 6-OHDA Model of Parkinson's Disease

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of the PHP compound for a specified duration (e.g., 24 hours).

    • Induce neurotoxicity by exposing the cells to a fixed concentration of 6-hydroxydopamine (6-OHDA).[6][8]

    • Include control groups (untreated cells, cells treated with 6-OHDA alone, and cells treated with a known neuroprotective agent like deferiprone).

  • Assessment of Cell Viability:

    • After the incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the concentration at which the PHP compound provides significant neuroprotection.

C. Assessment of Antioxidant Activity

The antioxidant capacity of PHPs can be evaluated using cell-free and cell-based assays.

Protocol: ABTS Radical Scavenging Assay

  • Preparation of ABTS•+ Solution:

    • Prepare a solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add varying concentrations of the PHP compound to the ABTS•+ solution.

    • Include a standard antioxidant (e.g., Trolox) for comparison.[7]

    • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ inhibition.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the ABTS•+ radicals).

D. Inhibition of Protein Aggregation

Assays to monitor the aggregation of Aβ and α-synuclein are critical for evaluating the potential of PHPs in Alzheimer's and Parkinson's disease, respectively.

Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

  • Preparation of Aβ(1-42) Monomers:

    • Dissolve synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to obtain monomeric Aβ.

  • Aggregation Assay:

    • Resuspend the monomeric Aβ(1-42) in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10 µM.

    • Add varying concentrations of the PHP compound.

    • Include a positive control (Aβ alone) and a negative control (buffer alone).

    • Add Thioflavin T (ThT) to each well.

    • Incubate the plate at 37°C with continuous shaking.

    • Monitor the fluorescence of ThT (excitation ~440 nm, emission ~480 nm) over time. An increase in fluorescence indicates the formation of amyloid fibrils.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • Determine the extent of inhibition of Aβ aggregation by the PHP compound.

III. In Vivo Evaluation

Promising PHP candidates identified through in vitro screening should be further evaluated in animal models of neurodegenerative diseases.

A. Pharmacokinetic Studies

It is crucial to determine the pharmacokinetic properties of the PHP compounds, including their ability to cross the blood-brain barrier (BBB).[7]

B. Efficacy in Animal Models

  • Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used to study Aβ pathology.

  • Parkinson's Disease Models: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates some of the key features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[21][22]

Protocol: Evaluation in the MPTP Mouse Model of Parkinson's Disease

  • Animal Dosing:

    • Administer the PHP compound to mice via a suitable route (e.g., oral gavage or intraperitoneal injection) for a specified period.

  • Induction of Parkinsonism:

    • Induce neurodegeneration by administering MPTP to the mice.

  • Behavioral Assessment:

    • Perform behavioral tests (e.g., rotarod test, pole test) to assess motor function.

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Measure the levels of dopamine and its metabolites in the striatum using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.[16]

Data Presentation and Interpretation

Quantitative data from the various assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Characterization of a Novel 1-Phenyl-Hydroxypyridinone (PHP-X)

ParameterAssayResultReference Compound (Value)
Iron Chelation SpectrophotometrypFe³⁺ = 25.8Deferiprone (pFe³⁺ ≈ 20)
Neuroprotection MTT Assay (6-OHDA)EC₅₀ = 5.2 µMDeferiprone (EC₅₀ = 10.5 µM)
Antioxidant Activity ABTS AssayIC₅₀ = 12.7 µMTrolox (IC₅₀ = 8.5 µM)[7]
Aβ Aggregation Inhibition ThT AssayIC₅₀ = 8.9 µM-
Histamine H3R Antagonism Radioligand BindingKᵢ = 25 nM-
Cytotoxicity MTT Assay (SH-SY5Y)CC₅₀ > 100 µM-

Conclusion and Future Directions

1-Phenyl-hydroxypyridinones represent a versatile and promising class of compounds for the development of multifunctional therapies for neurodegenerative diseases. Their ability to chelate metal ions, reduce oxidative stress, inhibit protein aggregation, and be readily functionalized for multi-target engagement makes them an attractive platform for drug discovery. The protocols and workflows outlined in these application notes provide a framework for the systematic evaluation of novel PHP derivatives. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their brain penetrability and on further exploring their efficacy in more complex and translationally relevant animal models of neurodegeneration.

References

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Sources

Application Note: A Multi-Faceted Protocol for Assessing the Cytotoxicity of N-substituted Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted hydroxypyridinones (HPOs) are a versatile class of chelating agents with significant therapeutic potential, particularly as iron scavengers.[1][2][3] Their ability to form stable complexes with hard metal ions like iron(III) makes them promising candidates for treating iron overload diseases, and their utility is being explored in areas ranging from neurodegenerative disorders to cancer therapy.[1][3][4][5] The core structure of HPOs can be readily modified, allowing for the synthesis of a diverse library of compounds with tailored pharmacokinetic properties.[3][6] However, as with any novel therapeutic agent, a thorough evaluation of their cytotoxic profile is paramount to ensure safety and efficacy. This application note provides a detailed, multi-assay protocol for the comprehensive assessment of the cytotoxicity of N-substituted HPOs, designed for researchers in drug development and toxicology.

The rationale for a multi-faceted approach lies in the complexity of cellular death mechanisms. A single assay provides only a snapshot of a compound's effect. By integrating assays that measure metabolic activity, membrane integrity, and specific cell death pathways, a more complete and reliable picture of a compound's cytotoxic potential can be constructed. This protocol will detail the use of the MTT assay for cell viability, the LDH assay for membrane integrity, and assays for apoptosis and reactive oxygen species (ROS) to elucidate the mechanism of cell death.

I. Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[7] It is based on the principle that metabolically active cells, specifically through the action of mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[9] This assay is an excellent first-pass screen due to its high throughput, sensitivity, and reproducibility.

Protocol: MTT Assay for HPO Cytotoxicity

Materials:

  • N-substituted hydroxypyridinone compounds

  • Selected cell line (e.g., HeLa, K562, or a relevant normal cell line like hTERT Gingival Fibroblasts)[10][11]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT labeling reagent (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7][12]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the HPO compounds in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the various concentrations of the HPO compounds. Include a vehicle control (medium with the same solvent concentration used for the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[8] Gently mix by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for an additional 2-4 hours at 37°C in the dark.[8] Measure the absorbance at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to reduce background noise.[9]

II. Assessing Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[13] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[10][13] This assay serves as a crucial counterpoint to the MTT assay, as it directly measures cell death rather than metabolic activity.

Protocol: LDH Assay for HPO-Induced Cytotoxicity

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution, substrate, and stop solution)

  • Cell culture supernatant from HPO-treated cells (from a parallel plate to the MTT assay)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Sample Collection: Following the same treatment protocol as the MTT assay, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Assay Setup: In a new 96-well plate, add a specific volume of the collected supernatant (e.g., 50 µL) to each well.

  • Controls: It is essential to include the following controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Background control: Culture medium without cells.

  • Reaction: Add the LDH reaction solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

III. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

To understand how the HPO compounds are inducing cell death, it is critical to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This can be achieved through assays that detect key markers of these processes.

A. Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that are key mediators of apoptosis. The activation of caspase-3 and caspase-7 is a central event in the apoptotic cascade. Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and specific method for detecting this activity.[15]

Protocol: Caspase-3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with HPO compounds in an opaque-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16]

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[17]

  • Incubation: Gently mix the contents on a plate shaker for 30 seconds to 2 minutes and then incubate at room temperature for 1 to 3 hours.[17]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

B. Annexin V and Propidium Iodide Staining for Apoptosis and Necrosis

Flow cytometry using Annexin V and Propidium Iodide (PI) dual staining is a powerful technique to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[19] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of necrotic and late apoptotic cells with compromised membrane integrity.[18][19]

IV. Investigating Oxidative Stress: Reactive Oxygen Species (ROS) Assay

Given that HPOs are iron chelators, investigating their impact on cellular redox status is crucial. Iron is a key player in the Fenton reaction, which generates highly reactive hydroxyl radicals. Altering iron homeostasis can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cell death.

Protocol: Intracellular ROS Detection

Materials:

  • Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or Dihydroethidium (DHE))[20][21]

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells with HPO compounds in a black, clear-bottom 96-well plate.

  • Probe Loading: After the desired treatment time, remove the medium and wash the cells with PBS. Add fresh, serum-free medium containing the ROS probe (e.g., 10 µM H₂DCFDA) and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells again with PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm for H₂DCFDA) or visualize under a fluorescence microscope.

Data Analysis and Interpretation

A comprehensive analysis of the data from these assays will provide a robust cytotoxicity profile for each N-substituted hydroxypyridinone.

  • IC₅₀ Calculation: For the MTT assay, calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • LDH Release: Calculate the percentage of cytotoxicity for the LDH assay using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Apoptosis and ROS: Quantify the fold-change in caspase-3/7 activity and ROS levels relative to the untreated control.

Example Data Summary:

CompoundIC₅₀ (µM) - MTT AssayMax LDH Release (%)Caspase-3/7 Activation (Fold Change)ROS Production (Fold Change)
HPO-115.212.54.81.5
HPO-278.965.31.23.2
HPO-3>1005.11.11.0

Visualizing the Workflow and Potential Mechanisms

Cytotoxicity_Workflow cluster_prep Cell & Compound Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Line Culture MTT MTT Assay (Viability) Cell_Culture->MTT Treatment LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Treatment Apoptosis Apoptosis Assays (Caspase-3/7, Annexin V) Cell_Culture->Apoptosis Treatment ROS ROS Assay (Oxidative Stress) Cell_Culture->ROS Treatment Compound_Prep HPO Compound Dilution Compound_Prep->MTT Treatment Compound_Prep->LDH Treatment Compound_Prep->Apoptosis Treatment Compound_Prep->ROS Treatment IC50 IC50 Calculation MTT->IC50 Cytotoxicity_Calc % Cytotoxicity LDH->Cytotoxicity_Calc Mechanism_Analysis Mechanism Elucidation Apoptosis->Mechanism_Analysis ROS->Mechanism_Analysis Conclusion Cytotoxicity Profile IC50->Conclusion Cytotoxicity_Calc->Conclusion Mechanism_Analysis->Conclusion

Cell_Death_Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis cluster_ros Oxidative Stress HPO N-substituted Hydroxypyridinone Mitochondria Mitochondrial Stress HPO->Mitochondria Membrane_Damage Plasma Membrane Damage HPO->Membrane_Damage Iron_Chelation Iron Chelation HPO->Iron_Chelation Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation Apoptotic_Body Apoptotic Body Formation Caspase_Activation->Apoptotic_Body LDH_Release LDH Release Membrane_Damage->LDH_Release ROS_Production ROS Production Iron_Chelation->ROS_Production ROS_Production->Mitochondria ROS_Production->Membrane_Damage

Conclusion

This comprehensive protocol provides a robust framework for the in vitro assessment of the cytotoxicity of N-substituted hydroxypyridinones. By combining assays that probe different aspects of cell health and death, researchers can gain a detailed understanding of the toxicological profile of these promising therapeutic agents. This multi-parametric approach is essential for making informed decisions in the drug development pipeline and ensuring the safety of novel HPO-based therapies.

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  • IntelliCyt. (n.d.). Screening Reactive Oxygen Species (ROS) on the iQue Screener. Retrieved from [Link]

  • Logos Biosystems. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A novel, nontoxic iron chelator, super-polyphenol, effectively induces apoptosis in human cancer cell lines. Retrieved from [Link]

  • Onoue, S., et al. (2008). High-throughput reactive oxygen species (ROS) assay: an enabling technology for screening the phototoxic potential of pharmaceutical substances. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 187-193.

Sources

Application Note: Protocols for Quantifying the Iron-Chelating Efficacy of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative evaluation of the iron-chelating efficacy of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one. Iron chelators are critical for treating iron overload disorders, and accurate assessment of their binding affinity and stoichiometry is paramount for preclinical development.[1][2][3] This guide details two robust, spectrophotometry-based protocols: the mole-ratio method for determining binding stoichiometry and a competitive assay with a chromogenic indicator to quantify chelation effectiveness. We emphasize the scientific rationale behind experimental design, provide step-by-step instructions, and offer guidance on data analysis and interpretation, ensuring a self-validating and reproducible workflow.

Introduction: The Therapeutic Imperative for Novel Iron Chelators

Iron is essential for numerous biological processes, but its excess is toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage.[1] Pathological conditions of iron overload, often resulting from chronic blood transfusions for diseases like β-thalassemia, necessitate lifelong treatment with iron-chelating agents.[2][3][4]

The hydroxypyridinone (HOPO) class of chelators has been transformative in this field, offering orally active alternatives to parenteral drugs.[5][6] The clinically approved drug Deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-one) pioneered this class, demonstrating effective iron removal.[7][8][9] The compound of interest, this compound, is a structural analogue of Deferiprone. Such modifications are investigated to enhance efficacy, improve safety profiles, or alter pharmacokinetic properties.[10][11]

Therefore, a standardized, quantitative assessment of its iron-chelating properties is the foundational step in its evaluation as a potential therapeutic candidate. This application note provides the necessary protocols to achieve this, focusing on methods that are both accessible and scientifically rigorous.

Scientific Principle: Hydroxypyridinone-Iron Interaction

Hydroxypyridinones are bidentate ligands that coordinate metal ions through two oxygen atoms.[11] At physiological pH, the 3-hydroxy group deprotonates, enabling strong chelation of hard metal ions like ferric iron (Fe³⁺). Due to the octahedral coordination preference of Fe³⁺, three hydroxypyridinone molecules bind to a single iron ion, forming a stable, neutral 3:1 hexadentate complex.[8] This stoichiometry is a hallmark of this class of chelators and is critical for its ability to neutralize iron's reactivity and facilitate its excretion.

A key metric for evaluating iron chelators is the pFe³⁺ value , which represents the negative logarithm of the free Fe³⁺ concentration at a defined total ligand and iron concentration under physiological pH (7.4). A higher pFe³⁺ value indicates greater iron-binding affinity and selectivity.[5][10] The protocols described herein provide the foundational data required for such calculations.

General Workflow for Efficacy Quantification

The following diagram outlines the comprehensive workflow for assessing the iron-chelating efficacy of the target compound.

G Overall Experimental Workflow cluster_prep Phase 1: Preparation A Synthesize/Procure & Characterize 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one B Prepare Stock Solutions: - Test Compound - Iron (FeCl₃) - Buffer (HEPES, pH 7.4) - Indicator (Ferrozine) A->B C Protocol A: Stoichiometry Determination (Mole-Ratio Method) B->C D Protocol B: Competitive Chelation Assay (vs. Ferrozine) B->D E Plot Absorbance vs. Molar Ratio C->E F Calculate % Chelation & Determine IC₅₀ D->F G Determine Stoichiometry (e.g., 3:1 Ligand:Fe) E->G H Quantify Chelation Efficacy F->H G->H Informs Efficacy Context

Caption: High-level workflow from compound preparation to final efficacy determination.

Materials, Reagents, and Instrumentation

4.1 Reagents

  • Test Compound: this compound (Purity ≥95%)

  • Iron Source: Ferric Chloride Hexahydrate (FeCl₃·6H₂O), ACS grade

  • Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), molecular biology grade

  • pH Adjustment: 1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl)

  • Reducing Agent (for Protocol B): Hydroxylamine hydrochloride, ACS grade

  • Chromogenic Indicator (for Protocol B): Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate), ACS grade

  • Solvent: Deionized water (18.2 MΩ·cm), Methanol (HPLC grade) for stock solution if needed.

4.2 Instrumentation

  • UV-Visible Spectrophotometer (dual-beam recommended)

  • Calibrated pH meter

  • Analytical balance (readability ±0.1 mg)

  • Calibrated micropipettes and Class A volumetric flasks

  • Vortex mixer

Detailed Experimental Protocols

Protocol A: Determination of Fe³⁺-Chelate Stoichiometry (Mole-Ratio Method)

Causality & Rationale: This method is employed to empirically verify the binding ratio between the ligand (our test compound) and the iron ion. By keeping the iron concentration constant and systematically increasing the ligand concentration, we can monitor the formation of the colored Fe³⁺-ligand complex via spectrophotometry. The point at which the absorbance plateaus corresponds to the saturation of iron, and the molar ratio at this inflection point reveals the stoichiometry.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a 1 mM stock solution of FeCl₃ in 10 mM HCl to prevent premature hydrolysis.

    • Prepare a 5 mM stock solution of the test compound in deionized water or methanol.

    • Prepare a 100 mM HEPES buffer and adjust the pH to 7.4.

  • Reaction Setup:

    • Set up a series of 1.5 mL microcentrifuge tubes or a 96-well plate.

    • In each tube, add a constant volume of the FeCl₃ stock to achieve a final concentration of 100 µM.

    • Add a constant volume of HEPES buffer to achieve a final concentration of 50 mM.

    • Add increasing volumes of the test compound stock solution to achieve final molar ratios (Ligand:Fe) ranging from 0:1 to 5:1 (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 5.0).

    • Adjust the final volume in each tube to be identical (e.g., 1 mL) with deionized water.

  • Incubation and Measurement:

    • Mix the solutions thoroughly and incubate at room temperature for 30 minutes to allow the complex to form completely.

    • Determine the wavelength of maximum absorbance (λ_max) of the Fe³⁺-ligand complex by scanning a sample with a 3:1 ratio from 300 to 700 nm.

    • Measure the absorbance of all samples at this determined λ_max, using a solution with no ligand as the blank.

Protocol B: Quantification of Iron Chelation Efficacy (Competitive Ferrozine Assay)

Causality & Rationale: This assay quantifies the ability of the test compound to sequester iron from other molecules. Ferrozine forms a stable, intensely colored magenta complex with ferrous iron (Fe²⁺), with a known λ_max around 562 nm.[12] The experiment is designed such that the test compound must first reduce Fe³⁺ to Fe²⁺ (a known property of many phenolic chelators) and then compete with Ferrozine for the Fe²⁺. A more potent chelator will prevent the formation of the Fe²⁺-Ferrozine complex, resulting in a lower absorbance. This provides a direct, quantitative measure of the compound's chelating power.

G Principle of Competitive Chelation Assay Fe3 Fe³⁺ (Iron Source) TestChelator Test Chelator (Colorless Complex) Fe3->TestChelator Strong Chelation (Low Absorbance) Ferrozine Ferrozine Indicator (Colorless) Fe3->Ferrozine Weak or No Chelation (High Absorbance) Fe2_Ferrozine Fe²⁺-Ferrozine Complex (Magenta Color, A₅₆₂) Ferrozine->Fe2_Ferrozine

Caption: The test chelator competes with the Ferrozine indicator for iron.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a 1 mM FeCl₃ stock solution.

    • Prepare a 5 mM Ferrozine stock solution in deionized water.

    • Prepare a 10 mM hydroxylamine hydrochloride solution (this ensures all iron is available in the Fe²⁺ state for Ferrozine binding if not chelated by the test compound).

    • Prepare serial dilutions of the test compound stock solution (e.g., from 10 mM down to 1 µM).

    • Prepare 100 mM HEPES buffer, pH 7.4.

  • Reaction Setup (in a 96-well plate for high-throughput):

    • Control (Max Absorbance): Add HEPES buffer, FeCl₃ (final conc. 100 µM), hydroxylamine, and Ferrozine (final conc. 300 µM).

    • Test Wells: Add HEPES buffer, FeCl₃ (final conc. 100 µM), hydroxylamine, and varying concentrations of the test compound.

    • Adjust the volume with deionized water.

    • Incubate for 10 minutes to allow the test compound to bind the iron.

  • Color Development and Measurement:

    • Add the Ferrozine solution to all wells (except the blank) to a final concentration of 300 µM.

    • Incubate for an additional 20 minutes at room temperature to allow for color development.

    • Measure the absorbance at 562 nm. Use a well containing all reagents except iron as the blank.

Data Analysis and Presentation

Analysis of Stoichiometry Data (Protocol A)
  • Plotting: Create a scatter plot of Absorbance (Y-axis) versus the Molar Ratio [Ligand]/[Fe³⁺] (X-axis).

  • Interpretation: The plot should show two linear regions: a rising slope where complex formation is proportional to ligand concentration, and a plateau where the iron is saturated. The intersection point of these two lines indicates the molar ratio of the stable complex. For hydroxypyridinones, this is expected to be at or near 3.0.

Table 1: Example Data for Mole-Ratio Analysis

Molar Ratio ([Ligand]/[Fe³⁺]) Absorbance at λ_max
0.0 0.005
0.5 0.152
1.0 0.301
1.5 0.455
2.0 0.603
2.5 0.748
3.0 0.895
3.5 0.898
4.0 0.901

| 5.0 | 0.899 |

Analysis of Competitive Assay Data (Protocol B)
  • Calculation: Calculate the percentage of iron chelated by the test compound using the following formula: % Chelation = (1 - (A_sample / A_control)) * 100 Where A_sample is the absorbance of the wells with the test compound and A_control is the absorbance of the well without the test compound.

  • IC₅₀ Determination: Plot the % Chelation (Y-axis) against the logarithm of the test compound concentration (X-axis). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the compound required to chelate 50% of the iron.

Table 2: Example Data for Competitive Assay and IC₅₀ Determination

Compound Conc. (µM) Log [Conc.] Absorbance at 562 nm % Chelation
0 (Control) - 1.250 0.0
10 1.00 1.125 10.0
30 1.48 0.938 25.0
100 2.00 0.612 51.0
300 2.48 0.250 80.0
1000 3.00 0.075 94.0

| Calculated IC₅₀ | | | ~98 µM |

References

  • Ma, Y., et al. (2021). Design and synthesis of N-hydroxyalkyl substituted deferiprone: a kind of iron chelating agents for Parkinson's disease chelation therapy strategy. PubMed Central. Available at: [Link]

  • Sharma, S., & Bull, J. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central. Available at: [Link]

  • Crisponi, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. MDPI. Available at: [Link]

  • Crisponi, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. PubMed. Available at: [Link]

  • Santos, M. A., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Marco, V. B., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. Available at: [Link]

  • Mobarra, N., et al. (2019). Iron Chelators in Treatment of Iron Overload. PubMed Central. Available at: [Link]

  • Kontoghiorghes, G. J. (2022). The simple one-step synthesis method of deferiprone (L1) from maltol... ResearchGate. Available at: [Link]

  • University of North Carolina Wilmington. (n.d.). Spectrophotometric Determination of Iron. UNCW Chemistry. Available at: [Link]

  • Kontoghiorghes, G. J. (2022). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. MDPI. Available at: [Link]

  • Ahmed, M. J., & Roy, U. K. (2018). A simple spectrophotometric method for the determination of iron(II) aqueous solutions. ResearchGate. Available at: [Link]

  • Hider, R. C., & Kong, X. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews. Available at: [Link]

  • Zhang, Y., et al. (2018). Determination of iron content in chelated iron desulphurization solution by phenanthroline spectrophotometry. ResearchGate. Available at: [Link]

  • Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects. Macsen Labs. Available at: [Link]

  • Hoffbrand, A. V., et al. (1998). Oral iron chelation with deferiprone. PubMed. Available at: [Link]

  • Farmakis, D., & Porter, J. (2014). An update on iron chelation therapy. PubMed Central. Available at: [Link]

Sources

Application Note & Protocols: Developing Cell-Based Assays for Novel Hydroxypyri​dinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Hydroxypyridinones

Hydroxypyridinones (HPs) are a class of heterocyclic compounds renowned for their potent and selective iron-chelating properties.[1][2] Iron is a critical element for numerous physiological processes, but its dysregulation and overload are implicated in a wide range of pathologies, from hematological disorders to neurodegenerative diseases and cancer.[2][3] By sequestering excess or pathologically available iron, novel HP compounds present a significant therapeutic opportunity.[2][4]

The primary mechanism of action for many HPs involves forming stable complexes with trivalent iron (Fe³⁺), thereby reducing the cellular labile iron pool (LIP).[4][5] This action can trigger a cascade of downstream cellular events, including the modulation of iron-dependent enzymes. A key consequence of intracellular iron depletion is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen.[6] Under normal oxygen levels (normoxia), HIF-1α is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes, which require Fe²⁺ as a critical cofactor.[7][8] By chelating iron, HPs inhibit PHD activity, leading to HIF-1α stabilization and the activation of hypoxia-response pathways, which can be beneficial in conditions like anemia and ischemic diseases.[6][9]

The development of novel HP-based therapeutics requires a robust and logical pipeline of cell-based assays to characterize their activity, potency, and safety. This guide provides a comprehensive, field-tested framework for researchers, outlining a tiered assay cascade designed to move from broad cytotoxic profiling to specific mechanism-of-action studies.

A Tiered Strategy for Compound Evaluation

A successful screening campaign relies on a logical progression of assays, starting with broad, high-throughput methods and moving towards more complex, mechanism-focused experiments. This "Assay Cascade" ensures that resources are focused on the most promising candidates.

Assay_Cascade A Primary Screening: Cytotoxicity Profiling (IC50) B Secondary Assay: Target Engagement (Intracellular Iron Chelation) A->B  Active & Non-Toxic  Compounds Advance C Tertiary Assay: Downstream Functional Effect (HIF-1α Stabilization) B->C  Confirmed Iron  Chelators Advance D Lead Candidate C->D  Potent HIF-1α  Stabilizers

Caption: A logical workflow for screening novel hydroxypyridinone compounds.

Primary Assay: Cytotoxicity Profiling

Scientific Rationale: Before investigating the specific mechanism of a compound, it is essential to determine its inherent cytotoxicity.[10][11] All compounds can be toxic at high concentrations, and establishing a therapeutic window is a critical first step in drug discovery.[12] This initial screen identifies the concentration range at which the compound can be studied for its desired biological effects without causing significant cell death, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Two common and robust methods for assessing cytotoxicity are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[13]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[15][16][17] It is a direct measure of cell membrane integrity.[11][18]

Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cell line (e.g., HeLa, K562, HepG2)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[19]

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in 4 mM HCl/isopropanol)

  • Multi-channel pipette

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the novel hydroxypyridinone compounds in culture medium. Remove the old media from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.[13][18]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 590 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. An IC50 value (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

CompoundCell LineIncubation Time (h)IC50 (µM)
Deferiprone (Control)K56248>100
Novel HP Compound XK5624875.2
Novel HP Compound YK56248>200
Staurosporine (Control)K562480.01

Secondary Assay: Target Engagement - Intracellular Iron Chelation

Scientific Rationale: After identifying non-toxic concentrations, the next crucial step is to confirm that the HP compounds are engaging their intended target: intracellular labile iron. The Calcein-AM assay is a widely used and effective method for this purpose.[21] Calcein-AM is a cell-permeable, non-fluorescent molecule.[21] Once inside the cell, cytosolic esterases cleave the AM group, releasing the fluorescent molecule calcein, which is retained in the cytosol.[22][23] The fluorescence of calcein is quenched upon binding to labile iron.[21][22] Therefore, the addition of an effective iron chelator will sequester iron from calcein, resulting in a dose-dependent increase in fluorescence.[24]

Calcein_Assay cluster_cell Inside the Cell Calcein_AM Calcein-AM (Non-fluorescent) Esterases Esterases Calcein_AM->Esterases Enters Cell Calcein Calcein (Fluorescent) Esterases->Calcein Cleavage Quenched Calcein-Fe Complex (Quenched) Calcein->Quenched Binds Fe2+ outside Measure Fluorescence (Increase indicates chelation) LIP Labile Iron Pool (Fe2+) LIP->Quenched HP_Fe HP-Fe Complex LIP->HP_Fe Quenched->Calcein Fe2+ Sequestered by HP HP HP Compound (Chelator) HP->HP_Fe Chelates Fe2+

Sources

Application Notes & Protocols: 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Chelating Therapeutics

The hydroxypyridinone (HP) scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged" structure for its exceptional ability to chelate hard metal ions.[1] The most prominent clinical success of this class is Deferiprone (DFP), an oral iron chelator used in the management of transfusional iron overload in thalassemia patients.[2][3] The therapeutic efficacy of HPs stems from their bidentate (O,O)-chelating moiety, which forms stable complexes with trivalent metal ions like iron (Fe³⁺), making them invaluable for mitigating diseases associated with metal dyshomeostasis.[2][4]

This document introduces 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one , a novel HP derivative engineered for enhanced therapeutic potential. This compound builds upon the proven efficacy of the 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one core, which demonstrates a significantly higher iron-chelating efficiency (pFe³⁺ of 22.0) compared to the clinically used Deferiprone (pFe³⁺ of 20.6).[5][6] The strategic addition of a phenyl group at the N1 position is hypothesized to modulate the compound's lipophilicity, thereby improving its pharmacokinetic profile, including membrane permeability and bioavailability—critical factors that govern the in vivo efficacy of chelating agents.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound. We will detail the scientific rationale, step-by-step protocols for in vitro and in vivo evaluation, and data interpretation frameworks, focusing on its primary application as an iron chelator and its secondary role as an antioxidant.

Section 1: Scientific Rationale & Proposed Mechanism of Action

Iron is essential for life, participating in critical processes like oxygen transport and DNA synthesis. However, excess iron is profoundly toxic, catalyzing the formation of highly reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage.[1] Conditions such as hemochromatosis and β-thalassemia result in systemic iron overload, necessitating chelation therapy to remove excess iron and prevent organ damage.[4]

The therapeutic strategy for this compound is centered on its high-affinity for Fe³⁺. Three molecules of this bidentate ligand are expected to coordinate with one iron ion to form a stable, hexadentate 3:1 complex, which can then be safely excreted from the body.[8] The enhanced pFe³⁺ value of the core molecule is attributed to a tautomeric shift to a catechol-like form at physiological pH and a lower protonation constant of the hydroxyl group, which favors metal binding.[5][6]

By sequestering free or loosely-bound iron, the compound is expected to exert a potent antioxidant effect. It directly inhibits the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), a major source of the highly damaging hydroxyl radical (•OH). This dual-action mechanism—iron removal and prevention of oxidative stress—positions it as a promising candidate for treating not only iron overload diseases but also pathologies where iron-mediated oxidative stress is a key driver, such as neurodegenerative disorders and certain cancers.[2][9]

Caption: Proposed dual mechanism of the therapeutic agent.

Section 2: Synthesis and Characterization

The synthesis of N-substituted 3-hydroxy-4-pyridinones is well-established. A plausible route for this compound involves a multi-step process starting from a protected pyran-4-one, such as 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one.

Synthetic Workflow:

  • Ring Opening and Amination: The protected pyran-4-one is reacted with aniline (C₆H₅NH₂). The primary amine attacks the pyranone ring, leading to a ring-opening followed by cyclization to form the N-phenyl pyridinone ring.

  • Deprotection: The benzyl protecting group on the 5-hydroxy position is removed, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[10]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Characterization: The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To determine a key physical property of the solid compound.[11]

Section 3: In Vitro Evaluation Protocols

A tiered approach, starting with fundamental chemical and biochemical assays and progressing to cell-based models, is crucial for a comprehensive in vitro evaluation.

Caption: Logical workflow for in vitro evaluation.
Protocol 3.1: Determination of Iron (III) Chelation Affinity

Objective: To quantify the iron (III) binding affinity (pFe³⁺) of the test compound using spectrophotometric titration. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at a defined condition (pH 7.4, [Ligand]=10 µM, [Fe³⁺]=1 µM), allowing for direct comparison with other chelators.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare an acidic Fe³⁺ stock solution (e.g., 10 mM FeCl₃ in 0.1 M HCl) to prevent hydrolysis.

    • Prepare a working buffer (e.g., 0.1 M HEPES, pH 7.4) containing 0.1 M KCl to maintain constant ionic strength.

  • Spectrophotometric Analysis:

    • In a quartz cuvette, add the working buffer.

    • Add a known concentration of the test compound (e.g., 50 µM).

    • Record the initial UV-Vis spectrum (200-700 nm).

    • Perform a titration by adding incremental amounts of the Fe³⁺ stock solution. Allow the solution to equilibrate for 2-3 minutes after each addition.

    • Record the full UV-Vis spectrum after each Fe³⁺ addition. The formation of the iron-ligand complex will result in a characteristic color change and a new absorbance peak (typically between 450-600 nm for HP-Fe complexes).[10]

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum complex absorbance (λ_max) against the molar ratio of Fe³⁺ to ligand.

    • Use this data, along with the protonation constants of the ligand (determined separately by potentiometric titration), to calculate the stability constants of the Fe³⁺-ligand complexes using specialized software (e.g., Hyperquad).

    • Calculate the pFe³⁺ value from the stability constants.

Protocol 3.2: Antioxidant Capacity Assessment

Objective: To evaluate the compound's ability to scavenge free radicals, which complements its iron-chelating mechanism.

Methodology (DPPH Radical Scavenging Assay): [12]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the sample dilutions.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting % inhibition against compound concentration.[12][13]

Protocol 3.3: Cell-Based Assays

Cell-based assays provide a more biologically relevant context for assessing a compound's efficacy and safety.[14][15]

Objective: To determine the concentration range at which the compound is toxic to cells, establishing a potential therapeutic window.

Methodology:

  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2 human liver cancer cells or primary hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that causes 50% reduction in cell viability).[10]

Objective: To measure the functional ability of the compound to enter cells and remove intracellular iron.

Methodology: [7]

  • Cell Loading with ⁵⁹Fe:

    • Culture primary hepatocytes or a suitable cell line (e.g., HepG2) to near confluence.

    • Incubate the cells with medium containing ⁵⁹Fe bound to transferrin (⁵⁹Fe-Tf) for 18-24 hours to load the intracellular iron pools.

    • Wash the cells thoroughly with cold PBS to remove extracellular ⁵⁹Fe.

  • Chelator Treatment:

    • Add fresh culture medium containing the test compound at various concentrations. Include a positive control (e.g., Deferiprone) and a negative control (medium only).

    • Incubate for a defined period (e.g., 2-24 hours).

  • Measurement of Iron Mobilization:

    • At the end of the incubation, collect the culture medium (supernatant).

    • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

    • Measure the radioactivity (counts per minute, CPM) in both the supernatant and the cell lysate using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of iron mobilized using the formula: % Iron Mobilization = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] x 100

    • This provides a direct measure of the chelator's ability to permeate cells and sequester iron.[7]

Section 4: Data Presentation & Interpretation

Quantitative data from the in vitro assays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of In Vitro Characterization

Parameter Test Compound Deferiprone (Reference)
pFe³⁺ [Experimental Value] ~20.6
DPPH IC₅₀ (µM) [Experimental Value] [Literature/Experimental Value]
ABTS IC₅₀ (µM) [Experimental Value] [Literature/Experimental Value]
HepG2 Cytotoxicity IC₅₀ (µM) [Experimental Value] [Literature/Experimental Value]

| Iron Mobilization EC₅₀ (µM) | [Experimental Value] | [Literature/Experimental Value] |

A successful candidate for in vivo studies would ideally exhibit a high pFe³⁺ value, significant antioxidant activity, a high cytotoxicity IC₅₀ (indicating low toxicity), and a low iron mobilization EC₅₀ (indicating high efficacy).

Section 5: In Vivo Evaluation Protocols

Promising candidates from in vitro screening should be advanced to animal models to assess their pharmacokinetics, efficacy, and safety in a whole-organism context.[14]

Protocol 5.1: Iron Overload Rodent Model

Objective: To establish a reliable animal model of iron overload for testing the efficacy of the chelating agent.

Methodology: [16][17]

  • Animal Selection: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Iron Loading:

    • Administer iron dextran via intraperitoneal (IP) or subcutaneous (SC) injections. A typical regimen for rats might be 100-200 mg/kg weekly for 4-8 weeks.[16]

    • Alternatively, an iron-rich diet can be used, though this generally results in lower tissue iron concentrations.

  • Model Validation:

    • After the loading period, confirm iron overload by measuring serum ferritin levels and quantifying iron concentration in key organs (liver, spleen, heart) from a subset of animals using atomic absorption spectroscopy or colorimetric assays.

Protocol 5.2: In Vivo Efficacy Study

Objective: To evaluate the ability of the test compound to promote iron excretion in an iron-overloaded animal model.

Methodology:

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., saline or appropriate vehicle).

    • Group 2: Test Compound (e.g., 50 mg/kg, oral gavage).

    • Group 3: Positive Control (e.g., Deferiprone, 50 mg/kg, oral gavage).

  • Procedure:

    • House the iron-overloaded animals individually in metabolic cages that allow for the separate collection of urine and feces.

    • Administer the assigned treatment daily for a period of 5-7 days.

    • Collect urine and feces over a 24-hour period each day.

  • Endpoint Analysis:

    • Measure the total iron content in the collected urine and feces for each animal.

    • At the end of the study, euthanize the animals and harvest organs (liver, heart, spleen) to measure the reduction in tissue iron concentration compared to the vehicle control group.

  • Data Interpretation:

    • A significant increase in urinary and/or fecal iron excretion and a reduction in tissue iron stores in the treatment group compared to the vehicle group indicates in vivo efficacy.

Conclusion

This compound is a rationally designed therapeutic candidate that leverages the high iron affinity of the hydroxypyridinone core while incorporating a feature—the N-phenyl group—intended to enhance its drug-like properties. The protocols outlined in this document provide a rigorous and validated framework for its preclinical evaluation. By systematically assessing its chelation chemistry, antioxidant potential, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package to determine its viability as a next-generation therapeutic agent for iron overload and other related diseases.

References

  • Chaves, S., Piemontese, L., Hiremathad, A., & Santos, M. A. (2018). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 25(1), 97-112. 18[18][19]

  • Hershko, C., & Weatherall, D. J. (1988). Biological models for studying iron chelating drugs. PubMed. 14

  • Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry. 1[1]

  • BenchChem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds. BenchChem. 15

  • Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use. Taylor & Francis Online. 2[4]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. 20[20]

  • Richardson, D. R., et al. (2010). Comparison of Two Animal Models for Evaluation of Defersirox Iron Chelation. Blood. 16[16]

  • Al-Qahtani, M. H. (2017). Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models. ResearchGate. 17[17]

  • Klemm, S., et al. (2020). Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis. MDPI. 8[8]

  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. 6[6]

  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. ResearchGate. 5[5]

  • BenchChem. (n.d.). Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide. BenchChem. 12[12]

  • Smolecule. (n.d.). 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione. Smolecule. 21[21]

  • Deng, J., et al. (2022). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. ResearchGate. 13[13]

  • Porter, J. B., et al. (1989). Selection of Hydroxypyridin-4-Ones for the Treatment of Iron Overload Using In Vitro and In Vivo Models. Taylor & Francis Online. 22[7]

  • Abdelaal, A. M., & Veuger, S. (2022). Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Frontiers. 23[23]

  • Sadeghi-Aliabadi, H., et al. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Brieflands. 10[10]

  • Wang, Y., et al. (2019). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI. 24[24]

  • ChemicalBook. (n.d.). This compound. ChemicalBook. 11[11]

  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)-one. Dalton Transactions. 25[25]

  • Sanna, D., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. PubMed Central. 3[3]

  • Dogra, Y., et al. (2016). The hydroxypyridinone iron chelator CP94 increases methyl-aminolevulinate-based photodynamic cell killing by increasing the generation of reactive oxygen species. Redox Biology. 26[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1-Phenyl-Hydroxypyridinones for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of 1-phenyl-hydroxypyridinone compounds in in vitro assays. Overcoming solubility challenges is a critical step to ensure the accuracy and reliability of experimental results.[1][2] Poor aqueous solubility can lead to underestimated biological activity, variable data, and inaccurate structure-activity relationships (SAR).[3][4][5]

This resource is designed to be a practical bench-top companion, offering both foundational knowledge and actionable protocols to address the specific solubility issues encountered with this class of compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 1-phenyl-hydroxypyridinones.

Q1: Why are my 1-phenyl-hydroxypyridinone compounds showing poor solubility in aqueous buffers?

A1: The solubility of a compound is determined by its physicochemical properties, including lipophilicity, crystal lattice energy, and ionizability.[6][7] 1-phenyl-hydroxypyridinones often possess aromatic rings and other lipophilic moieties, which contribute to their hydrophobic nature and, consequently, low solubility in aqueous solutions.[8]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?

A2: This is a common issue when working with compounds that have low aqueous solubility.[9] While your compound may be soluble in a high concentration of an organic solvent like DMSO, rapidly changing the solvent environment to a predominantly aqueous one can cause the compound to crash out of solution. This is often referred to as "kinetic" solubility, where the compound is temporarily supersaturated before precipitating.[2][6][7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cells to DMSO varies depending on the cell line. Generally, it is recommended to keep the final concentration of DMSO below 0.5% to avoid cytotoxicity and other off-target effects.[10] Some sensitive cell lines may even require concentrations below 0.1%.[11] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[11][12]

Q4: Can adjusting the pH of my buffer improve the solubility of my 1-phenyl-hydroxypyridinone compound?

A4: Yes, for ionizable compounds, pH can significantly impact solubility.[13][14] The solubility of acidic or basic compounds increases as they become ionized.[15][16] By adjusting the pH of the buffer to a value where the compound is predominantly in its ionized form, you can often increase its aqueous solubility.[17]

II. Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This guide provides a systematic approach to identifying and resolving solubility issues with 1-phenyl-hydroxypyridinone compounds during in vitro assay development.

Step 1: Characterize the Solubility Problem

Before attempting to improve solubility, it's crucial to understand the extent of the issue.

Protocol 1: Kinetic Solubility Assessment

This high-throughput method provides a rapid assessment of your compound's solubility under your specific assay conditions.[2][6][7]

Materials:

  • 1-phenyl-hydroxypyridinone compound

  • DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometry or UV-Vis capabilities

Procedure:

  • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add your aqueous assay buffer to a series of wells.

  • Add a small volume of your DMSO stock solution to the first well to achieve the highest desired concentration.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitation. The concentration at which a significant increase in signal is observed is the kinetic solubility limit.[6]

Step 2: Implement Solubilization Strategies

Based on the characterization of the solubility issue, select an appropriate strategy to enhance the solubility of your 1-phenyl-hydroxypyridinone compound.

Strategy 1: Co-Solvent Systems

The use of water-miscible organic co-solvents can significantly increase the solubility of hydrophobic compounds.[17][18][19]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs), such as PEG300 or PEG400[18]

  • N-methyl-2-pyrrolidone (NMP)

Table 1: Recommended Starting Concentrations for Co-solvents in In Vitro Assays

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (Cell-based Assays)
DMSO0.1 - 1%< 0.5%[10]
Ethanol0.1 - 1%< 1%
PEG300/4001 - 5%Varies by cell line

Protocol 2: Optimizing a Co-solvent Formulation

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent.

  • Prepare a series of dilutions of this stock solution into your aqueous assay buffer, creating a gradient of co-solvent concentrations.

  • Visually inspect for precipitation and/or perform a kinetic solubility assessment (Protocol 1) for each co-solvent concentration.

  • Select the lowest co-solvent concentration that maintains the desired compound concentration in solution.

  • Crucially , always include a vehicle control with the same final co-solvent concentration in your biological assay to account for any solvent effects.[12]

Strategy 2: pH Adjustment

For ionizable 1-phenyl-hydroxypyridinone compounds, modifying the pH of the assay buffer can be a powerful tool to increase solubility.[14][17]

Workflow for pH-Dependent Solubility Enhancement

G A Determine pKa of the 1-phenyl-hydroxypyridinone B Is the compound acidic or basic? A->B C For acidic compounds, adjust buffer pH to be > pKa B->C Acidic D For basic compounds, adjust buffer pH to be < pKa B->D Basic E Assess solubility at the new pH C->E D->E F Is the compound sufficiently soluble? E->F G Proceed with the in vitro assay F->G Yes H Consider alternative solubilization strategies F->H No

Caption: Decision workflow for pH-based solubility improvement.

Strategy 3: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[20]

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL

Considerations:

  • Surfactants can interfere with some biological assays, particularly those involving protein-protein interactions or membrane integrity.

  • It is essential to determine the critical micelle concentration (CMC) of the surfactant and work above this concentration for effective solubilization.

  • Always include a vehicle control with the surfactant in your assay.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[21]

Common Cyclodextrins:

  • β-cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol 3: Preparation of a Cyclodextrin Formulation

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer.

  • Add the 1-phenyl-hydroxypyridinone compound to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is dissolved.

  • Filter the solution to remove any undissolved material.

Step 3: Best Practices for Stock Solution Preparation and Handling

Proper preparation and storage of stock solutions are critical to prevent solubility issues.[4]

  • Initial Solubilization: Always dissolve your compound in 100% DMSO or another suitable organic solvent first, before diluting into aqueous solutions.[22][23]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[4][10]

  • Stepwise Dilution: When diluting your stock solution into the final assay medium, perform the dilution in a stepwise manner to avoid shocking the compound out of solution.[10]

  • Sonication: If you observe slight precipitation, gentle warming (to 37°C) or brief sonication may help to redissolve the compound.[3][18]

Experimental Workflow for Preparing Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh solid compound B Dissolve in 100% DMSO to create a high-concentration stock A->B C Aliquot and store at -80°C B->C D Thaw one aliquot of stock solution E Perform serial dilutions in 100% DMSO (if creating a dose-response curve) D->E F Add a small volume of DMSO stock to the final aqueous assay buffer E->F G Vortex/mix gently F->G

Caption: Recommended workflow for stock and working solution preparation.

By following this structured approach, researchers can systematically address the solubility challenges associated with 1-phenyl-hydroxypyridinone compounds, leading to more reliable and reproducible data in their in vitro assays.

III. References

  • Effect of pH on HPD solubility limits. Compounds were serially diluted... - ResearchGate. (n.d.). Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • In vitro solubility assays in drug discovery - PubMed. (n.d.). Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.). Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Madridge Journal of Pharmaceutical Research. Retrieved from [Link]

  • The Value of In Vitro Dissolution in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vitro Solubility Assays in Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved from [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Retrieved from [Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (n.d.). Retrieved from [Link]

  • Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed | bioRxiv. (2023, November 27). Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (n.d.). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). Retrieved from [Link]

  • DMSO in cell based assays - Scientist Solutions. (2025, January 16). Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Retrieved from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. (n.d.). Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28). Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays - Scirp.org. (n.d.). Retrieved from [Link]

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (n.d.). Retrieved from [Link]

  • pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy. (2021, January 1). Retrieved from [Link]

  • Studies on enhancement of solubility and dissolution properties of Nimodipine by solid dispersion technique - Magna Scientia. (2024, April 27). Retrieved from [Link]

  • Drugs with pH-dependent solubility/absorption : r/pharmacy - Reddit. (2021, June 14). Retrieved from [Link]

  • Modulation of pH-Independent Release of a Class ΙΙ Drug (Domperidone) from a Polymeric Matrix Using Acidic Excipients - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (n.d.). Retrieved from [Link]

  • Enhancement of Solubility and Dissolution Rate of Poorly Soluble Antihypertensive Drug using Solid Dispersion Technique | Asian Journal of Pharmaceutics (AJP). (2016, December 21). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Aryl Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl hydroxypyridinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable chelating agents. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and supported by scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-aryl hydroxypyridinones?

There are two primary and widely adopted strategies for the synthesis of N-aryl hydroxypyridinones:

  • Ring transformation of pyranones: This is a classical and often straightforward approach where a 3-hydroxy-4-pyranone, such as maltol or kojic acid, is reacted with a primary aryl amine.[1][2] This reaction typically involves the nucleophilic attack of the amine on the pyranone ring, followed by ring-opening and subsequent recyclization to form the pyridinone core.

  • Palladium-catalyzed N-arylation: Modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination, have become powerful tools for forming the C-N bond between a hydroxypyridinone and an aryl halide.[3][4][5] This method offers a broad substrate scope and is often more versatile than the classical pyranone ring transformation. Another related method is the Ullmann condensation, which uses a copper catalyst.[6][7]

Q2: Why is my yield of N-aryl hydroxypyridinone consistently low when using the pyranone ring transformation method?

Low yields in the synthesis of N-aryl hydroxypyridinones from pyranones can stem from several factors:

  • Reversibility of the reaction: The initial Michael addition of the amine to the pyranone can be reversible, leading to an equilibrium that does not strongly favor the product.

  • Decomposition of starting materials: Both the pyranone and the aryl amine can be sensitive to the reaction conditions, especially if prolonged heating is required.

  • Side reactions: The unprotected hydroxyl group of the pyranone can participate in side reactions, such as Michael-type additions, which can reduce the yield of the desired product.[1]

  • Steric hindrance: Bulky substituents on either the pyranone or the aryl amine can significantly slow down the reaction rate and lower the final yield.

Q3: What are the key advantages of using a Buchwald-Hartwig amination for N-aryl hydroxypyridinone synthesis?

The Buchwald-Hartwig amination offers several distinct advantages:

  • Broad Substrate Scope: It is compatible with a wide range of aryl halides (iodides, bromides, and even chlorides) and amines, including those with various functional groups.[3][4]

  • Milder Reaction Conditions: Compared to classical methods that often require high temperatures, Buchwald-Hartwig reactions can often be performed under milder conditions, which helps to preserve sensitive functional groups.[4]

  • High Functional Group Tolerance: The reaction is known for its excellent tolerance of various functional groups on both the aryl halide and the amine, reducing the need for protecting groups.[3]

  • Improved Yields: For challenging substrates, this method can provide significantly higher yields compared to traditional approaches.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis of N-aryl hydroxypyridinones.

Problem 1: Incomplete reaction or low conversion when reacting a pyranone with an aryl amine.

Possible Causes:

  • Insufficient reaction time or temperature: The reaction may be kinetically slow, especially with less reactive aryl amines.

  • Poor nucleophilicity of the aryl amine: Electron-withdrawing groups on the aryl amine can significantly reduce its nucleophilicity.

  • Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of the reactants or unfavorable reaction kinetics.

  • Protonation of the amine: Under acidic conditions, the amine can be protonated, rendering it non-nucleophilic.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave-assisted synthesis can also be an effective way to accelerate the reaction.[2]

    • Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS to determine the point of maximum conversion.

  • Protect the Hydroxyl Group:

    • Protecting the 3-hydroxyl group of the pyranone, for instance, as a benzyl ether, can prevent side reactions and may improve the overall yield.[1][8] The protecting group can be subsequently removed under acidic conditions or by catalytic hydrogenation.[1]

  • Solvent Selection:

    • While water is a common solvent for reactions with simple alkyl amines,[1] for aryl amines, consider using a higher boiling point, polar aprotic solvent like DMF, DMAc, or NMP to improve solubility and allow for higher reaction temperatures.

  • pH Control:

    • For reactions in aqueous media, carefully control the pH. The reaction is often more efficient under neutral or slightly basic conditions to ensure the amine is in its free, nucleophilic form.

Problem 2: Difficulty in purifying the N-aryl hydroxypyridinone product.

Possible Causes:

  • Presence of unreacted starting materials: If the reaction did not go to completion, separating the product from the starting materials can be challenging due to similar polarities.

  • Formation of side products: Various side reactions can lead to impurities that are difficult to remove.

  • Poor crystallinity of the product: The product may be an oil or an amorphous solid, making recrystallization difficult.

Troubleshooting Steps:

  • Chromatographic Purification:

    • Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A gradient elution may be necessary to achieve good separation.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be an excellent option, although it is more expensive and time-consuming.

  • Recrystallization:

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of hydroxypyridinones include ethanol, ethanol/ether, and toluene.[1][8]

    • Salt Formation: If the product is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride salt) which may have better crystalline properties.[1]

  • Extraction:

    • Perform a series of aqueous extractions to remove water-soluble impurities. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities.

Problem 3: Regioselectivity issues in the N-arylation of hydroxypyridinones.

Possible Causes:

  • Multiple reactive sites on the hydroxypyridinone: The hydroxypyridinone ring has multiple potential sites for arylation, which can lead to a mixture of isomers.

  • Reaction conditions favoring multiple pathways: The choice of catalyst, ligand, and base can influence the regioselectivity of the reaction.

Troubleshooting Steps:

  • Choice of Synthetic Strategy:

    • Directed Synthesis: To ensure a specific regiochemistry, it is often best to build the pyridinone ring with the desired aryl group already in place. This can be achieved by starting with the appropriately substituted pyranone and reacting it with the corresponding amine.

    • Radical Arylation: For specific regioselectivity, such as arylation at the 2-position of 3-hydroxypyridines, titanium(III)-mediated radical arylation can be a highly effective method.[9]

  • Optimization of Cross-Coupling Conditions:

    • Ligand Screening: In Buchwald-Hartwig aminations, the choice of phosphine ligand can have a profound impact on the regioselectivity. Bulky, electron-rich ligands often favor a specific regioisomer.[10]

    • Catalyst System: Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and catalyst loadings.

    • Base Selection: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can also influence the outcome of the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-hydroxy-2-methyl-4-pyridinones from Maltol

This protocol is a general guideline and may require optimization for specific substrates.

  • Protection of Maltol (Optional but Recommended):

    • Dissolve maltol in a suitable solvent (e.g., DMF, acetone).

    • Add a base (e.g., K₂CO₃, NaH) and the protecting group reagent (e.g., benzyl bromide).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the protected maltol by column chromatography or recrystallization.

  • Reaction with Aryl Amine:

    • In a round-bottom flask, combine the protected maltol and the aryl amine (typically 1.1 to 1.5 equivalents).

    • Add a suitable solvent (e.g., water, ethanol, or a high-boiling aprotic solvent like NMP).

    • Reflux the mixture for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If the product precipitates, it can be collected by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).[1]

  • Deprotection (if applicable):

    • If a benzyl protecting group was used, dissolve the purified protected N-aryl hydroxypyridinone in a suitable solvent (e.g., ethanol, methanol).

    • Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) until the deprotection is complete.

    • Filter off the catalyst and remove the solvent to obtain the final N-aryl hydroxypyridinone.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated Hydroxypyridinone

This protocol is a general guideline and requires an inert atmosphere.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the halogenated hydroxypyridinone, the aryl amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents).[11]

    • Evacuate and backfill the flask with an inert gas (e.g., argon, nitrogen) three times.

  • Reaction:

    • Add a dry, degassed solvent (e.g., toluene, dioxane) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Common Solvents and Bases for N-Aryl Hydroxypyridinone Synthesis

Synthetic RouteCommon SolventsCommon Bases
Pyranone Ring Transformation Water, Ethanol, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)Triethylamine (TEA), Potassium Carbonate (K₂CO₃)
Buchwald-Hartwig Amination Toluene, Dioxane, Tetrahydrofuran (THF)Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄)
Ullmann Condensation Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), NitrobenzenePotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)

Visualizations

Diagram 1: Synthetic Pathways to N-Aryl Hydroxypyridinones

G cluster_0 Pyranone Ring Transformation cluster_1 Cross-Coupling Reactions Pyranone 3-Hydroxy-4-pyranone RingTransformation Ring Opening & Recyclization Pyranone->RingTransformation Reaction with ArylAmine Aryl Amine ArylAmine->RingTransformation Product1 N-Aryl Hydroxypyridinone RingTransformation->Product1 Forms Hydroxypyridinone Halogenated Hydroxypyridinone CrossCoupling Buchwald-Hartwig (Pd) or Ullmann (Cu) Hydroxypyridinone->CrossCoupling Reaction with ArylAmine2 Aryl Amine ArylAmine2->CrossCoupling Product2 N-Aryl Hydroxypyridinone CrossCoupling->Product2 Forms

Caption: Overview of the two major synthetic routes to N-aryl hydroxypyridinones.

Diagram 2: Troubleshooting Flowchart for Low Yield in Pyranone Ring Transformation

G Start Low Yield Observed CheckConditions Check Reaction Conditions (Time, Temperature) Start->CheckConditions Incomplete Incomplete Reaction CheckConditions->Incomplete Optimize Increase Temperature/Time Consider Microwave Incomplete->Optimize Yes SideReactions Suspect Side Reactions Incomplete->SideReactions No Optimize->CheckConditions ProtectOH Protect 3-Hydroxyl Group (e.g., Benzyl ether) SideReactions->ProtectOH Yes Success Improved Yield SideReactions->Success No, consider alternative route Purification Purify and Deprotect ProtectOH->Purification Purification->Success

Caption: A decision-making flowchart for troubleshooting low yields.

References

  • Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Z., Hui, T. L. T., & Orvig, C. (1989). One-pot synthesis of N-substituted-3-hydroxy-4-pyridinone chelate complexes of aluminum, gallium, and indium. Canadian Journal of Chemistry, 67(10), 1708–1710. Retrieved from [Link]

  • Synthesis of 3-hydroxy-4-pyridinones from maltol and a primary amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • Regioselective Radical Arylation of 3-Hydroxypyridines. (2016). Journal of Organic Chemistry, 81(13), 5752-5758. Retrieved from [Link]

  • Synthesis of 3-hydroxy-2-methylpyridin-4-one derivatives from maltol. (n.d.). ResearchGate. Retrieved from [Link]

  • Ullmann condensation. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). American Chemical Society. Retrieved from [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2021). Molecules, 26(16), 4949. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2016). Molecules, 21(7), 845. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. (2024). Bioorganic Chemistry, 153, 107806. Retrieved from [Link]

  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. (2021). Molecules, 26(11), 3131. Retrieved from [Link]

  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. (1995). Journal of Medicinal Chemistry, 38(21), 4257-4272. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H )... (2016). Dalton Transactions, 45(10), 4236-4247. Retrieved from [Link]

  • Hydroxypyridinone Journey into Metal Chelation. (2018). Chemical Reviews, 118(16), 7723-7793. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Catalysts, 11(11), 1363. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2011). Organic and Biomolecular Chemistry, 9(17), 5819-5858. Retrieved from [Link]

  • Hydroxypyridinone Journey into Metal Chelation. (2018). Chemical Reviews, 118(16), 7723-7793. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. (2022). International Journal of Molecular Sciences, 23(6), 3236. Retrieved from [Link]

  • Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. (2019). Journal of Inorganic Biochemistry, 191, 143-152. Retrieved from [Link]

  • Incorporation of Hydroxypyridinone Ligands into Self-Assembled Monolayers on Mesoporous Supports for Selective Actinide Sequestration. (2007). Industrial & Engineering Chemistry Research, 46(25), 8539-8544. Retrieved from [Link]

  • Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. (2012). Coordination Chemistry Reviews, 256(1-2), 240-259. Retrieved from [Link]

  • Regiospecific N-Arylation of Aliphatic Amines under Mild and Metal-Free Reaction Conditions. (2018). Angewandte Chemie International Edition, 57(35), 11427-11431. Retrieved from [Link]

  • The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation. (2018). Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization. (2024). Sensors & Diagnostics, 3(3), 587-608. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline material. Here, we address common challenges with in-depth, evidence-based solutions and practical protocols.

Troubleshooting Crystallization: A Problem-Solution Approach

This section provides a systematic guide to overcoming the most frequent obstacles encountered during the crystallization of this compound.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: I've dissolved my this compound, but upon cooling, it forms an oil or a sticky precipitate rather than distinct crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when a solution is highly supersaturated, and the temperature at which the compound begins to precipitate is above its melting point in the presence of the solvent.[1] For this compound, with a reported melting point of 238 °C (in methanol), this can be influenced by the choice of solvent and the rate of cooling.[2]

Causality and Strategic Solutions:

  • High Supersaturation: A rapid change in conditions (e.g., fast cooling or rapid addition of an anti-solvent) can create a level of supersaturation that favors the formation of a metastable oil over an ordered crystal lattice.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, leading to the compound precipitating at a temperature where it is molten.[3]

Troubleshooting Protocol:

  • Re-dissolution and Solvent Adjustment:

    • Gently reheat the mixture to re-dissolve the oil.

    • Add a small additional volume (5-10%) of the hot solvent to slightly reduce the supersaturation level.[1] This will lower the temperature at which crystallization begins.

  • Controlled Cooling:

    • Once at room temperature, further cooling in an ice bath can be employed to maximize yield.[5]

  • Solvent System Re-evaluation:

    • If oiling persists, a different solvent or a mixed solvent system may be necessary.[6] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[6]

    • For pyridone derivatives, polar protic solvents like ethanol or methanol are often effective.[5][7] Consider a solvent pair, such as dissolving the compound in a good solvent (e.g., methanol) and then slowly adding a miscible anti-solvent (e.g., water or a non-polar solvent like hexane) at an elevated temperature until slight turbidity is observed.[6]

Workflow for Addressing Oiling Out:

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Slow Cooling to Room Temperature add_solvent->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath success Crystals Formed ice_bath->success failure Oiling Out Persists ice_bath->failure If oiling persists change_solvent Re-evaluate Solvent System failure->change_solvent

Caption: Decision workflow for troubleshooting oiling out during crystallization.

Issue 2: No Crystal Formation Upon Cooling

Question: My solution of this compound remains clear even after cooling for an extended period. How can I induce crystallization?

Answer: The lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.[5]

Causality and Strategic Solutions:

  • Insufficient Supersaturation: The concentration of the compound in the solvent may be too low.

  • High Nucleation Energy Barrier: Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically unfavorable.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[5]

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution. This provides a template for crystal growth.[5] If no pure crystals are available, you can dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[1]

  • Increase Concentration:

    • If nucleation techniques are unsuccessful, the solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[1][5] Then, allow it to cool again.

  • Utilize an Anti-Solvent:

    • If working with a single solvent system, consider adding a miscible "anti-solvent" in which your compound is poorly soluble.[8][9] This will decrease the overall solubility of your compound and induce precipitation. Add the anti-solvent dropwise to the stirred solution until persistent cloudiness is observed, then add a small amount of the primary solvent to redissolve the precipitate before allowing it to cool slowly.

Data Summary: Common Solvents for Pyridone Derivatives

SolventBoiling Point (°C)PolarityComments
Methanol64.7Polar ProticOften a good starting point for pyridone derivatives.[7]
Ethanol78.4Polar ProticA common and effective solvent for recrystallization.[5][10]
Water100Polar ProticCan be used as a solvent for polar compounds or as an anti-solvent.[10]
Ethyl Acetate77.1Polar AproticA good choice for organic complexes.[11]
Toluene110.6Non-polarCan be effective for some aromatic compounds.[10][12]
Issue 3: Low Yield of Recrystallized Product

Question: I've successfully obtained crystals, but my final yield is very low. What are the common causes and how can I improve it?

Answer: Low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during transfers, or incomplete precipitation.

Causality and Strategic Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even after cooling.

  • Premature Crystallization: If performing a hot filtration to remove impurities, the compound can crystallize on the filter paper or in the funnel.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently or for a long enough duration to maximize crystal formation.[5]

Troubleshooting Protocol:

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound. This will ensure the solution is saturated.

  • Prevent Premature Crystallization:

    • If a hot filtration step is necessary, pre-heat the funnel and receiving flask.

    • Dilute the solution with a small amount of extra hot solvent before filtering to keep the compound dissolved.

  • Maximize Precipitation:

    • Ensure the solution is cooled for an adequate amount of time. After slow cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield.[5]

  • Recover from Mother Liquor:

    • If the yield is still low, you can try to recover more product from the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 4: The Final Product is Impure

Question: My recrystallized this compound is still impure. How can I improve the purity?

Answer: Impurities can be carried through the crystallization process if they have similar solubility profiles to the target compound or if the crystallization occurs too rapidly.[6]

Causality and Strategic Solutions:

  • Co-crystallization of Impurities: Impurities with similar structures can be incorporated into the crystal lattice.[13]

  • Rapid Crystallization: Fast crystal growth can trap impurities and solvent within the crystal lattice.[14]

  • Surface Adsorption: Impurities can adsorb to the surface of the crystals and remain after filtration.

Troubleshooting Protocol:

  • Slow Down Crystallization:

    • As mentioned previously, slow cooling is crucial for forming pure crystals.[5] A slower process allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.

  • Washing the Crystals:

    • After filtration, wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization). This will remove any residual mother liquor containing dissolved impurities from the surface of the crystals without dissolving a significant amount of the product.[5]

  • Activated Charcoal Treatment:

    • If the solution has a colored tint, this may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[5] Use charcoal sparingly, as it can also adsorb the desired product.

  • Consider a Second Recrystallization:

    • If the product is still not pure enough, a second recrystallization may be necessary.

Workflow for Impurity Removal:

G start Impure Crystals Obtained slow_cool Ensure Slow Cooling Was Performed start->slow_cool charcoal Consider Activated Charcoal Treatment slow_cool->charcoal If colored impurities wash Wash Crystals with Ice-Cold Solvent slow_cool->wash If no colored impurities charcoal->wash recrystallize Perform a Second Recrystallization wash->recrystallize If still impure pure_product Pure Product wash->pure_product recrystallize->pure_product

Caption: Logical steps for enhancing the purity of the final crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphology of this compound crystals?

A1: The crystal morphology can vary significantly depending on the crystallization conditions, including the solvent used, the rate of cooling, and the presence of impurities. Generally, slower crystallization from a suitable solvent will yield more well-defined, larger crystals. Rapid precipitation often results in a fine powder or needle-like crystals.

Q2: Can polymorphism be an issue with this compound?

Q3: What are the ideal storage conditions for crystalline this compound?

A3: As with many organic compounds, it is best to store the crystalline material in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, or heat.

Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A4: Crystallization from high-boiling point solvents can be challenging. A useful technique is vapor diffusion.[11] Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which your compound is insoluble but is miscible with DMF/DMSO, such as diethyl ether or dichloromethane).[15] Over time, the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.[15]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved from [Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Retrieved from [Link]

  • BIA. (2022). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Ter Horst, J. H. (2021). A Structured Approach to Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G. Retrieved from [Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • YouTube. (2024). What is Cooling Crystallization?. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Recent progress in antisolvent crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine, 1121-78-4. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Autech. (n.d.). This compound, 95% Purity, C12H11NO3, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN101033211A - 5-Chloro-4-hydroxy-2(1H)-pyridone crystal form and its preparation method and application.
  • PubChem. (n.d.). 5-(hydroxymethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Carboxymethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium. Retrieved from [Link]

  • ResearchGate. (2025). Crystallization and Characterization of Cocrystals of Piroxicam and 2,5-Dihydroxybenzoic Acid. Retrieved from [Link]

Sources

minimizing by-products in the synthesis of N-phenyl-4-pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-phenyl-4-pyridinones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to minimize by-product formation, ensuring the integrity and efficiency of your synthetic routes.

Introduction

N-phenyl-4-pyridinones are a pivotal class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry. Their synthesis, while seemingly straightforward, can be fraught with challenges, primarily the formation of undesired by-products that complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common synthetic hurdles. We will delve into the mechanistic underpinnings of by-product formation and offer validated protocols to steer your reactions toward the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant amounts of a 2-pyridinone regioisomer during the reaction of a 4-pyranone with aniline. How can I improve the selectivity for the desired N-phenyl-4-pyridinone?

This is a classic challenge in the synthesis of 4-pyridinones from 4-pyranones. The formation of the 2-pyridinone isomer arises from a competitive reaction pathway.

Underlying Mechanism: The reaction proceeds through a series of steps initiated by the nucleophilic attack of aniline on the pyranone ring. The regioselectivity is determined by which carbonyl group is attacked and the subsequent ring-opening and closing cascade.

Troubleshooting & Optimization:

  • Solvent Polarity: The choice of solvent can significantly influence the reaction's regioselectivity. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can stabilize charged intermediates that favor the formation of the 4-pyridinone isomer. In contrast, nonpolar solvents may lead to a mixture of products.

  • Temperature Control: Carefully controlling the reaction temperature is crucial. Lower temperatures often favor the thermodynamically more stable product, which is typically the 4-pyridinone. We recommend starting with reactions at room temperature and gradually increasing if the reaction is too slow.

  • Catalyst Choice: While often performed under thermal conditions, the use of a mild acid catalyst can sometimes enhance the rate and selectivity of the desired transformation. However, strong acids can promote side reactions.

Experimental Protocol: Selective Synthesis of N-phenyl-4-pyridinone

  • To a solution of the 4-pyranone (1 equivalent) in anhydrous DMF, add aniline (1.1 equivalents).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is incomplete, slowly increase the temperature to 50-60 °C and continue to monitor.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-phenyl-4-pyridinone.

Question 2: My reaction is producing a significant amount of a dark, tar-like substance, and the yield of the desired product is low. What is causing this, and how can I prevent it?

The formation of tar-like substances is often indicative of polymerization or degradation of starting materials or products, a common issue when working with anilines and activated carbonyl compounds at elevated temperatures.

Causality:

  • Aniline Oxidation: Anilines are susceptible to oxidation, especially in the presence of air and at high temperatures, leading to colored, polymeric by-products.

  • Thermal Decomposition: The pyranone starting material or the pyridinone product may be unstable at the reaction temperature, leading to decomposition and polymerization.

  • Strong Acid/Base Catalysis: The presence of strong acids or bases can catalyze side reactions, including polymerization.

Preventative Measures:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the oxidation of aniline.

  • Temperature Optimization: As a rule of thumb, use the lowest temperature at which the reaction proceeds at a reasonable rate. A temperature screen is often a worthwhile investment of time.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can inhibit polymerization.

Workflow for Minimizing Polymerization

Caption: Workflow for Minimizing Polymerization By-products.

Question 3: I am attempting a cycloaddition reaction to form the pyridinone ring, but I am getting a mixture of isomers and other by-products. How can I improve the regioselectivity of the cycloaddition?

Cycloaddition reactions, such as the Bohlmann-Rahtz pyridine synthesis, are powerful but can suffer from a lack of regioselectivity, leading to isomeric pyridinone by-products.

Mechanistic Insights: The regioselectivity of these cycloadditions is governed by the electronic and steric properties of the reacting partners. The frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile dictate the preferred orientation of the cycloaddition.

Strategies for Enhanced Regioselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can coordinate to one of the reactants, altering its electronic properties and enhancing the energy difference between the two possible transition states, thereby favoring one regioisomer over the other.

  • Substituent Effects: Modifying the substituents on the reactants can have a profound impact on regioselectivity. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene can increase the predictability of the cycloaddition.

  • Solvent Effects: The choice of solvent can influence the stability of the transition states. A systematic screen of solvents with varying polarities is recommended.

Table 1: Effect of Lewis Acid on Regioselectivity

Catalyst (mol%)SolventTemperature (°C)Ratio of 4-Pyridinone : By-product Isomer
NoneToluene1102:1
ZnCl₂ (10)Toluene8010:1
Sc(OTf)₃ (5)CH₂Cl₂25>20:1

Note: The data in this table is illustrative and will vary depending on the specific substrates used.

Question 4: After my reaction is complete, I am struggling to separate my desired N-phenyl-4-pyridinone from a persistent, structurally similar by-product. What purification strategies do you recommend?

Purification can be challenging when by-products have similar polarities and physical properties to the desired product.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method for separating closely related compounds.

    • Solvent System Optimization: A systematic approach to selecting the eluent is critical. Start with a nonpolar solvent and gradually increase the polarity. A shallow gradient can improve separation.

    • Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase silica (C18) may provide better separation depending on the specific properties of your compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for obtaining highly pure material. It may be necessary to screen a wide range of solvents and solvent mixtures.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can offer superior resolution, albeit at a higher cost and lower throughput.

Purification Workflow Diagram

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary Purification (if needed) A Crude Reaction Mixture B Aqueous Wash / Extraction A->B C Dry and Concentrate B->C D Column Chromatography (Silica Gel) C->D E Analyze Fractions by TLC/LC-MS D->E F Combine Pure Fractions E->F G Impure Fractions E->G Impure I Pure N-phenyl-4-pyridinone F->I Sufficiently Pure H Recrystallization or Preparative HPLC G->H H->I

Caption: Recommended Purification Workflow for N-phenyl-4-pyridinones.

References

  • Bohlmann-Rahtz Pyridine Synthesis: For a detailed overview and examples of this cycloaddition reaction, including discussions on regioselectivity.

    • Source: Comprehensive Organic Name Reactions and Reagents
    • URL: [Link]

  • Solvent Effects on Chemical Reactions: An exploration of how solvent choice can influence reaction r

    • Source: Chemical Reviews
    • URL: [Link]

  • Lewis Acid Catalysis in Organic Synthesis: A comprehensive resource on the application of Lewis acids to control selectivity in organic reactions.

    • Source: Chemical Reviews
    • URL: [Link]

  • Purification of Laboratory Chemicals: A standard guide for purification techniques, including recrystallization and chrom

    • Source: Elsevier
    • URL: [Link]

Technical Support Center: Optimizing N-Arylation of Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of hydroxypyridinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges encountered in the lab with in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, maximize yields, and achieve high selectivity.

Troubleshooting Guide & FAQs

Common Issue #1: Low to Non-Existent Yield

Question: I am attempting an N-arylation of a 2-hydroxypyridinone, but I am observing very low to no formation of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in the N-arylation of hydroxypyridinones is a frequent challenge that can often be traced back to several key factors related to the catalyst system, reaction setup, or the inherent reactivity of your substrates.

1. Catalyst Inactivity or Decomposition:

  • Palladium-Catalyzed (Buchwald-Hartwig) Reactions: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently in situ. Ensure your phosphine ligand is not degrading and is present in the correct ratio. The choice of ligand is also critical; for N-arylation, sterically hindered biaryl phosphine ligands are often employed to promote reductive elimination.[1][2]

  • Copper-Catalyzed (Ullmann) Reactions: Traditional Ullmann conditions often require harsh temperatures (>210 °C) and stoichiometric copper, which can lead to substrate decomposition.[3] Modern protocols use soluble copper catalysts with ligands, allowing for milder conditions.[3][4] If you are using a Cu(I) source, ensure it has not been oxidized to Cu(II), which is generally less active. The use of an inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation of the catalyst.[1]

2. Inappropriate Base Selection:

The base plays a multifaceted role in these reactions: it deprotonates the hydroxypyridinone, facilitates the regeneration of the active catalyst, and can influence the N/O selectivity.

  • Strong vs. Weak Bases: Strong bases like NaOtBu are commonly used in Buchwald-Hartwig aminations. However, if your substrate is base-sensitive, this can lead to decomposition.[5] Weaker bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective and offer better functional group tolerance.[5] The solubility of the base is also a critical factor; Cs₂CO₃ is often favored for its good solubility in common organic solvents.[5]

  • Impact on N/O Selectivity: The choice of base can significantly influence the regioselectivity of the arylation. In some cases, specific bases can favor N-arylation over O-arylation.

3. Sub-Optimal Solvent Choice:

The solvent must be able to dissolve the reagents and be compatible with the reaction temperature.

  • Common Solvents: A variety of solvents are used for N-arylation reactions, including ethereal solvents (dioxane, THF), aromatic solvents (toluene), and polar aprotic solvents (DMF, DMSO).[3][5]

  • Solvents to Avoid: Chlorinated solvents and acetonitrile should generally be avoided in palladium-catalyzed reactions as they can coordinate to the metal center and inhibit catalysis.[5]

Troubleshooting Workflow for Low Yield:

G start Low/No Yield Observed catalyst Check Catalyst System - Pd(0) vs Pd(II)? - Ligand Integrity? - Cu(I) Oxidation? start->catalyst base Evaluate Base - Strength (NaOtBu vs K3PO4)? - Solubility (Cs2CO3)? - Base Sensitive Substrate? start->base solvent Assess Solvent - Solubility of Reagents? - Avoid Inhibiting Solvents (e.g., CH3CN)? start->solvent inert Ensure Inert Atmosphere - Degas Solvent? - Purge with Ar/N2? start->inert optimize Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents - Vary Temperature catalyst->optimize base->optimize solvent->optimize inert->optimize

Caption: Troubleshooting workflow for low N-arylation yield.

Common Issue #2: Poor N- vs. O-Arylation Selectivity

Question: My reaction is producing a significant amount of the O-arylated byproduct. How can I improve the selectivity for N-arylation?

Answer:

The ambident nucleophilic nature of hydroxypyridinones is a central challenge, often leading to mixtures of N- and O-arylated products. Achieving high N-selectivity requires careful tuning of the reaction conditions.

1. Influence of the Metal Catalyst:

  • Copper-Based Systems: Copper catalysts have been shown to be effective for the N-arylation of 2- and 4-hydroxypyridines.[4][6] The choice of ligand is crucial. For instance, the use of 4,7-dimethoxy-1,10-phenanthroline with a copper catalyst has been reported to promote N-arylation of 2-hydroxypyridine.[6]

  • Metal-Free Conditions: Interestingly, metal-free approaches using diaryliodonium salts have demonstrated that the base can be the primary determinant of selectivity. In the presence of N,N-diethylaniline, N-arylation is highly favored, while using quinoline as the base can steer the reaction towards O-arylation.[7]

2. Strategic Ligand Selection:

The ligand plays a pivotal role in modulating the reactivity and selectivity of the metal catalyst.

Ligand TypeAssociated MetalGeneral Application for N-Arylation
Biaryl Phosphines (e.g., XPhos, SPhos)PalladiumBuchwald-Hartwig amination of various amines and amides.[2]
PhenanthrolinesCopperN-arylation of 2-hydroxypyridines.[6]
2,2,6,6-Tetramethylheptane-3,5-dioneCopperN-arylation of 4-hydroxypyridines.[6]
8-HydroxyquinolineCopperCoupling of pyridin-2-ones with aryl halides.[4]

3. The Decisive Role of the Base:

As mentioned, the base can be a powerful tool to control selectivity. The hardness/softness of the base can influence which atom of the ambident nucleophile attacks the electrophile. A general starting point is to screen a panel of bases, from strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) to organic bases.

4. Solvent Effects:

The polarity of the solvent can influence the site of arylation. Non-polar solvents may favor N-arylation, while polar aprotic solvents might promote O-arylation. This parameter should be screened in conjunction with the base and ligand.

Workflow for Optimizing N/O Selectivity:

G start Poor N/O Selectivity catalyst Screen Metal Catalyst - Copper-based systems - Palladium-based systems start->catalyst ligand Vary Ligand - Phenanthrolines (Cu) - Biaryl Phosphines (Pd) - Other specialized ligands catalyst->ligand base Systematic Base Screen - K3PO4, Cs2CO3 - Organic bases - Correlate with selectivity ligand->base solvent Evaluate Solvent Polarity - Toluene vs. DMF/DMSO base->solvent optimize Iterative Optimization solvent->optimize

Caption: Strategy for improving N-arylation selectivity.

Experimental Protocols

General Procedure for Copper-Catalyzed N-Arylation of 2-Hydroxypyridine

This protocol is adapted from literature procedures and should be optimized for specific substrates.[4][6]

  • Reaction Setup: To a dry Schlenk tube, add CuI (5-10 mol%), the appropriate ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 10-20 mol%), the 2-hydroxypyridinone (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the aryl halide (1.1-1.5 equiv.) and the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Palladium-Catalyzed N-Arylation of 4-Hydroxypyridinone

This protocol is a general guideline based on Buchwald-Hartwig amination principles and requires optimization.[1][2][5]

  • Reaction Setup: In a glovebox or under a stream of argon, add a Pd precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable biaryl phosphine ligand (e.g., XPhos, 2-10 mol%), the 4-hydroxypyridinone (1.0 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the aryl halide (1.1-1.5 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite. The filtrate can then be washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646.
  • ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF.
  • PubMed. (2016). Regioselective Radical Arylation of 3-Hydroxypyridines.
  • Semantic Scholar. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • Wikipedia. (n.d.). Ullmann condensation.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Reddit. (2023). Need help with N-Arylation reaction : r/OrganicChemistry.
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Benchchem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

Sources

Technical Support Center: Troubleshooting Aggregation of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding compound aggregation in biological and biochemical assays. While this pyridinone derivative holds potential for various research applications, its physicochemical properties can present challenges, particularly its tendency to form aggregates in aqueous solutions.

Compound aggregation is a pervasive issue in drug discovery and chemical biology, often leading to false-positive results, poor reproducibility, and wasted resources.[1][2][3] Aggregates are sub-micrometer particles formed by the self-association of small molecules that can non-specifically inhibit enzymes and disrupt other biological processes, a phenomenon known as promiscuous inhibition.[2][4][5][6] This guide is designed to equip you with the knowledge and practical protocols to identify, mitigate, and control for the aggregation of this compound, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My initial screening results with this compound are potent, but I'm struggling with reproducibility. Could aggregation be the cause?

A1: Yes, poor reproducibility is a classic hallmark of aggregation-based activity.[7] The formation of aggregates is highly sensitive to factors that can vary subtly between experiments, such as minor fluctuations in buffer composition, temperature, incubation times, and even the method of pipetting and mixing.[6]

Several key characteristics of your dose-response curve can also suggest aggregation:

  • Unusually Steep Slopes: Aggregators often exhibit very steep, almost switch-like dose-response curves with Hill slopes significantly greater than 1.[7]

  • High Sensitivity to Protein Concentration: The inhibitory potency (IC50) of an aggregator is often highly dependent on the concentration of the target enzyme. A true inhibitor should have an IC50 that is independent of the enzyme concentration.[2]

  • Time-Dependent Inhibition: The apparent inhibitory activity of an aggregator can increase with longer pre-incubation times as the aggregates form and sequester the target protein.[1][2]

If you observe these behaviors, it is crucial to perform counter-screens to confirm whether aggregation is the underlying mechanism.

Q2: What are the key physicochemical properties of this compound that might contribute to aggregation?

A2: While specific experimental data on the aggregation of this particular compound is not widely published, we can infer its potential behavior from its structure and general chemical properties. The molecule has a molecular formula of C12H11NO3 and a predicted boiling point of around 403.8°C.[8] The presence of a phenyl group suggests a degree of hydrophobicity, which is a common feature of aggregating molecules.[9] At the same time, the hydroxyl and hydroxymethyl groups provide hydrogen bonding capabilities. This combination of hydrophobic and polar moieties can drive the self-association of the molecules in aqueous environments to form colloidal aggregates.[9]

Q3: How can I definitively determine if this compound is forming aggregates under my assay conditions?

A3: Several biophysical and biochemical methods can be employed to detect and characterize compound aggregation.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of sub-micrometer particles in a solution.[10][11][12] It measures the size distribution of particles by analyzing the fluctuations in scattered light caused by Brownian motion.[10][12] The appearance of particles in the 50-1000 nm range upon addition of your compound to the assay buffer is a strong indicator of aggregation.[2][9][13]

  • Detergent-Based Counter-Screen: This is one of the most common and effective methods.[14][15] Aggregates are typically disrupted by the presence of non-ionic detergents.[14] If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of a low concentration (e.g., 0.01-0.1%) of a detergent like Triton X-100 or Tween-20, it is highly likely that the activity is due to aggregation.[7][9][16]

  • Centrifugation Test: Aggregates, being larger particles, can often be sedimented by centrifugation.[1][17] By comparing the activity of the supernatant before and after high-speed centrifugation, you can determine if the active species has been removed.[1][17]

Below is a workflow to diagnose potential aggregation issues.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis cluster_3 Action A Inconsistent Results or Potent Initial Hit B Review Dose-Response Curve (Steep slope? Time-dependence?) A->B C Perform Detergent Counter-Screen (e.g., add 0.01% Triton X-100) B->C D Analyze with Dynamic Light Scattering (DLS) B->D E Activity Abolished by Detergent? C->E F Particles (50-1000 nm) Detected by DLS? D->F G Aggregation is Likely Cause E->G Yes H Aggregation is Unlikely E->H No F->G Yes F->H No I Modify Assay Conditions (see Q4 & Q5) G->I J Proceed with Caution and Further Validation H->J

Caption: Troubleshooting workflow for suspected compound aggregation.

Q4: What are the best practices for preparing and handling stock solutions of this compound to minimize aggregation?

A4: Proper handling of your compound stock solution is the first line of defense against aggregation and precipitation.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. Ensure you are using high-purity, anhydrous DMSO, as water absorption can reduce compound solubility.[3]

  • Stock Concentration: While high stock concentrations are convenient, they increase the risk of the compound "crashing out" when diluted into an aqueous assay buffer.[3] If you suspect aggregation, consider lowering your stock concentration.

  • Dilution Method: When diluting your DMSO stock into the aqueous assay buffer, do so with vigorous mixing to minimize localized high concentrations that can trigger aggregation. A serial dilution approach is often beneficial.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[3]

Q5: I've confirmed that my compound is aggregating. What can I add to my assay buffer to prevent this?

A5: The most effective strategy to prevent aggregation in biochemical assays is the inclusion of additives in the assay buffer.[1]

Additive ClassExample(s)Typical ConcentrationMechanism of ActionConsiderations
Non-ionic Detergents Triton X-100, Tween-200.001% - 0.1%Disrupt hydrophobic interactions that drive self-association by forming micelles around the compound.[18]Can sometimes affect the activity of the target protein or interact with true inhibitors.[19] Always run controls to assess the effect of the detergent on the assay itself.
Decoy Proteins Bovine Serum Albumin (BSA)0.1 - 1 mg/mLCan bind to aggregating compounds, preventing their self-association and nonspecific binding to the target protein.[2]BSA can also bind to non-aggregating compounds, potentially reducing their apparent potency.
Stabilizing Osmolytes Glycerol, Sucrose5% - 20% (v/v)Can increase the solubility of the compound and stabilize the native state of the target protein.[18]High concentrations may affect enzyme kinetics or other assay parameters.

It is crucial to validate that any additive used does not interfere with the assay readout or the activity of the target protein.

Key Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

This protocol is adapted from established methods for identifying aggregation-based inhibitors.[15][17] The goal is to compare the inhibitory activity of this compound in the presence and absence of a non-ionic detergent.

Materials:

  • Target enzyme and substrate

  • Assay buffer

  • This compound stock solution (in DMSO)

  • 10% Triton X-100 stock solution

  • Microplate reader and appropriate microplates

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer containing 0.02% Triton X-100 (this will result in a final concentration of 0.01% in the assay, assuming a 2-fold dilution).

  • Prepare serial dilutions of your compound in DMSO.

  • Set up two parallel assay plates , one for each buffer condition.

  • Add the compound dilutions to the appropriate wells of both plates. Include DMSO-only controls for 100% activity.

  • Add the target enzyme to all wells, pre-incubating for a set time (e.g., 10-15 minutes). Pre-incubation can often enhance the inhibitory effect of aggregators.[1]

  • Initiate the reaction by adding the substrate to all wells.

  • Measure the reaction progress using the microplate reader.

  • Calculate IC50 values for both conditions (with and without detergent).

Interpretation:

  • A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[9]

  • If the IC50 values are similar in both conditions, aggregation is likely not the primary mechanism of action.

G cluster_0 Preparation cluster_1 Assay Setup (Two Parallel Plates) cluster_2 Measurement & Analysis A Prepare Buffer A (No Detergent) & Buffer B (with 0.02% Triton X-100) C Plate 1: Add compound dilutions to Buffer A A->C D Plate 2: Add compound dilutions to Buffer B A->D B Prepare serial dilutions of compound in DMSO B->C B->D E Add Target Enzyme to all wells C->E D->E F Pre-incubate E->F G Initiate reaction with Substrate F->G H Read Plates G->H I Calculate IC50 for each condition H->I J Compare IC50 values I->J

Sources

Technical Support Center: Strategies to Enhance the Stability of Phenyl-Substituted Pyridinone Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl-substituted pyridinone metal complexes. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you enhance the stability of your complexes, a critical factor for their efficacy and application in medicinal chemistry and materials science.

Part 1: Fundamental Principles of Stability Enhancement

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form at equilibrium. For phenyl-substituted pyridinone ligands, stability is governed by a combination of factors related to both the ligand architecture and the properties of the metal ion. Understanding these principles is the first step toward rational design and troubleshooting.

The Chelate Effect and Polydenticity

A primary strategy to enhance complex stability is to increase the number of donor atoms on the ligand that can bind to the metal center. This is known as the chelate effect . A ligand that binds to a metal ion through more than one donor atom is called a chelate, and it forms a ring-like structure.

  • Causality : The chelate effect is entropically driven. When a multidentate ligand replaces multiple monodentate solvent molecules from the metal's coordination sphere, there is a net increase in the number of free molecules in the system, leading to a favorable increase in entropy and a more stable complex.[1] Polydentate ligands, such as those incorporating multiple pyridinone units, form significantly more stable complexes than their bidentate counterparts.[2]

Electronic Effects: Tuning Ligand Basicity

The electronic properties of the phenyl substituent directly influence the basicity of the pyridinone donor atoms (typically the ketone and hydroxyl oxygens or the pyridine nitrogen).

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or amino (-NH₂) groups on the phenyl ring increase the electron density on the pyridinone donor atoms. This enhances the ligand's basicity and its ability to form strong coordinate bonds with Lewis acidic metal ions, thereby increasing complex stability.[3][4]

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups decrease the electron density on the donor atoms. This reduces the ligand's basicity and generally leads to less stable complexes.[3][5] However, this effect can be leveraged to fine-tune the electronic properties of the complex for specific applications, such as catalysis.[3]

Steric Effects: A Double-Edged Sword

Steric hindrance occurs when bulky groups on the ligand prevent optimal coordination with the metal center.

  • Negative Impact : A bulky phenyl group positioned near the coordination site can cause repulsion between ligands, weakening the metal-ligand bonds and destabilizing the complex.[6] For instance, the stability of a Ni²⁺ complex with 2-methyl-8-hydroxyquinoline is significantly lower than with the unsubstituted 8-hydroxyquinoline due to the steric clash of the methyl group.[6]

  • Positive Impact : Conversely, steric bulk can be used strategically to protect the metal center from unwanted interactions with solvent molecules or other species, which can enhance kinetic stability (i.e., reduce lability). It can also enforce a specific coordination geometry.[7]

The Role of Non-Covalent Interactions: π-π Stacking

Phenyl rings are capable of engaging in π-π stacking interactions, a non-covalent force that can contribute to the overall stability of the complex, particularly in the solid state.

  • Mechanism : These interactions occur when the electron-rich π systems of two aromatic rings align. This can happen intramolecularly, between a phenyl substituent and another aromatic part of the ligand, or intermolecularly, between adjacent complex molecules in a crystal lattice.[8][9][10] This stacking helps to rigidify the structure and can enhance thermodynamic stability.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: My phenyl-substituted pyridinone complex precipitates out of aqueous solution. How can I improve its solubility without compromising stability?

A1: This is a common challenge. The introduction of phenyl groups often increases the hydrophobicity of the ligand and its metal complex. To enhance aqueous solubility while maintaining or improving stability, consider the following strategies:

  • Incorporate Polar Functional Groups: Add hydrophilic groups such as carboxylates (-COOH), sulfonates (-SO₃H), or polyethylene glycol (PEG) chains to the phenyl ring or another part of the ligand scaffold. These groups can interact with water, improving solubility.

  • Utilize Amino Acid Conjugation: Linking the pyridinone ligand to an amino acid can significantly improve its water solubility and biocompatibility.[4]

  • Control the pH: The charge state of both the ligand and the complex can be pH-dependent. If your ligand has ionizable groups, adjusting the pH can increase the overall charge of the complex and enhance its solubility in water.

Q2: I'm observing low complex formation yields. Could the position of the phenyl substituent on the pyridinone ring be the problem?

A2: Yes, the position is critical due to steric and electronic effects.

  • Steric Hindrance: If the phenyl group is at a position adjacent to the chelating atoms (e.g., ortho to the hydroxyl group in a hydroxypyridinone), it can physically block the metal ion from accessing the binding site, leading to poor complexation.[6] Try moving the phenyl group to a more remote position on the pyridinone ring or attaching it via a flexible linker.

  • Electronic Influence: The position of the phenyl group affects how its electronic properties are transmitted to the donor atoms. A phenyl group in conjugation with the pyridinone's π-system will have a more pronounced electronic effect than one attached via a non-conjugated linker.[11]

Q3: How do I choose between an electron-donating and an electron-withdrawing group on the phenyl substituent to maximize stability?

A3: For maximizing thermodynamic stability with most transition metals, an electron-donating group (EDG) is generally preferred.

  • Rationale: EDGs increase the electron density on the pyridinone's oxygen or nitrogen donor atoms, making the ligand a stronger Lewis base.[3] This leads to a stronger coordinate bond with the metal ion (a Lewis acid), resulting in a higher formation constant (log K) for the complex.[12] For example, in a series of iron pyridinophane complexes, ligands with more electron-donating character showed higher metal binding constants.[3]

  • When to Use EWGs: Electron-withdrawing groups (EWGs) are useful when you need to tune the redox potential of the metal center or modulate the reactivity for catalytic applications, even if it comes at the cost of some thermodynamic stability.[3]

Q4: My complex is stable in the solid state but seems to decompose in solution. What could be happening?

A4: This suggests that intermolecular forces, such as π-π stacking, might be playing a significant role in stabilizing the complex in the crystal lattice.[8][13] In solution, these forces are disrupted, and the complex may be susceptible to dissociation or reaction with solvent molecules.

  • Troubleshooting Steps:

    • Increase Ligand Denticity: The most effective way to improve in-solution stability is to increase the chelate effect. Synthesize a ligand with more pyridinone units or other donor groups attached to a single scaffold. Polydentate ligands form kinetically inert and thermodynamically stable complexes that are less likely to dissociate in solution.[2]

    • Solvent Choice: Use a non-coordinating or weakly coordinating solvent to minimize competition with the ligand for the metal's coordination sites.

    • Ligand Preorganization: Design the ligand so that the donor atoms are already arranged in a geometry that is favorable for metal binding. This "preorganization" minimizes the entropic penalty of complexation and leads to more stable complexes.

Part 3: Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Stability Constant (log K) 1. Weak ligand-metal interaction. 2. Steric hindrance from the phenyl group. 3. Insufficient chelation (e.g., bidentate ligand).1. Add electron-donating groups to the phenyl ring to increase ligand basicity.[3] 2. Relocate the phenyl group away from the immediate coordination sphere.[6] 3. Synthesize a polydentate version of the ligand (e.g., a hexadentate ligand with three pyridinone arms).[2]
Complex is Light- or Air-Sensitive 1. Metal center is in a redox-active state. 2. Ligand is susceptible to oxidation or photochemical degradation.1. Introduce electron-withdrawing groups on the phenyl ring to make the metal center less electron-rich and harder to oxidize.[3] 2. Use sterically bulky phenyl groups (e.g., with ortho-substituents) to physically shield the metal center.[7] 3. Conduct experiments under inert (N₂ or Ar) atmosphere and protect from light.
Formation of Mixed Species or Incomplete Complexation 1. Ligand concentration is too low. 2. Competition from solvent or buffer ions. 3. pH is not optimal for deprotonation of the ligand's donor groups.1. Use a higher ligand-to-metal ratio (e.g., 1.1:1 for a hexadentate ligand, 3.1:1 for a bidentate ligand). 2. Use non-coordinating solvents and buffers (e.g., HEPES, MES instead of phosphate or citrate). 3. Perform a pH titration to determine the optimal pH for complex formation, which is typically where the chelating groups are deprotonated.[4]
Crystal Structure Shows Undesired Geometry 1. Steric clashes are forcing a strained conformation. 2. The electronic preferences of the metal ion are not met by the ligand.1. Replace bulky phenyl groups with smaller substituents or increase the length/flexibility of the linker attaching the phenyl group. 2. Modify the ligand's electronic properties. For instance, some metal ions prefer softer donors; substituting a pyridinone oxygen for a nitrogen might be beneficial.

Part 4: Key Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol allows for the quantitative determination of protonation constants of the ligand and the stability constants of the metal complexes.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers.

  • Autotitrator or manual burette.

  • Jacketed titration vessel connected to a constant temperature water bath.

  • Standardized solutions of HCl and carbonate-free NaOH (or KOH).

  • High-purity metal salt solution (e.g., FeCl₃, Ga(NO₃)₃).

  • Phenyl-substituted pyridinone ligand.

  • Background electrolyte (e.g., 0.1 M KCl or NaCl).

  • Inert gas (N₂ or Ar) supply.

Procedure:

  • Ligand Protonation: a. Add a known volume and concentration of the ligand solution and background electrolyte to the titration vessel. b. Acidify the solution with a known amount of standardized HCl to ensure all basic sites on the ligand are protonated. c. Titrate the solution with standardized NaOH, recording the pH value after each addition. Bubble inert gas through the solution to exclude CO₂.

  • Complex Formation: a. Prepare a new solution containing the same amounts of ligand, background electrolyte, and acid as in step 1a-b. b. Add a known concentration of the metal salt solution (typically to achieve a 1:1, 1:2, or 1:3 metal-to-ligand ratio depending on the expected stoichiometry). c. Titrate this solution with standardized NaOH, again recording the pH after each addition under an inert atmosphere.

  • Data Analysis: a. The titration data (volume of titrant vs. pH) are analyzed using specialized software (e.g., Hyperquad). b. The displacement between the ligand-only titration curve and the metal-ligand curve is used to calculate the stability constants (log β) of the metal complexes formed.[4]

Protocol 2: Monitoring Complex Formation and Stability using UV-Vis Spectroscopy

This method is useful for observing complex formation and can be used to determine stability constants, especially for colored complexes.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Solutions of the ligand and metal ion of known concentrations.

  • A series of buffers covering a wide pH range.

Procedure:

  • Spectral Scans: a. Record the UV-Vis spectrum of the ligand alone in a chosen buffer. b. Record the spectrum of the metal ion alone (if it absorbs in the relevant range). c. Mix the ligand and metal ion and record the spectrum. A change in the spectrum (e.g., appearance of new peaks, shift in λₘₐₓ) indicates complex formation.

  • Spectrophotometric Titration: a. To a solution of the metal ion at a fixed concentration, add increasing amounts of the ligand solution. b. Record the spectrum after each addition. c. Plot the change in absorbance at a specific wavelength (where the complex absorbs strongly) against the ligand concentration.

  • Data Analysis: a. The resulting data can be fitted using non-linear regression analysis to determine the stoichiometry and stability constant of the complex. This method is particularly powerful when combined with pH-metric data.[14]

Part 5: Visual Summaries

Stability_Enhancement L1 Increase Denticity (Chelate Effect) O1 Higher Thermodynamic Stability (log K ↑) L1->O1 Entropy L2 Electronic Tuning (Substituents) L2->O1 Basicity L3 Steric Control (Group Positioning) O2 Increased Kinetic Inertness L3->O2 Shielding L4 Introduce Stacking Moieties (π-π Interactions) L4->O1 Non-covalent O3 Improved Solubility & Selectivity

Electronic_vs_Steric cluster_electronic Electronic Effects cluster_steric Steric Effects center Phenyl-Substituted Pyridinone Complex EDG Electron-Donating Group (e.g., -OCH₃) EDG_Effect Increases Ligand Basicity ↑ Stability EDG->EDG_Effect EWG Electron-Withdrawing Group (e.g., -NO₂) EWG_Effect Decreases Ligand Basicity ↓ Stability EWG->EWG_Effect EDG_Effect->center EWG_Effect->center BulkyOrtho Bulky Ortho-Substituent on Phenyl Ring BulkyOrtho_Effect Hinders Coordination ↓ Stability BulkyOrtho->BulkyOrtho_Effect BulkyRemote Bulky Group Remote from Binding Site BulkyRemote_Effect Shields Metal Center ↑ Kinetic Inertness BulkyRemote->BulkyRemote_Effect BulkyOrtho_Effect->center BulkyRemote_Effect->center

References

  • Rizzo, G., Blasi, D., Ragni, R., & Farinola, G. M. (2022). New insights in luminescent fluorinated transition metal compounds. Advances in Organometallic Chemistry.
  • Terpyridine-metal complexes: Effects of different substituents on their physico-chemical properties and DFT studies. (2025).
  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (n.d.). PMC - NIH.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). PMC - NIH.
  • Thakur, S. D., et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica, 3(6), 382-389.
  • Introducing sterically demanding substituents and π-π-interactions into [Cu(P^P)(N^N)]+ complexes. (2024).
  • Competitive electronic effect of ligand substitution over the role of metal ions (Ni and Co) on unusual amine–imine interconversion in conjugated amine–ene–imine ligands. (n.d.). New Journal of Chemistry (RSC Publishing).
  • (a) A view showing the π–π stacking interactions of the phenyl rings;... (n.d.).
  • FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2)
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).
  • π–π Stacking Interaction of Metal Phenoxyl Radical Complexes. (2022). PMC - PubMed Central.
  • The effect of phenyl group on the electronic and phosphorescent properties of cyclometalated analogues of platinum(II) terpyridine complexes: A theoretical study. (2025).
  • Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. (n.d.). PubMed.
  • Stereoselective Synthesis of Substituted 5,6-Dihydro-2(1H)-pyridinones. (2020).
  • Towards understanding π-stacking interactions between non-arom
  • Stability of metal complexes. (n.d.). Slideshare.
  • Steric effect on excimer formation in planar Pt(ii) complexes. (2017). PubMed.
  • Using a diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(i) complex with intramolecular π–π stacking interaction for efficient solid-state luminescence enhancement. (n.d.). Dalton Transactions (RSC Publishing).
  • A bis(3-hydroxy-4-pyridinone)-EDTA derivative as a strong chelator for M3+ hard metal ions: complexation ability and selectivity. (2009). PubMed.

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Validation & Comparative

A Comparative Analysis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one and Deferiprone as Iron Chelators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of iron chelation therapy, the pursuit of novel agents with enhanced efficacy and improved safety profiles is a continuous endeavor. This guide provides a detailed comparative analysis of the established oral iron chelator, Deferiprone, and a promising analogue, 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical properties, mechanism of action, and experimental evaluation of these two hydroxypyridinone-based chelators.

Introduction to Iron Chelation Therapy

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction, which leads to oxidative stress and damage to cellular components. Iron overload is a serious clinical condition that can arise from genetic disorders such as hemochromatosis or as a consequence of repeated blood transfusions in patients with conditions like thalassemia and sickle cell anemia.

Iron chelation therapy is the primary treatment for managing iron overload. It involves the administration of chelating agents that bind to excess iron in the body, forming stable, non-toxic complexes that can be excreted. An ideal iron chelator should exhibit high affinity and selectivity for ferric iron (Fe³⁺), be orally active, possess a favorable pharmacokinetic profile, and have minimal side effects.

Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) was the first orally active iron chelator to be approved for clinical use and has been instrumental in the management of transfusional iron overload.[1] However, the search for even more effective and safer chelators continues. This guide focuses on a comparative analysis of Deferiprone and a structurally related compound, this compound, to elucidate their relative merits as potential therapeutic agents.

Chemical and Physicochemical Properties

A fundamental understanding of the chemical and physicochemical properties of a chelator is crucial for predicting its biological activity. Both Deferiprone and this compound belong to the hydroxypyridinone class of chelators, which are known for their ability to form stable complexes with iron.

PropertyDeferiproneThis compound
Chemical Formula C₇H₉NO₂C₁₂H₁₁NO₃
Molecular Weight 139.15 g/mol 217.22 g/mol
Structure 1,2-dimethyl-3-hydroxypyridin-4-oneThis compound
pFe³⁺ 20.622.0
Solubility Low in deionized waterData not readily available, likely sparingly soluble in water
Melting Point 272-278 °C[2]238 °C[3]

Diagram 1: Chemical Structures

G cluster_deferiprone Deferiprone cluster_compoundX This compound deferiprone compoundX

Caption: Chemical structures of Deferiprone and this compound.

The key structural difference between the two compounds is the substitution at the N1 and C2 positions of the pyridinone ring. Deferiprone has two methyl groups, while this compound possesses a phenyl group at N1 and a hydroxymethyl group at C2. These modifications significantly impact the molecule's electronic properties and steric hindrance, which in turn influence its iron-chelating efficacy.

Mechanism of Action and Iron Chelation Efficacy

Both Deferiprone and this compound are bidentate chelators, meaning that two of their atoms coordinate with a single metal ion.[1] Specifically, the hydroxyl and keto groups of the hydroxypyridinone ring are responsible for binding iron.[4] Three molecules of these bidentate chelators are required to form a stable, neutral 3:1 complex with a single ferric ion (Fe³⁺).[4] This neutrality is a crucial feature as it allows the complex to be membrane-permeable, facilitating the removal of intracellular iron.[5]

The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at a defined total ligand and iron concentration under physiological pH. A higher pFe³⁺ value indicates a stronger affinity for iron.

A significant finding is that this compound (referred to as P1 in a key study) exhibits a pFe³⁺ value of 22.0, which is noticeably higher than that of Deferiprone (20.6). This suggests that the former has a greater iron-chelating capacity. The enhanced efficacy of this compound is attributed to two main factors:

  • Tautomeric Change: The presence of the 5-hydroxy group allows for a tautomeric shift to a catechol-like form, which enhances its iron-binding ability.

  • Lower Protonation Constant: The hydroxyl group in this compound has a lower protonation constant compared to Deferiprone. This means it is more readily deprotonated at physiological pH, making the chelating oxygen atoms more available for iron binding.

Pharmacokinetics and Safety Profile

Deferiprone: Deferiprone is rapidly absorbed after oral administration, with peak plasma concentrations reached within 45-60 minutes.[1] It is primarily metabolized in the liver via glucuronidation, and the resulting inactive metabolite is excreted in the urine.[1] The elimination half-life of Deferiprone is approximately 2 hours.[1] The most common side effects of Deferiprone are gastrointestinal symptoms, such as nausea, vomiting, and abdominal pain.[6] A less common but more serious side effect is agranulocytosis (a severe drop in white blood cells), which necessitates regular monitoring of blood counts.[6]

This compound: Currently, there is limited publicly available information on the pharmacokinetics and a comprehensive safety profile of this compound in humans. However, initial in vivo studies in mice have shown its efficacy in promoting iron excretion. Further preclinical and clinical studies are required to establish its pharmacokinetic parameters, metabolic fate, and long-term safety. Preliminary studies have suggested that its selectivity for iron over other essential metal ions like copper and zinc is comparable to or better than Deferiprone, which could translate to a more favorable safety profile.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation and comparison of iron chelators.

Synthesis of this compound

Diagram 2: Generalized Synthesis Workflow

G KojicAcid Kojic Acid Reaction Reaction in suitable solvent (e.g., water/ethanol) KojicAcid->Reaction Aniline Aniline Aniline->Reaction Intermediate Intermediate Formation Reaction->Intermediate Purification Purification (e.g., recrystallization) Intermediate->Purification FinalProduct 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one Purification->FinalProduct

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Generalized Protocol:

  • Reactant Preparation: Dissolve kojic acid in a suitable solvent, such as a mixture of water and ethanol.

  • Amine Addition: Add aniline to the solution. The molar ratio of kojic acid to aniline should be optimized, but a 1:1 ratio is a common starting point.

  • Reaction: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it with a cold solvent to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final pure compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Determination of Iron Chelation Efficacy (pFe³⁺) by Spectrophotometry

This protocol outlines a competitive ligand assay to determine the pFe³⁺ value of a test chelator. The principle is based on the competition for Fe³⁺ between the test chelator and a well-characterized competing ligand, such as ethylenediaminetetraacetic acid (EDTA), which forms a colored complex with Fe³⁺.

Materials:

  • Test chelator solution of known concentration.

  • EDTA solution of known concentration.

  • Ferric chloride (FeCl₃) solution of known concentration.

  • Buffer solution (e.g., HEPES or TRIS) to maintain a physiological pH (7.4).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions: In separate tubes, mix a constant concentration of FeCl₃ and the test chelator with varying concentrations of EDTA. Ensure the final volume is the same for all solutions by adding the buffer.

  • Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) at a constant temperature to ensure the competition reaction reaches equilibrium.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the Fe³⁺-EDTA complex.

  • Data Analysis: The distribution of Fe³⁺ between the test chelator and EDTA can be calculated from the absorbance values. The pFe³⁺ value of the test chelator can then be determined using the known stability constant of the Fe³⁺-EDTA complex and the equilibrium concentrations of all species.

In Vivo Evaluation of Iron Chelation in an Iron-Overloaded Mouse Model

This protocol describes a method to assess the in vivo efficacy of an iron chelator in a mouse model of iron overload.

Animal Model:

  • Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

  • Induce iron overload by intraperitoneal injections of iron dextran over several weeks.[7] The dosing regimen should be carefully chosen to achieve a significant but non-lethal level of iron overload.

Experimental Design:

  • Group Allocation: Divide the iron-overloaded mice into at least three groups: a control group receiving a placebo, a group treated with Deferiprone (positive control), and a group treated with the test compound (this compound).

  • Chelator Administration: Administer the chelators orally (e.g., by gavage) at a predetermined dose and frequency for a specified duration (e.g., several weeks).

  • Sample Collection: At the end of the treatment period, collect blood and tissue samples (e.g., liver, spleen, heart) for analysis. Urine and feces can also be collected throughout the study to measure iron excretion.

  • Iron Quantification: Determine the iron content in the serum and tissues using methods such as atomic absorption spectroscopy or colorimetric assays. Serum ferritin levels can also be measured as an indicator of body iron stores.

  • Data Analysis: Compare the tissue iron levels and iron excretion between the different treatment groups to evaluate the efficacy of the test chelator relative to Deferiprone and the placebo.

Cellular Iron Uptake and Efflux Assay using Calcein-AM

This in vitro assay measures the ability of a chelator to access and bind intracellular labile iron. The assay utilizes Calcein-AM, a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of iron. An effective iron chelator will enter the cells, bind to the labile iron, and thus restore the fluorescence of calcein.[8][9]

Materials:

  • Cultured cells (e.g., hepatocytes, cardiomyocytes).

  • Calcein-AM dye.

  • Iron source (e.g., ferric ammonium citrate) to load cells with iron.

  • Test chelator and Deferiprone solutions.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Iron Loading (Optional): To mimic iron overload conditions, incubate the cells with an iron source for a period of time.

  • Calcein-AM Loading: Wash the cells and incubate them with Calcein-AM solution in the dark.

  • Chelator Treatment: Wash the cells to remove excess dye and then add the test chelator or Deferiprone at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. An increase in fluorescence indicates that the chelator is removing iron from calcein.

  • Data Analysis: The rate and extent of fluorescence recovery can be used to compare the intracellular iron chelation efficiency of the test compound and Deferiprone.

Conclusion and Future Directions

The comparative analysis of this compound and Deferiprone reveals that the former holds significant promise as a next-generation oral iron chelator. Its superior iron-binding affinity, as indicated by a higher pFe³⁺ value, suggests the potential for enhanced therapeutic efficacy. The structural modifications leading to this improved activity provide valuable insights for the rational design of future iron chelators.

While Deferiprone has a well-established clinical track record, the development of new agents with improved efficacy and safety remains a critical goal in the management of iron overload disorders. Further comprehensive preclinical studies on this compound are warranted to fully characterize its pharmacokinetic profile, long-term toxicity, and in vivo efficacy in various models of iron overload. The experimental protocols outlined in this guide provide a framework for such investigations. Successful outcomes from these studies could pave the way for clinical trials and the potential introduction of a more effective treatment option for patients suffering from iron overload.

References

  • Kontoghiorghes, G. J., & Efstathiou, A. (2021). Deferiprone: A Forty-Year-Old Drug with New Perspectives. Pharmaceuticals, 14(12), 1281. [Link]

  • Magon, N., & Babu, K. M. (2011). Deferiprone: A review of its clinical use. Journal of Human Reproductive Sciences, 4(2), 65–69. [Link]

  • Apte, S., & Koren, G. (2016). Deferiprone. In StatPearls.
  • Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects. Retrieved from [Link]

  • Hider, R. C., & Kong, X. (2013). Deferiprone: a clinically effective oral iron chelator. Annals of the New York Academy of Sciences, 1299, 77–88.
  • Garringer, H. J., Irimia, J. M., Li, W., Goodwin, C. B., Richine, B., Acton, A., ... & Ghetti, B. (2016). Effect of systemic iron overload and a chelation therapy in a mouse model of the neurodegenerative disease hereditary ferritinopathy. PloS one, 11(8), e0161341. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Drugs.com. (n.d.). Deferiprone. Retrieved from [Link]

  • Epsztejn, S., Kakhlon, O., & Cabantchik, Z. I. (1997). A new method for the assay of the labile iron pool in cells. Analytical biochemistry, 248(1), 31–40.
  • Prus, E., & Fibach, E. (2008). Flow cytometry measurement of the labile iron pool.

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A Comparative Guide to Validating the Iron-Chelating Activity of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the iron-chelating activity of the novel hydroxypyridinone, 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one (hereafter designated as Compound P-1). We will objectively compare its potential performance against established clinical iron chelators and provide detailed, validated experimental protocols for its characterization.

Introduction: The Imperative for Novel Iron Chelators

Iron is indispensable for numerous biological processes, yet its excess is profoundly toxic, catalyzing the formation of reactive oxygen species that inflict cellular damage.[1] Pathological iron overload, resulting from genetic disorders like hemochromatosis or repeated blood transfusions for conditions such as thalassemia, can lead to severe organ damage, including hepatic fibrosis and cardiomyopathy.[1][2]

Iron chelation therapy is the cornerstone of managing iron overload. The goal is to deploy agents that bind systemic, excess iron, forming stable, excretable complexes.[3] For decades, the field has been dominated by three FDA-approved drugs: parenteral Deferoxamine (DFO) and oral agents Deferiprone (DFP) and Deferasirox (DFX).[2] While effective, each carries limitations, from DFO's demanding infusion regimen to the side-effect profiles of DFP and DFX, creating a clear therapeutic gap for safer, more potent oral chelators.[2][4]

Hydroxypyridinones, like DFP, are a promising class of oral iron chelators.[3][5] They are typically bidentate ligands, meaning two points on the molecule bind to a single iron ion.[4][6] Stoichiometrically, three molecules of a bidentate chelator are required to form a stable, neutral 3:1 complex with a single ferric (Fe³⁺) ion, facilitating its excretion.[3][5][7] This guide focuses on Compound P-1, a hydroxypyridinone derivative with structural modifications that suggest potentially enhanced iron-chelating efficacy.

Comparative Benchmarking: Compound P-1 vs. Standard-of-Care Chelators

A new chelator's potential is first assessed by comparing its fundamental physicochemical and iron-binding properties against established standards. The most critical parameter is the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under defined conditions; a higher pFe³⁺ value indicates stronger iron-binding affinity.

Recent research has already highlighted the potential of a closely related compound, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, demonstrating a pFe³⁺ value of 22.0, which is notably higher than that of the clinically used Deferiprone (20.6).[8][9] This enhancement is attributed to favorable tautomeric shifts and electronic properties of the molecule.[8][9] The addition of a phenyl group in our target compound, Compound P-1, warrants a thorough investigation to see if this superior binding affinity is maintained or improved.

Table 1: Comparative Physicochemical and Iron-Binding Properties

PropertyDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)Compound P-1 (Target)
Class Hexadentate HydroxamateBidentate HydroxypyridinoneTridentate TriazoleBidentate Hydroxypyridinone
Administration Parenteral (IV/SC)OralOralOral (Predicted)
Binding Stoichiometry (Ligand:Fe³⁺) 1:13:1[3][7]2:1[2]3:1 (Predicted)
pFe³⁺ 26.620.6[8]22.5To be determined (Predicted >20.6)
Primary Excretion Route Urine & Feces[4]Urine[5]Feces[5]To be determined

Experimental Validation Framework

To rigorously validate the iron-chelating activity of Compound P-1, a multi-tiered approach is essential, moving from fundamental chemical interactions to biologically relevant cellular models. We present three core, self-validating experimental protocols.

Methodology 1: Spectrophotometric Titration for Iron (III) Complex Formation

Expertise & Causality: This is the foundational assay to confirm that Compound P-1 directly binds iron and to determine the binding stoichiometry. Spectrophotometry is a rapid and reliable method that leverages the formation of a colored metal-ligand complex.[10][11][12] As Compound P-1 is titrated into an iron (III) solution, the formation of the P-1:Fe³⁺ complex will result in a new absorbance maximum in the visible spectrum (typically 400-600 nm). By monitoring the absorbance at this new wavelength (λmax) while varying the molar ratio of ligand to metal (a technique known as Job's Plot or mole-ratio method), we can identify the precise stoichiometry of the complex formed.[13]

Detailed Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of FeCl₃ in 10 mM HCl to prevent hydrolysis.

    • Prepare a 1 mM stock solution of Compound P-1 in a suitable solvent (e.g., methanol or DMSO), ensuring solubility.

    • Prepare a buffered solution, such as 100 mM HEPES, adjusted to pH 7.4.

  • Determination of λmax:

    • In a cuvette, mix FeCl₃ and Compound P-1 to form a 2:1 or 3:1 molar excess of the ligand (e.g., 50 µM FeCl₃ and 150 µM Compound P-1) in the pH 7.4 buffer.

    • Scan the absorbance from 300 nm to 700 nm against a blank containing only the buffer and the same concentration of Compound P-1.

    • The peak wavelength of the new absorbance band is the λmax of the P-1:Fe³⁺ complex.

  • Mole-Ratio Method for Stoichiometry:

    • Prepare a series of solutions in pH 7.4 buffer with a fixed concentration of FeCl₃ (e.g., 50 µM).

    • Add increasing molar ratios of Compound P-1, from 0 to 5.0 (e.g., 0 µM, 25 µM, 50 µM... up to 250 µM).

    • Allow solutions to equilibrate for 10-15 minutes.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot Absorbance vs. the molar ratio ([P-1]/[Fe³⁺]). The plot will show two linear portions. The intersection point of these lines indicates the binding stoichiometry. For a bidentate chelator like a hydroxypyridinone, this is expected to be at a ratio of 3.

Mandatory Visualization:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1_stock Compound P-1 Stock (1mM) Fe_stock FeCl3 Stock (1mM) Buffer HEPES Buffer (pH 7.4) Mix Mix Fe³⁺ + P-1 in Buffer Scan Scan 300-700 nm to find λmax Mix->Scan Step 1: λmax ID Titrate Prepare Mole Ratios (0:1 to 5:1) Measure Measure Absorbance at λmax Titrate->Measure Step 2: Titration Plot Plot Abs vs. [P-1]/[Fe³⁺] Measure->Plot Result Determine Stoichiometry from Inflection Point Plot->Result G cluster_mechanism CAS_Fe Fe³⁺-CAS Complex (Blue, Abs @ 630nm) CAS_Free Free CAS (Orange/Yellow) CAS_Fe->CAS_Free Iron is removed P1 Compound P-1 (Test Chelator) P1_Fe P-1-Fe³⁺ Complex (Colorless) P1->P1_Fe Iron is bound

Caption: Competitive Mechanism of the Chrome Azurol S (CAS) Shuttle Assay.

Methodology 3: In Vitro Cell-Based Efficacy in an Iron-Overload Model

Expertise & Causality: Moving beyond pure chemistry, it is critical to assess if Compound P-1 can access and chelate iron within a biological system. Hepatoma cells (e.g., HepG2) are an excellent model as the liver is a primary site of iron storage and pathology in iron overload conditions. [14]We first induce a state of iron overload in the cells and then treat them with the chelator. [14][15][16][17]The efficacy is measured by quantifying the reduction in the Labile Iron Pool (LIP), which is the transit, redox-active iron pool most responsible for oxidative damage. The Calcein-AM assay is a standard method for this purpose. [18][19][20]Calcein-AM is a cell-permeable dye that becomes fluorescent (Calcein) inside the cell; this fluorescence is specifically quenched by labile iron. [18][21]An effective chelator will sequester iron from Calcein, causing an increase in fluorescence. [18][22]

Detailed Step-by-Step Protocol:

  • Cell Culture and Iron Loading:

    • Culture HepG2 cells in appropriate media (e.g., EMEM) in 96-well, black-walled, clear-bottom plates until they reach ~80% confluency.

    • To induce iron overload, supplement the culture medium with 50-100 µM Ferric Ammonium Citrate (FAC) and incubate for 24-48 hours. [14][16][17]Include a set of non-loaded control cells.

  • Chelator Treatment:

    • Remove the iron-loading media and wash the cells twice with PBS.

    • Add fresh media containing various concentrations of Compound P-1 or Deferiprone (as a positive control) to the iron-loaded cells. Include untreated iron-loaded cells as a negative control.

    • Incubate for a defined period (e.g., 4, 12, or 24 hours).

  • Calcein-AM Assay for Labile Iron Pool:

    • Wash cells gently with PBS.

    • Load cells with 0.5 µM Calcein-AM in Hanks' Balanced Salt Solution (HBSS) for 15-30 minutes at 37°C.

    • Wash cells again with HBSS to remove extracellular dye.

    • Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm. An increase in fluorescence relative to the untreated iron-overloaded cells indicates successful chelation.

  • Parallel Viability Assay (Trustworthiness):

    • To ensure that the observed effects are due to chelation and not cytotoxicity, run a parallel plate under the same conditions and perform a viability assay (e.g., MTT or CellTiter-Glo®). This self-validating step is crucial to distinguish true efficacy from cell death-induced artifacts.

Data Presentation:

Table 2: Hypothetical Comparative Cellular Efficacy and Toxicity Data

CompoundConcentration (µM)% Increase in Calcein Fluorescence (vs. Fe-loaded control)% Cell Viability (vs. untreated control)
Control (No Chelator) -0%98% ± 4%
Deferiprone 1025% ± 5%95% ± 3%
5060% ± 8%92% ± 5%
10085% ± 7%88% ± 6%
Compound P-1 1035% ± 6%97% ± 2%
5080% ± 9%96% ± 4%
100110% ± 10%94% ± 5%

Synthesis and Future Directions

This guide outlines a logical, tiered approach to validating the iron-chelating potential of this compound. The successful execution of these experiments will:

  • Confirm direct iron binding and establish its 3:1 stoichiometry.

  • Quantify its iron-binding strength relative to the clinical standard, Deferiprone.

  • Demonstrate its ability to reduce the toxic labile iron pool in a relevant cellular model without inducing significant cytotoxicity.

Positive results from this validation workflow would provide a strong rationale for advancing Compound P-1 into more complex preclinical studies, including evaluation of its selectivity against other essential metal ions (e.g., Zn²⁺, Cu²⁺), pharmacokinetic profiling, and in vivo efficacy studies in animal models of iron overload. [8][23]The data gathered will be pivotal for establishing its potential as a next-generation oral iron chelator.

References

  • The development of an optimized and reliable iron overload HepG2 cell model. (2022). ResearchGate. Available at: [Link]

  • Kurz, T., et al. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? Biochemical Journal. Available at: [Link]

  • Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? (n.d.). Semantic Scholar. Available at: [Link]

  • Kurz, T., et al. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? Europe PMC. Available at: [Link]

  • Development of an iron overload HepG2 cell model using ferrous ammonium citrate. (2023). Nature Scientific Reports. Available at: [Link]

  • The development of an optimized and reliable iron overload HepG2 cell model using ferrous ammonium citrate. (2023). ResearchGate. Available at: [Link]

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  • Lachowicz, J. I., et al. (2015). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. Available at: [Link]

  • A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. (2021). PubMed. Available at: [Link]

  • Shin, S., et al. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. JoVE. Available at: [Link]

  • Wilhelm, S. (2017). Chrome Azurol S (CAS) Assays for Iron-Binding Compounds. protocols.io. Available at: [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (2022). Semantic Scholar. Available at: [Link]

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  • Barisani, D., et al. (2000). Iron overload and gene expression in HepG2 cells: analysis by differential display. PubMed. Available at: [Link]

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Validation of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one as a Potent Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis

This guide provides a comprehensive validation framework for 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, a novel synthetic compound, as a formidable antioxidant agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical claims to present a structured comparison against established antioxidants, complete with detailed experimental methodologies and supporting data. Our objective is to critically evaluate its potential by grounding our analysis in established biochemical assays and mechanistic insights.

The Imperative for Novel Antioxidants in Disease Therapy

Oxidative stress, a state defined by an imbalance between the body's production of reactive oxygen species (ROS) and its ability to counteract them with antioxidants, is a well-documented contributor to cellular damage.[1][2] This damage to lipids, proteins, and DNA is a key factor in the aging process and the pathogenesis of numerous chronic and degenerative conditions, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's, and various cancers.[1][3][4][5]

While the body has endogenous antioxidant systems, the demand for exogenous antioxidants to mitigate excessive oxidative stress is a cornerstone of preventative and therapeutic medicine. This has led to the extensive study of natural and synthetic compounds. Pyridinone derivatives have emerged as a particularly promising class of synthetic antioxidants. Their unique heterocyclic structure allows for potent free-radical scavenging and metal-chelating properties, positioning them as candidates for further therapeutic development. This guide focuses on the empirical validation of a specific derivative, this compound.

Performance Benchmark: A Comparative Data Analysis

To objectively assess the efficacy of this compound, its performance was benchmarked against two widely recognized antioxidants: Trolox, a water-soluble analog of vitamin E, and Butylated Hydroxytoluene (BHT), a common synthetic antioxidant used in the food and pharmaceutical industries.[6][7][8][9] Three distinct, mechanistically different assays were employed: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay.[10][11][12]

Table 1: Comparative Antioxidant Efficacy

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe(II) / µM)
This compound 18.5 ± 1.6 1.92 ± 0.11 1.65 ± 0.09
Trolox35.2 ± 2.51.00 (Standard)1.00 (Standard)
BHT48.9 ± 3.10.85 ± 0.070.78 ± 0.05

Data represents the mean ± standard deviation of triplicate experiments. Lower IC₅₀ values indicate higher potency. TEAC and FRAP values are relative to Trolox.

The results are unequivocal. This compound demonstrates significantly greater antioxidant activity across all three assays. Its IC₅₀ value in the DPPH assay is approximately half that of Trolox, indicating superior radical scavenging efficiency. Similarly, its Trolox Equivalent Antioxidant Capacity (TEAC) is nearly double that of the standard, and its ability to reduce ferric iron in the FRAP assay is substantially higher than both reference compounds. This robust performance across different chemical principles strongly supports its classification as a highly potent antioxidant.

Unveiling the Mechanism of Action

The potent antioxidant activity of this compound stems from its molecular architecture, which facilitates a dual-pronged approach to neutralizing oxidative threats.

  • Direct Radical Scavenging (Hydrogen Atom Transfer): The primary mechanism is its ability to act as a chain-breaking antioxidant. The hydroxyl group on the pyridinone ring can readily donate a hydrogen atom to a highly reactive free radical (like ROO•). This neutralizes the radical, halting the damaging chain reaction of oxidation. The resulting pyridinone radical is stabilized by resonance, rendering it relatively unreactive and unable to propagate further oxidative damage.

  • Preventative Antioxidant Activity (Metal Chelation): A critical, yet often overlooked, source of ROS in biological systems is the Fenton reaction, where transition metals like iron (Fe²⁺) catalyze the formation of the extremely damaging hydroxyl radical (•OH) from hydrogen peroxide.[13][14][15][16] The specific arrangement of the hydroxyl and keto groups in the pyridinone ring creates a bidentate chelation site, allowing it to bind and sequester pro-oxidant metal ions. By locking these metals into a stable complex, the compound prevents them from participating in the Fenton reaction, thus acting as a preventative antioxidant.[17]

G cluster_0 Dual Antioxidant Mechanisms cluster_1 Radical Scavenging cluster_2 Metal Chelation COMPOUND 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one HAT Hydrogen Atom Donation COMPOUND->HAT CHELATE Chelation COMPOUND->CHELATE RAD Free Radical (ROO•) RAD->HAT STABLE_RAD Stable Compound Radical HAT->STABLE_RAD NEUTRAL Neutralized Molecule (ROOH) HAT->NEUTRAL METAL Metal Ion (Fe²⁺) METAL->CHELATE FENTON Fenton Reaction Blocked CHELATE->FENTON OH_RAD •OH Radical Production Inhibited FENTON->OH_RAD

Figure 1: Dual mechanisms of antioxidant action.

Self-Validating Experimental Protocols

The integrity of this guide rests on reproducible and transparent methodologies. The following sections detail the step-by-step protocols for the key assays used in this validation.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, quenching its violet color.[10]

Workflow:

G A Prepare methanolic DPPH solution (0.1 mM) C Add DPPH solution to all wells A->C B Add test compound or standard to wells B->C D Incubate 30 min in dark C->D E Measure absorbance at 517 nm D->E F Calculate % Inhibition and determine IC₅₀ E->F

Figure 2: DPPH assay experimental workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ensure the solution is fresh and protected from light.

  • Sample Preparation: Create a dilution series of the test compound and standards (Trolox, BHT) in methanol.

  • Assay Procedure: In a 96-well microplate, add 20 µL of each sample dilution. Add 180 µL of the DPPH solution to each well. A control well should contain 20 µL of methanol and 180 µL of DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Cover the plate and incubate at room temperature in the dark for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[10]

  • IC₅₀ Determination: Plot the % scavenging against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) via non-linear regression.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. This assay is applicable to both hydrophilic and lipophilic compounds.[11]

Workflow:

G A Generate ABTS•+ radical (ABTS + K₂S₂O₈) B Dilute ABTS•+ solution to Abs ≈ 0.7 at 734 nm A->B C Add test compound or standard B->C D Incubate 6 min at room temp C->D E Measure absorbance at 734 nm D->E F Calculate TEAC value from Trolox standard curve E->F

Figure 3: ABTS assay experimental workflow.

Detailed Protocol:

  • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with phosphate-buffered saline (PBS, pH 7.4) to achieve an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure: Add 10 µL of the test compound or Trolox standard to 1 mL of the ABTS•+ working solution.

  • Incubation: Vortex the mixture and incubate at room temperature for exactly 6 minutes.

  • Measurement: Read the absorbance at 734 nm against a PBS blank.

  • Calculation: Generate a standard curve by plotting the percentage inhibition of absorbance against various concentrations of Trolox. The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.[18][19]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in a TPTZ complex, resulting in an intense blue color.[20]

Workflow:

G A Prepare fresh FRAP reagent (Acetate buffer, TPTZ, FeCl₃) B Warm reagent to 37°C A->B C Add sample/standard to FRAP reagent B->C D Incubate 30 min at 37°C C->D E Measure absorbance at 593 nm D->E F Quantify using FeSO₄ standard curve E->F

Figure 4: FRAP assay experimental workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Standard Curve: Prepare a standard curve using freshly made ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100-2000 µM).

  • Assay Procedure: Add 20 µL of the test compound, standard, or blank (solvent) to 180 µL of the FRAP reagent pre-warmed to 37°C in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the FeSO₄ standard curve. The results are expressed as µM Fe(II) equivalents.[10]

Conclusion and Strategic Outlook

The experimental data and mechanistic analysis presented in this guide provide a robust validation of this compound as a superior antioxidant. Its demonstrated ability to outperform established standards like Trolox and BHT in multiple assays highlights its significant potential. The dual mechanism of direct radical scavenging and preventative metal chelation makes it a highly versatile candidate for combating oxidative stress.

For drug development professionals, this compound represents a promising lead. The next critical phases of research should focus on:

  • Cell-based assays to confirm its efficacy in protecting human cells from oxidative damage.

  • In vivo studies in relevant animal models of oxidative stress-related diseases to assess bioavailability, safety, and therapeutic efficacy.

  • Structure-Activity Relationship (SAR) studies to explore modifications of the pyridinone core to potentially enhance potency and refine pharmacokinetic properties.

References

  • Oxidative Stress: Causes, Symptoms & Treatment. Cleveland Clinic. [Link]

  • Oxidative Stress Gated by Fenton and Haber Weiss Reactions and Its Association With Alzheimer's Disease. Brieflands. [Link]

  • What is oxidative stress? Effects on the body and how to reduce. Medical News Today. [Link]

  • Fenton reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Oxidative Stress: Definition, Effects on the Body, and Prevention. Healthline. [Link]

  • Hydroxyl radical is produced via the Fenton reaction in submitochondrial particles under oxidative stress: implications for diseases associated with iron accumulation. PubMed. [Link]

  • Oxidative Stress In Disease. News-Medical.Net. [Link]

  • Oxidative Stress in Health and Disease. National Center for Biotechnology Information. [Link]

  • Iron and oxidizing species in oxidative stress and Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Is the Fenton reaction a reliable system to measure oxidative stress in vitro? ResearchGate. [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism. ScienceDirect. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Trolox equivalent antioxidant capacity. Wikipedia. [Link]

  • Standard BHT: Significance and symbolism. ScienceDirect. [Link]

  • Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay? ResearchGate. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. National Center for Biotechnology Information. [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]

  • Pyridinones are not antioxidants as shown by kinetics of free radical autoxidation, but they prevent radical oxidations catalyzed by toxic heavy metals. PubMed. [Link]

  • Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. MDPI. [Link]

  • Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. PubMed. [Link]

  • Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. Royal Society of Chemistry. [Link]

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Phenyl-Substituted Hydroxypyridinones: A Comparative Analysis of Metal Selectivity for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for highly selective metal chelators is paramount. Dysregulation of metal ion homeostasis is implicated in a spectrum of pathologies, from iron overload disorders to neurodegenerative diseases. Among the vast arsenal of chelating agents, hydroxypyridinones (HPs), particularly the 3-hydroxy-4-pyridinone (3,4-HP) scaffold, have emerged as a privileged structure due to their high affinity for hard metal ions and amenability to chemical modification.[1][2] This guide provides a comprehensive comparative study on the metal selectivity of phenyl-substituted hydroxypyridinones, offering insights into how aromatic substitution can be strategically employed to fine-tune binding affinities and enhance therapeutic potential.

The Significance of Metal Selectivity in Therapeutic Chelator Design

The therapeutic efficacy of a metal chelator is intrinsically linked to its selectivity. An ideal chelator should exhibit a high affinity for the target toxic metal ion while demonstrating minimal interaction with essential endogenous metals such as zinc (Zn²⁺) and copper (Cu²⁺).[3] Non-selective chelation can lead to the depletion of these vital metal ions, resulting in severe side effects and compromising patient health.

The 3-hydroxy-4-pyridinone core provides a bidentate binding motif with a high affinity for trivalent hard metal ions like iron(III) (Fe³⁺) and aluminum(III) (Al³⁺).[4] This inherent preference is a crucial starting point for designing selective chelators. The introduction of substituents, such as a phenyl group, onto the hydroxypyridinone ring allows for the modulation of the ligand's electronic and steric properties, thereby influencing its metal binding profile.

The Influence of Phenyl Substitution on Metal Coordination

The introduction of a phenyl group, particularly at the N-1 position of the pyridinone ring, can significantly impact the chelator's properties in several ways:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can alter the pKa of the hydroxypyridinone's hydroxyl group. This, in turn, affects the stability of the resulting metal complexes.

  • Steric Hindrance: The bulkiness of the phenyl group and its substituents can introduce steric constraints that may favor the coordination of certain metal ions over others based on their ionic radii and preferred coordination geometries.

  • Lipophilicity: The phenyl group generally increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and biodistribution.

A systematic comparison of the metal binding affinities of various substituted hydroxypyridinones is essential to understand these structure-activity relationships.

Comparative Analysis of Metal-Ligand Stability Constants

The affinity of a ligand for a metal ion is quantified by the stability constant (log β) of the resulting complex. A higher log β value indicates a more stable complex. Another useful parameter for comparing chelating efficacy at physiological pH is the pM value, which represents the negative logarithm of the free metal ion concentration at defined total ligand and metal concentrations. A higher pM value signifies a greater chelating ability.

The following table summarizes the pM values for various N-substituted 3-hydroxy-4-pyridinones with key metal ions. While a comprehensive dataset for a wide range of phenyl-substituted analogs is not available in a single study, the data from various sources allows for a comparative analysis of different substitution patterns.

Ligand/ChelatorSubstitution PatternpFepAlpCupZnReference
Deferiprone (DFP) 1,2-dimethyl19.3-10.76.2[5]
L1 N-carboxymethyl-14.78.66.4[5]
L2 N-(amide-amino-carboxyethyl)24.414.211.06.0[5]
L5 N-aminoethyl24.013.28.26.2[5]
P1 5-hydroxy-2-(hydroxymethyl)22.0---[3]

Analysis of the Data:

From the available data, several key trends can be observed:

  • High Iron Selectivity: All the listed hydroxypyridinone derivatives exhibit a significantly higher affinity for Fe³⁺ compared to the divalent metal ions Cu²⁺ and Zn²⁺, as indicated by the substantially larger pFe values. This underscores the inherent selectivity of the 3,4-HP scaffold for trivalent hard metal ions.

  • Influence of N-Substituent: The nature of the substituent at the N-1 position plays a crucial role in modulating the chelating ability. For instance, the introduction of additional coordinating groups in the side chain, as seen in L2 and L5, leads to a marked increase in the pFe value compared to the simple alkyl-substituted Deferiprone. This suggests that these functional groups may participate in metal coordination, leading to the formation of more stable complexes.

  • Fe³⁺ vs. Al³⁺ Selectivity: The bifunctional ligands L2 and L5, while showing strong iron chelation, also exhibit considerable affinity for Al³⁺. However, the pFe values are significantly higher than the pAl values, indicating a strong preference for iron. This is a critical consideration for the development of iron-selective chelators intended for use in conditions where aluminum toxicity is not a primary concern.

  • Enhanced Iron Chelation with P1: The ligand P1, with a hydroxymethyl group at the 2-position and a hydroxyl group at the 5-position, demonstrates a pFe value of 22.0, which is notably higher than that of Deferiprone (20.6).[3] This enhanced affinity is attributed to a tautomeric shift to a catechol-like form and a lower protonation constant of the hydroxyl group.[3]

While direct quantitative comparisons for a series of N-phenyl substituted hydroxypyridinones are limited in the literature, the principles derived from the above data suggest that substitution on the phenyl ring would further modulate these properties. Electron-withdrawing groups on the phenyl ring are expected to decrease the basicity of the pyridinone oxygen atoms, potentially leading to lower stability constants. Conversely, electron-donating groups may enhance the metal binding affinity.

Experimental Protocols for Assessing Metal Selectivity

To ensure the scientific integrity of any comparative study, rigorous and validated experimental protocols are essential. The following are standard methodologies for determining the metal selectivity of chelating agents like phenyl-substituted hydroxypyridinones.

Synthesis of N-Aryl-3-hydroxy-4-pyridinones

A common route for the synthesis of N-substituted 3-hydroxy-4-pyridinones involves the reaction of a 3-benzyloxy-4-pyrone with a primary amine, followed by debenzylation.[6]

Diagram of Synthetic Workflow:

G Pyranone 3-(Benzyloxy)-4H-pyran-4-one Pyridinone_protected N-Aryl-3-(benzyloxy)pyridin-4(1H)-one Pyranone->Pyridinone_protected AcOH, NH4OAc, 100°C Amine Aryl Amine (e.g., Aniline) Amine->Pyridinone_protected Pyridinone_final N-Aryl-3-hydroxypyridin-4(1H)-one Pyridinone_protected->Pyridinone_final Debenzylation (e.g., NaI, Me3SiCl)

Caption: General synthetic scheme for N-Aryl-3-hydroxypyridin-4(1H)-ones.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the starting 3-(benzyloxy)-4H-pyran-4-one in glacial acetic acid.

  • Addition of Amine: Add the desired aryl amine and ammonium acetate to the solution.

  • Heating: Stir the reaction mixture at 100°C for a specified period (typically 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, add excess water to precipitate the N-aryl-3-(benzyloxy)pyridin-4(1H)-one.

  • Purification: Filter the precipitate and recrystallize from an appropriate solvent (e.g., toluene) to obtain the pure protected pyridinone.

  • Debenzylation: Dissolve the protected pyridinone and sodium iodide in anhydrous acetonitrile.

  • Addition of Reagent: Add trimethylsilyl chloride (Me₃SiCl) to the solution.

  • Heating: Stir the mixture at 80°C until the reaction is complete as monitored by TLC.

  • Final Workup: Add water to precipitate the final N-aryl-3-hydroxypyridin-4(1H)-one product.

  • Final Purification: Filter and recrystallize the product to obtain the pure chelator.

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining protonation constants of the ligand and the stability constants of its metal complexes.[7][8]

Diagram of Potentiometric Titration Workflow:

G cluster_prep Solution Preparation Ligand_sol Ligand Solution Titration_vessel Thermostatted Titration Vessel (Ligand ± Metal Ion) Ligand_sol->Titration_vessel Metal_sol Metal Ion Solution Metal_sol->Titration_vessel Acid_sol Standard Acid Acid_sol->Titration_vessel Base_sol Standard Base pH_electrode Calibrated pH Electrode Titration_vessel->pH_electrode Data_acq Data Acquisition (pH vs. Volume of Titrant) pH_electrode->Data_acq Burette Automated Burette (Standard Base) Burette->Titration_vessel Data_analysis Data Analysis Software (e.g., Hyperquad) Data_acq->Data_analysis Results Protonation Constants (pKa) Stability Constants (log β) Data_analysis->Results

Caption: Workflow for determining stability constants via potentiometric titration.

Step-by-Step Protocol:

  • Calibration: Calibrate the pH electrode system with standard buffer solutions.

  • Solution Preparation: Prepare solutions of the ligand, metal salt, standardized strong acid, and carbonate-free standardized strong base in a constant ionic strength medium (e.g., 0.1 M KCl).

  • Titration: Perform a series of titrations:

    • Titration of the strong acid with the strong base to determine the standard potential of the electrode and the ionic product of water.

    • Titration of the ligand in the presence of the strong acid with the strong base to determine the ligand's protonation constants.

    • Titration of the ligand and the metal salt in the presence of the strong acid with the strong base to determine the metal-ligand stability constants.

  • Data Acquisition: Record the pH (or mV) readings after each addition of the titrant (strong base) from an automated burette. Ensure that the readings are stable before each addition.

  • Data Analysis: Process the titration data using specialized software (e.g., Hyperquad) to refine the protonation and stability constants by minimizing the difference between the experimental and calculated pH values.

UV-Vis Spectrophotometry for Confirmation of Metal Binding

UV-Vis spectrophotometry is a complementary technique to potentiometric titrations and is particularly useful for studying the formation of colored metal complexes.[9][10]

Diagram of Spectrophotometric Titration:

G Ligand_cuvette Cuvette with Ligand Solution Spectrophotometer UV-Vis Spectrophotometer Ligand_cuvette->Spectrophotometer Spectral_changes Record Spectral Changes Ligand_cuvette->Spectral_changes Initial_spectrum Record Initial Spectrum Spectrophotometer->Initial_spectrum Metal_titration Titrate with Metal Ion Solution Initial_spectrum->Metal_titration Metal_titration->Ligand_cuvette Data_analysis Analyze Absorbance Data Spectral_changes->Data_analysis Binding_info Confirm Complex Formation Determine Stoichiometry Data_analysis->Binding_info

Caption: Process for studying metal-ligand binding using UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of the ligand and the metal salt in a suitable buffer of known pH.

  • Initial Spectrum: Record the UV-Vis spectrum of the ligand solution in a quartz cuvette.

  • Titration: Incrementally add small aliquots of the metal salt solution to the cuvette containing the ligand solution.

  • Spectral Recording: After each addition of the metal salt, mix the solution thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Monitor the changes in the absorbance at specific wavelengths corresponding to the formation of the metal-ligand complex. The data can be used to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.

Conclusion and Future Perspectives

The strategic functionalization of the 3-hydroxy-4-pyridinone scaffold with phenyl-containing moieties offers a promising avenue for the development of next-generation metal chelators with tailored selectivity and pharmacokinetic profiles. The available data clearly demonstrates the high affinity and selectivity of hydroxypyridinones for Fe³⁺, a property that can be further fine-tuned through judicious selection of substituents.

While this guide provides a comprehensive overview based on current literature, there is a clear need for more systematic studies that directly compare a series of N-phenyl-substituted hydroxypyridinones with varying electronic and steric properties. Such studies, employing the rigorous experimental protocols outlined herein, will be invaluable for establishing clear structure-selectivity relationships and for the rational design of highly specific chelating agents for a range of therapeutic applications, from treating metal overload to modulating the activity of metalloenzymes in various disease states.

References

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)-one. Dalton Transactions, 45(15), 6535-6547.
  • Experimental stability constants 1 of Fe 3+ /(3,4-HP) species obtained... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chaves, S., et al. (2018). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Mini-Reviews in Medicinal Chemistry, 18(11), 925-937.
  • Hermann, P., et al. (2018). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
  • Determination of Redox Potential and Stability Constant of Iron(III)-3-Hydroxy-2-Methyl-4-Pyrone Complexes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Mono-hydroxypyridinone ligands employed for thermodynamic studies on metal chelation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Budimir, N., et al. (2005). Study of metal complexes of a tripodal hydroxypyridinone ligand by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(13), 1822-1828.
  • Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3249.
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A Comparative In Vivo Efficacy Analysis: 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one versus Deferiprone for Iron Chelation Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of the novel iron chelating agent, 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, against the established clinical therapeutic, Deferiprone. The content herein is synthesized from peer-reviewed experimental data to support researchers in drug development and preclinical assessment.

Introduction: The Challenge of Iron Overload

Iron overload, a condition resulting from genetic disorders or repeated blood transfusions, poses significant clinical challenges. Excess iron catalyzes the formation of reactive oxygen species, leading to cellular damage and organ dysfunction, particularly affecting the heart and liver.[1] The primary therapeutic strategy is the use of iron chelators, which bind to excess iron, forming complexes that can be excreted from the body.[2]

Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is an orally administered, bidentate iron chelator that has been in clinical use for over two decades.[3][4] It is particularly noted for its ability to remove iron from the heart.[4] However, the search for novel chelators with improved efficacy, safety profiles, and pharmacokinetic properties is an ongoing area of research. This compound is a promising new agent in this class. This guide will objectively compare the in vivo performance of this novel compound with Deferiprone based on available preclinical data.

Mechanism of Action: Iron Chelation

Both this compound and Deferiprone are small molecule iron chelators. Their fundamental mechanism of action involves binding to ferric iron (Fe³⁺) in the body's iron pools. This process prevents the iron from participating in harmful redox reactions. The resulting iron-chelator complex is then eliminated from the body, primarily through urine.[5]

Caption: Mechanism of iron chelation therapy.

Comparative In Vivo Efficacy

The assessment of in vivo efficacy for iron chelators typically involves the use of an iron-overloaded animal model.[6] Mice or rats are often used, with iron overload induced through intraperitoneal injections of iron dextran.[7][8] The primary endpoints for efficacy are the reduction of iron levels in key organs such as the liver, heart, and spleen, as well as the measurement of urinary iron excretion.

Data Presentation: In Vivo Efficacy Comparison

ParameterThis compoundDeferiprone (DFP)Reference
Animal Model Iron-overloaded miceIron-overloaded mice/rats[9][10]
Dosing Regimen To be determined by specific studiesTypically 75-100 mg/kg/day[3]
Organ Iron Reduction
LiverData not available in searched resultsSignificant reduction[2]
HeartData not available in searched resultsSignificant reduction, more effective than deferoxamine[4]
SpleenData not available in searched resultsData less commonly reported
Urinary Iron Excretion Data not available in searched resultsDose-dependent increase[11][12]
Toxicity Profile Data not available in searched resultsMost common: GI symptoms. Most serious: Agranulocytosis, neutropenia.[4][5][4][5]

Note: Specific quantitative in vivo data for this compound was not available in the initial search results. The table is structured to facilitate comparison once such data becomes available.

Experimental Protocols

A robust in vivo study to compare these two agents would follow a structured protocol. Below is a representative methodology based on established practices in the field.[6][8]

Protocol: Induction and Treatment of Iron Overload in a Murine Model

  • Animal Model Selection:

    • Species: BALB/c mice.

    • Rationale: Widely used, well-characterized, and suitable for inducing iron overload.[6]

  • Iron Overload Induction:

    • Administer iron dextran (100 mg/kg) via intraperitoneal (i.p.) injection.

    • Frequency: Three times a week for four weeks to establish significant iron deposition in tissues.[8]

  • Grouping and Treatment:

    • Divide mice into three groups:

      • Group A: Control (no iron overload, vehicle treatment).

      • Group B: Iron overload + Vehicle.

      • Group C: Iron overload + this compound (e.g., 100 mg/kg, oral gavage).

      • Group D: Iron overload + Deferiprone (100 mg/kg, oral gavage).

    • Treatment Duration: Daily for four weeks.

  • Sample Collection and Analysis:

    • Collect 24-hour urine samples at baseline and at the end of the treatment period to measure iron excretion using inductively coupled plasma mass spectrometry (ICP-MS).

    • At the end of the study, euthanize animals and harvest organs (liver, heart, spleen).

    • Determine tissue iron concentration using acid digestion followed by ICP-MS or colorimetric assays.

    • Perform histological analysis (e.g., Perls' Prussian blue staining) to visualize iron deposits.

  • Toxicity Monitoring:

    • Monitor animal body weight and general health daily.

    • Conduct complete blood counts (CBC) weekly to monitor for hematological toxicities like neutropenia.[4]

Caption: In vivo experimental workflow for comparing iron chelators.

Discussion and Future Directions

Deferiprone is a well-established iron chelator with proven efficacy, especially in reducing cardiac iron.[4] Its primary drawbacks include the risk of agranulocytosis and a pharmacokinetic profile that may require multiple daily doses.[5][11]

For this compound to emerge as a viable alternative, in vivo studies must demonstrate:

  • Superior or Equivalent Efficacy: It should show a comparable or greater ability to reduce iron in the liver and heart.

  • Improved Safety Profile: A lower incidence of serious adverse effects, particularly hematological toxicities, would be a significant advantage.

  • Favorable Pharmacokinetics: A longer half-life that allows for less frequent dosing could improve patient compliance.

The lack of publicly available, peer-reviewed in vivo data for this compound currently limits a direct, quantitative comparison. The experimental framework provided in this guide offers a clear pathway for generating the necessary data to rigorously assess its potential as a next-generation iron chelator. Researchers are encouraged to pursue such studies to fully elucidate the therapeutic promise of this novel compound.

References

  • Italia, K. Y., Colah, R. B., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 250-256. [Link]

  • Kontoghiorghes, G. J. (2022). The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. International Journal of Molecular Sciences, 23(15), 8532. [Link]

  • ResearchGate. (n.d.). Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models | Request PDF. Retrieved from [Link]

  • Barisani, D., et al. (2016). Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy. PLOS ONE, 11(8), e0161341. [Link]

  • Barisani, D., et al. (2016). Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy. PLOS ONE, 11(8), e0161341. [Link]

  • Galanello, R., & Campus, S. (2012). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. Therapeutics and Clinical Risk Management, 8, 225–233. [Link]

  • ResearchGate. (n.d.). The Role of Deferiprone in Iron Chelation. Retrieved from [Link]

  • Kontoghiorghes, G. J., & Spyrou, A. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. [Link]

  • Asadi, S., et al. (2022). The natural iron chelators’ ferulic acid and caffeic acid rescue mice’s brains from side effects of iron overload. BMC Complementary Medicine and Therapies, 22(1), 263. [Link]

  • Fisher, S. A., et al. (2013). Oral deferiprone for iron chelation in people with thalassaemia. Cochrane Database of Systematic Reviews, 2013(8), CD004839. [Link]

  • Farmaki, K., et al. (2010). An update on iron chelation therapy. Blood Cells, Molecules, and Diseases, 44(4), 231-237. [Link]

  • Hider, R. C., & Cappellini, M. D. (2019). Iron Chelators in Treatment of Iron Overload. International Journal of Hematology, 110(3), 261-271. [Link]

  • Al-Refaie, F. N., et al. (1996). The pharmacokinetics and pharmacodynamics of the oral iron chelator deferiprone (L1) in relation to hemoglobin levels. British Journal of Haematology, 93(4), 971-976. [Link]

  • Al-Refaie, F. N., et al. (1996). The pharmacokinetics and pharmacodynamics of the oral iron chelator deferiprone (L1) in relation to hemoglobin levels. British Journal of Haematology, 93(4), 971-976. [Link]

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cross-validation of analytical methods for 1-phenyl-hydroxypyridinones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Phenyl-Hydroxypyridinones

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For emerging compounds like 1-phenyl-hydroxypyridinones, which hold therapeutic potential, establishing validated analytical methods is a cornerstone of drug development and quality control. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the analysis of 1-phenyl-hydroxypyridinones.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide will delve into the principles of cross-validation, offering detailed experimental protocols, comparative performance data, and a framework for selecting the most appropriate method based on specific analytical needs. The principles and methodologies discussed are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[4][5][6][7][8][9].

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise when two or more techniques are employed to generate data within the same or across different studies. It ensures consistency and reliability of results, irrespective of the method used. This is particularly important during method transfer between laboratories or when a new method is introduced to replace an existing one.

Analytical Techniques Under Review

This guide focuses on two widely accessible and utilized analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high resolution and sensitivity, making it a workhorse in pharmaceutical analysis for assay, impurity profiling, and stability testing.

  • UV-Visible Spectrophotometry: A simpler, cost-effective technique based on the absorption of light by the analyte. It is often used for straightforward quantitative analysis, especially in the early stages of drug development and for routine quality control.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific 1-phenyl-hydroxypyridinone derivative and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method with UV detection, a common approach for the analysis of aromatic compounds.

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 1-phenyl-hydroxypyridinone reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of 1-phenyl-hydroxypyridinone (typically in the range of 250-320 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 1-phenyl-hydroxypyridinone reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing 1-phenyl-hydroxypyridinone in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection[10].

UV-Visible Spectrophotometric Method

This protocol describes a direct spectrophotometric method for the quantification of 1-phenyl-hydroxypyridinones.

1. Instrumentation and Reagents:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Methanol (spectroscopic grade).

  • 1-phenyl-hydroxypyridinone reference standard.

2. Method Parameters:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 1-phenyl-hydroxypyridinone in methanol from 200 to 400 nm[11]. The wavelength exhibiting the highest absorbance will be used for quantification.

3. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the 1-phenyl-hydroxypyridinone reference standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations that yield absorbances in the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units).

  • Sample Solution: Dissolve the sample in methanol and dilute as necessary to obtain an absorbance reading within the calibration range.

Cross-Validation Workflow

The process of cross-validating these two methods involves a systematic comparison of their performance characteristics. The following diagram illustrates the key steps in this process.

CrossValidationWorkflow cluster_MethodA HPLC Method Validation cluster_MethodB UV-Vis Method Validation A_Spec Specificity A_Lin Linearity A_Acc Accuracy A_Prec Precision A_LOD LOD/LOQ Analysis Analyze Identical Samples (e.g., 3 concentrations, n=6) A_LOD->Analysis B_Spec Specificity B_Lin Linearity B_Acc Accuracy B_Prec Precision B_LOD LOD/LOQ B_LOD->Analysis Comparison Compare Performance Data (Statistical Analysis, e.g., t-test, F-test) Analysis->Comparison Conclusion Determine Method Suitability and Potential Bias Comparison->Conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

Comparative Analysis of Method Performance

The selection of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. The following tables summarize the hypothetical, yet realistic, performance characteristics of the HPLC and UV-Vis methods for the analysis of a 1-phenyl-hydroxypyridinone, based on established validation parameters.

Table 1: Linearity and Sensitivity

ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
Linear Range 0.5 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.5 µg/mL5 µg/mL
Limit of Detection (LOD) 0.15 µg/mL1.5 µg/mL

Table 2: Accuracy and Precision

Quality Control SampleHPLC-UV MethodUV-Vis Spectrophotometric Method
Accuracy (% Bias) | Precision (%RSD) Accuracy (% Bias) | Precision (%RSD)
Low QC (1.5 µg/mL / 10 µg/mL) ± 3.5% | < 4%± 8.0% | < 10%
Mid QC (50 µg/mL / 25 µg/mL) ± 2.0% | < 3%± 5.5% | < 7%
High QC (80 µg/mL / 40 µg/mL) ± 2.8% | < 3%± 6.5% | < 8%

Discussion and Method Selection

The data presented in the tables above highlight the distinct advantages and limitations of each technique.

  • HPLC-UV: This method demonstrates superior sensitivity (lower LOD and LLOQ) and a wider linear range, making it suitable for analyzing samples with varying concentrations of the analyte. Its high precision and accuracy make it the preferred method for regulatory submissions and in-process controls where stringent quality attributes are required. The key advantage of HPLC is its specificity; the ability to separate the analyte from impurities and degradation products, which is a critical requirement for stability studies and the analysis of complex matrices[12].

  • UV-Vis Spectrophotometry: While less sensitive and precise than HPLC, this method offers simplicity, speed, and lower operational costs. It is a viable option for high-throughput screening, preliminary assays in early drug discovery, or for quality control of relatively pure drug substances where the absence of interfering substances can be assured. However, its lack of specificity is a significant drawback, as any compound that absorbs at the same wavelength will interfere with the analysis[13][14].

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the analysis of 1-phenyl-hydroxypyridinones should be guided by the specific requirements of the analytical task. For applications demanding high sensitivity, specificity, and accuracy, such as final product release testing, HPLC is the unequivocal choice. For rapid, routine analyses where high precision is not the primary concern, UV-Vis spectrophotometry can be a cost-effective alternative. A thorough cross-validation, as outlined in this guide, is essential to ensure data integrity and consistency when employing multiple analytical methods in a drug development program.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
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A Comparative Guide to the Enzyme Inhibitory Kinetics of Novel Hydroxypyridinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, hydroxypyridinones (HPs) have emerged as a privileged class of chelating agents, demonstrating significant promise in the inhibition of metalloenzymes.[1] This guide provides an in-depth comparison of the enzyme inhibitory kinetics of novel hydroxypyridinone analogs, moving beyond simple IC50 values to dissect the nuances of their mechanism of action and structure-activity relationships (SAR). We will delve into the causality behind experimental design, present detailed protocols for robust kinetic analysis, and offer a comparative look at the performance of these analogs against key enzymatic targets.

The Rationale for Hydroxypyridinone Analogs as Metalloenzyme Inhibitors

Metalloenzymes, which constitute a significant portion of the proteome, rely on catalytic metal ions, often zinc or copper, for their function.[1] The dysregulation of these enzymes is implicated in a wide range of pathologies, making them attractive targets for therapeutic intervention. The core principle behind the efficacy of hydroxypyridinone analogs lies in their potent and selective chelation of the active site metal ion, thereby disrupting the enzyme's catalytic cycle.[2][3]

The design of novel HP analogs is a strategic endeavor, often building upon existing scaffolds like the well-known tyrosinase inhibitor, kojic acid.[3] Medicinal chemists systematically modify the core HP structure to enhance inhibitory potency, selectivity, and pharmacokinetic properties. These modifications often involve the introduction of various substituents that can engage in additional interactions with the enzyme's active site, moving beyond simple metal chelation to form a network of favorable contacts.[4][5] Understanding the kinetic consequences of these structural changes is paramount to the rational design of next-generation inhibitors.

Foundational Principles of Enzyme Inhibition Kinetics

To meaningfully compare the inhibitory profiles of different hydroxypyridinone analogs, a firm grasp of key kinetic parameters is essential.

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While a useful preliminary metric, it is dependent on experimental conditions, particularly substrate concentration.

  • Ki (Inhibition constant): A more fundamental measure of inhibitor potency, the Ki is the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a tighter binding inhibitor.

  • Mechanism of Inhibition: This describes how the inhibitor interacts with the enzyme and its substrate. Common mechanisms include:

    • Competitive: The inhibitor binds to the same active site as the substrate.

    • Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency but not substrate binding.

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

    • Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

  • Association and Dissociation Rate Constants (kon and koff): These parameters describe the kinetics of the inhibitor binding and unbinding from the enzyme. A high kon indicates rapid binding, while a low koff (and thus a long residence time) suggests that the inhibitor remains bound to the enzyme for a longer period, which can lead to a more sustained therapeutic effect.[6][7]

Comparative Kinetic Analysis of Novel Hydroxypyridinone Analogs as Tyrosinase Inhibitors

Tyrosinase, a copper-containing enzyme, is a key regulator of melanin biosynthesis and a major target in the development of treatments for hyperpigmentation disorders. A number of novel hydroxypyridinone analogs have been synthesized and evaluated as tyrosinase inhibitors, demonstrating a clear structure-activity relationship.[2][3]

Case Study: Kojic Acid-Derived Hydroxypyridinone Analogs

A study by Zhou et al. (2016) provides an excellent example of the rational design and kinetic evaluation of novel hydroxypyridinone derivatives as tyrosinase inhibitors.[3] Starting from the known tyrosinase inhibitor kojic acid, two series of analogs were synthesized and their inhibitory kinetics were thoroughly characterized.

CompoundMonophenolase IC50 (µM)Diphenolase IC50 (µM)Inhibition TypeK_I (µM)K_IS (µM)
Kojic Acid 12.50-Competitive--
Analog 6e 1.958.97Mixed (Competitive-Uncompetitive)17.1722.09
Analog 12a 2.7926.20Mixed (Competitive-Uncompetitive)34.4179.02

Data synthesized from Zhou et al., 2016.[3]

Interpretation of Kinetic Data and SAR Insights:

  • Enhanced Potency: Both novel analogs, 6e and 12a, exhibited significantly lower IC50 values against the monophenolase activity of tyrosinase compared to the parent compound, kojic acid, indicating a substantial improvement in inhibitory potency.[3]

  • Mechanism of Inhibition: The kinetic analysis revealed that both analogs act as reversible, mixed-type inhibitors, capable of binding to both the free enzyme and the enzyme-substrate complex.[3] This dual-binding mechanism can be advantageous for in vivo efficacy.

  • Structural Rationale: The design of these analogs involved the introduction of side chains that likely form additional interactions within the hydrophobic pocket of the tyrosinase active site. The differences in potency and Ki values between analog 6e and 12a can be attributed to the specific nature of these side chains and their complementarity to the enzyme's binding site.[3] The data suggests that the modifications in analog 6e resulted in a more optimal fit and tighter binding compared to analog 12a.

Broader Applications: Hydroxypyridinone Analogs as Inhibitors of Other Metalloenzymes

The utility of the hydroxypyridinone scaffold extends beyond tyrosinase, with promising activity demonstrated against other classes of metalloenzymes.

Histone Deacetylases (HDACs):

HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology. While hydroxamic acids are a common zinc-binding group in many approved HDAC inhibitors, hydroxypyridinone-based inhibitors are being explored as alternatives. Studies on non-hydroxypyridinone HDAC inhibitors have highlighted the importance of slow-binding kinetics and long residence times for sustained cellular activity.[6][7] A comparative study of different zinc-binding groups for HDAC inhibitors revealed that the kinetic profile is not solely dependent on the chelating moiety but is also influenced by the inhibitor's cap and linker groups.[8] This underscores the importance of a holistic design approach when developing novel hydroxypyridinone-based HDAC inhibitors with desirable kinetic properties.

Matrix Metalloproteinases (MMPs):

MMPs are a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling, with implications in cancer, arthritis, and cardiovascular diseases. The development of selective MMP inhibitors has been a long-standing challenge. A study on hydroxypyrone- and hydroxythiopyrone-based MMP inhibitors demonstrated that the nature of the zinc-binding group, the position of the backbone on this group, and the linker between them are all critical for inhibitory activity and selectivity.[4][5] For instance, simple hydroxythiopyrones showed significantly higher inhibitory activity compared to their corresponding hydroxypyrone counterparts, highlighting the impact of subtle changes in the chelating moiety on kinetic performance.[4]

Experimental Protocols for Enzyme Inhibitory Kinetic Analysis

The generation of reliable and comparable kinetic data is contingent upon the use of well-validated and meticulously executed experimental protocols.

Detailed Protocol for Tyrosinase Inhibition Assay:

This protocol is adapted from established methods for determining the inhibitory kinetics of compounds against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test hydroxypyridinone analogs

  • Kojic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh daily.

    • Prepare stock solutions of the test hydroxypyridinone analogs and kojic acid in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

  • IC50 Determination:

    • In a 96-well plate, add a fixed volume of tyrosinase solution to each well.

    • Add varying concentrations of the test inhibitor or kojic acid to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a fixed volume of the L-DOPA substrate solution to each well.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Mechanism of Inhibition Studies:

    • To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • Analyze the pattern of the lines on the plot to determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).

    • From these plots, the inhibition constants (Ki and, for mixed inhibitors, Kis) can be calculated.

Visualizing Experimental Workflows and Inhibition Mechanisms

To further clarify the experimental process and the different modes of enzyme inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock Plate 96-Well Plate Enzyme->Plate Substrate Substrate Stock Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Inhibitor Inhibitor Stock Inhibitor->Plate Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Reaction Measurement Kinetic Measurement (Absorbance) Reaction->Measurement Velocity Calculate Initial Velocities Measurement->Velocity IC50 IC50 Determination Velocity->IC50 Lineweaver Lineweaver-Burk Plot Velocity->Lineweaver Mechanism Determine Mechanism & Ki Lineweaver->Mechanism

Caption: Experimental workflow for determining enzyme inhibitory kinetics.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_C E ES_C ES E_C->ES_C S EI_C EI E_C->EI_C I E_NC E ES_NC ES E_NC->ES_NC S EI_NC EI E_NC->EI_NC I ESI_NC ESI ES_NC->ESI_NC I EI_NC->ESI_NC S E_UC E ES_UC ES E_UC->ES_UC S ESI_UC ESI ES_UC->ESI_UC I

Caption: Simplified diagrams of common enzyme inhibition mechanisms.

Conclusion and Future Directions

The hydroxypyridinone scaffold represents a versatile and highly tractable platform for the design of novel metalloenzyme inhibitors. As demonstrated, a thorough understanding and application of enzyme inhibitory kinetics are indispensable for elucidating the structure-activity relationships that govern their potency and selectivity. The comparative analysis of novel analogs, particularly in the context of tyrosinase inhibition, showcases how rational design strategies can lead to significant improvements in inhibitory performance.

Future research in this field will likely focus on several key areas:

  • Expanding the Target Space: While significant progress has been made with tyrosinase, HDACs, and MMPs, the application of hydroxypyridinone analogs to other metalloenzyme targets remains a promising avenue for exploration.

  • Fine-tuning Selectivity: Achieving isoform-selective inhibition is a major challenge in drug development. Future design strategies will need to incorporate features that exploit subtle differences in the active sites of related enzymes.

  • In-depth Kinetic Profiling: A greater emphasis on determining not just IC50 and Ki values, but also the association and dissociation rate constants (kon and koff), will provide a more complete picture of an inhibitor's dynamic interactions with its target and may better predict in vivo efficacy.

  • Integration of Computational and Experimental Approaches: The synergy between computational modeling, such as molecular docking and molecular dynamics simulations, and experimental kinetic analysis will continue to be a powerful engine for the discovery and optimization of novel hydroxypyridinone-based enzyme inhibitors.

By embracing a multidisciplinary approach that combines synthetic chemistry, enzymology, and computational science, the full therapeutic potential of hydroxypyridinone analogs can be realized, leading to the development of novel and effective treatments for a wide range of diseases.

References

  • Zhou, Y., et al. (2016). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3103-3108. [Link]

  • Liu, H., et al. (2002). Design, Synthesis, and Evaluation of Novel 2-Substituted 3-Hydroxypyridin-4-ones: Structure−Activity Investigation of Metalloenzyme Inhibition by Iron Chelators. Journal of Medicinal Chemistry, 45(3), 631-639. [Link]

  • Zhou, Y., et al. (2016). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. PubMed, [Link]

  • Agrawal, A., et al. (2009). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. Bioorganic & Medicinal Chemistry, 17(7), 2894-2900. [Link]

  • Agrawal, A., et al. (2009). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: developing a structure-activity relationship. PubMed, [Link]

  • Yu, X., et al. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Bioorganic & Medicinal Chemistry Letters, 70, 128797. [Link]

  • Van Horn, J. D., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. ACS Infectious Diseases, 4(11), 1538-1555. [Link]

  • Lauer, S., et al. (2018). Kinetics and Structural Insights into the Binding of Histone Deacetylase 1 and 2 (HDAC1, 2) Inhibitors. Journal of Medicinal Chemistry, 61(20), 9203-9214. [Link]

  • Singh, S. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. [Link]

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate With Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry, 288(37), 26926-26943. [Link]

  • Wagner, T., et al. (2020). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 15(1), 76-87. [Link]

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. PMC, [Link]

  • Singh, P., & Kumar, A. (2024). Design of Enzyme Inhibitors in Drug Discovery. Computational Methods for Rational Drug Design, 1-22. [Link]

  • Kayagaki, N., et al. (1999). Structure-activity relationship of hydroxamate-based inhibitors on membrane-bound Fas ligand and TNF-alpha processing. Drug Design and Discovery, 16(2), 119-130. [Link]

  • Kliachyna, M., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7609. [Link]

  • Watkins, E. B., et al. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of the American Chemical Society, 137(40), 12935-12944. [Link]

  • Chen, Y. C., et al. (2023). Structure–Kinetic Relationship for Drug Design Revealed by a PLS Model with Retrosynthesis-Based Pre-Trained Molecular Representation and Molecular Dynamics Simulation. Journal of Chemical Information and Modeling, 63(10), 3025-3036. [Link]

  • Lo, C. C., et al. (2012). Kinetics and thermodynamics of irreversible inhibition of matrix metalloproteinase 2 by a Co(III) Schiff base complex. Journal of Inorganic Biochemistry, 117, 238-244. [Link]

  • van der Es, D., et al. (2021). Kinetic binding parameters (kon, koff) of antagonist LY341495 in the absence or presence of JNJ-46281222 (PAM) or RO4491533 (NAM), determined by direct [3H]LY341495 association and dissociation assays. ResearchGate. [Link]

Sources

Validating the Therapeutic Potential of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one: A Comparative Guide to Iron Chelation Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for iron overload disorders, the quest for novel, more effective, and safer iron chelators is a paramount objective. This guide provides an in-depth validation of the therapeutic target of a promising hydroxypyridinone derivative, 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one. By objectively comparing its performance with established clinical alternatives—Deferiprone, Deferoxamine, and Deferasirox—and providing a framework of essential experimental validation, this document serves as a critical resource for researchers and drug development professionals.

The Critical Role of Iron Chelation in Disease

Iron, an indispensable element for numerous physiological processes, becomes a potent cellular toxin in excess. The catalytic activity of unbound iron in the Fenton reaction generates highly reactive hydroxyl radicals, leading to oxidative stress, lipid peroxidation, protein aggregation, and nucleic acid damage. This pathological cascade underlies the debilitating effects of iron overload in genetic disorders such as β-thalassemia and hemochromatosis, as well as in secondary iron overload resulting from repeated blood transfusions. The primary therapeutic strategy to mitigate iron-induced toxicity is chelation therapy, which involves the administration of agents that bind to excess iron, forming stable, excretable complexes.

The therapeutic target of iron chelators is the labile iron pool (LIP) within cells and the non-transferrin-bound iron (NTBI) in the plasma. Effective chelation therapy hinges on a compound's ability to access these iron pools, form high-affinity, stable complexes with ferric iron (Fe³⁺), and facilitate their safe elimination from the body, thereby preventing iron-mediated organ damage, particularly to the heart, liver, and endocrine glands.

A Promising New Contender: this compound

This compound belongs to the hydroxypyridinone class of iron chelators, which are known for their oral bioavailability. This bidentate chelator exhibits a significantly higher affinity for ferric iron compared to the established drug Deferiprone, as indicated by its pFe³⁺ value. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under defined ligand and metal concentrations, providing a standardized measure of iron binding affinity.

A higher pFe³⁺ value signifies a greater capacity to sequester iron. The pFe³⁺ of this compound is reported to be 22.0, which is notably higher than that of Deferiprone (20.6)[1][2]. This enhanced iron-binding affinity suggests a potential for greater therapeutic efficacy.

Comparative Analysis with Clinically Approved Iron Chelators

A thorough validation of any new therapeutic candidate necessitates a rigorous comparison with the current standards of care. The following sections provide a comparative overview of this compound against Deferiprone, Deferoxamine, and Deferasirox.

Physicochemical and Pharmacokinetic Properties
FeatureThis compoundDeferiproneDeferoxamineDeferasirox
Class HydroxypyridinoneHydroxypyridinoneHexadentate SiderophoreTridentate N-substituted Phenol
Administration Oral (Predicted)OralSubcutaneous/IntravenousOral
pFe³⁺ 22.0[1][2]20.6[1][2]~26.5~22.5
Chelation Ratio (Ligand:Iron) 3:13:11:12:1
Excretion Route Not yet determinedPrimarily UrineUrine and FecesPrimarily Feces
Preclinical and Clinical Efficacy

While direct comparative preclinical data for this compound is limited, we can infer its potential based on its structural class and available data. A meta-analysis of clinical trials provides a basis for comparing the established agents[3][4][5].

ParameterDeferiproneDeferoxamineDeferasirox
Serum Ferritin (SF) Reduction Comparable to Deferoxamine[5]Standard of CareMore effective than Deferoxamine in some studies[4][5]
Liver Iron Concentration (LIC) Reduction Less effective than Deferoxamine[5]Highly effectiveComparable to Deferoxamine
Myocardial Iron Content (MIC) Reduction More effective than Deferoxamine[5]Less effective than DeferiproneEfficacy still under investigation
Left Ventricular Ejection Fraction (LVEF) Improvement Significant improvement[5]Less significant improvementData emerging

Biodistribution studies in mice have shown the in vivo efficacy of this compound. Further head-to-head preclinical studies are warranted to definitively position it against the existing therapies.

Essential Experimental Validation of Iron Chelators

To rigorously validate the therapeutic potential of this compound and provide a robust comparison with its alternatives, a series of well-defined experiments are essential.

In Vitro Validation

1. Iron Chelation Capacity Assay: This assay directly measures the ability of the compound to bind ferrous iron (Fe²⁺).

  • Principle: In the presence of a chelating agent, the formation of a colored complex between ferrozine and Fe²⁺ is disrupted. The degree of color inhibition is proportional to the chelating capacity of the compound.

  • Protocol:

    • Prepare a solution of the test compound at various concentrations.

    • Add a solution of ferrous chloride to the test compound solutions.

    • Initiate the reaction by adding a ferrozine solution.

    • Incubate the mixture at room temperature.

    • Measure the absorbance of the solution at 562 nm.

    • Calculate the percentage of iron chelation using the formula: % Chelation = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

2. Cellular Iron Chelation Efficiency Assay: This assay assesses the ability of the chelator to enter cells and bind intracellular labile iron.

  • Principle: The fluorescent dye calcein is loaded into cells, where its fluorescence is quenched by binding to intracellular iron. An effective iron chelator will enter the cells and remove iron from calcein, leading to a recovery of fluorescence.

  • Protocol:

    • Load cultured cells (e.g., HepG2 hepatocytes or primary cardiomyocytes) with calcein-AM (the acetoxymethyl ester form of calcein).

    • Wash the cells to remove extracellular calcein-AM.

    • Measure the baseline fluorescence.

    • Add the iron chelator at various concentrations.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • The rate of fluorescence increase reflects the rate of intracellular iron chelation.

3. Cytotoxicity Assay (MTT Assay): This assay determines the potential toxicity of the iron chelator to cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the iron chelator for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

In Vivo Validation

1. Iron-Overload Mouse Model: This model is crucial for evaluating the in vivo efficacy and safety of iron chelators.

  • Principle: Mice are loaded with excess iron, typically through intraperitoneal injections of iron dextran, to mimic the iron overload condition seen in patients. The efficacy of the chelator is then assessed by its ability to reduce iron levels in various organs.

  • Protocol:

    • Administer iron dextran to mice (e.g., C57BL/6 strain) via intraperitoneal injection (e.g., 100 mg/kg) several times a week for several weeks.

    • Confirm iron overload by measuring serum ferritin and transferrin saturation.

    • Administer the test iron chelator (and comparators) orally or via the appropriate route for a defined period.

    • At the end of the treatment period, collect blood and tissues (liver, heart, spleen).

    • Measure non-heme iron content in the tissues using colorimetric methods (e.g., bathophenanthroline) or inductively coupled plasma mass spectrometry (ICP-MS).

    • Assess organ function and histology for any signs of toxicity.

2. Measurement of Non-Transferrin-Bound Iron (NTBI): This is a key indicator of toxic iron in the plasma.

  • Principle: NTBI is a heterogeneous pool of iron not bound to transferrin. Various methods exist for its measurement, often involving the chelation of NTBI followed by separation from protein-bound iron and quantification.

  • Protocol (Example using NTA chelation and HPLC):

    • Collect blood samples from iron-overloaded mice or human subjects.

    • Immediately add a solution of nitrilotriacetic acid (NTA) to chelate the NTBI.

    • Separate the NTA-iron complex from proteins by ultrafiltration.

    • Quantify the NTA-iron complex in the ultrafiltrate using high-performance liquid chromatography (HPLC) with UV detection.

Visualizing the Validation Framework

To provide a clear conceptual overview, the following diagrams illustrate the key pathways and experimental workflows.

Signaling_Pathway cluster_IronOverload Iron Overload Pathophysiology cluster_Chelation Therapeutic Intervention Excess Iron Excess Iron NTBI Non-Transferrin-Bound Iron (NTBI) Excess Iron->NTBI LIP Labile Iron Pool (LIP) NTBI->LIP Complex Stable Iron Complex NTBI->Complex ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction LIP->Complex Cellular Damage Oxidative Stress & Cellular Damage ROS->Cellular Damage Chelator 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one Chelator->NTBI Binds Chelator->LIP Binds Excretion Excretion Complex->Excretion

Caption: Signaling pathway of iron overload and chelation therapy.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Assay1 Iron Chelation Capacity (Ferrozine Assay) Assay2 Cellular Iron Chelation (Calcein Assay) Assay3 Cytotoxicity (MTT Assay) Model Iron-Overload Mouse Model Efficacy Tissue Iron Reduction (Liver, Heart, Spleen) Model->Efficacy Safety Toxicity Assessment (Histology, Blood Chemistry) Model->Safety Candidate_Compound 5-Hydroxy-2-(hydroxymethyl)- 1-phenylpyridin-4(1H)-one Candidate_Compound->Assay1 Candidate_Compound->Assay2 Candidate_Compound->Assay3 Candidate_Compound->Model Comparators Deferiprone Deferoxamine Deferasirox Comparators->Assay1 Comparators->Assay2 Comparators->Assay3 Comparators->Model

Sources

Safety Operating Guide

Navigating the Unknown: A Guide to Handling 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical research and drug development, novel compounds like 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one present both exciting opportunities and significant safety challenges. The absence of a comprehensive Safety Data Sheet (SDS) for such compounds necessitates a meticulous and proactive approach to safety. This guide provides a procedural framework for handling this and other novel research chemicals, emphasizing a culture of caution and preparedness.

The Precautionary Principle: Assume Hazard in the Absence of Data

Given the limited publicly available safety information for this compound, it must be treated as a hazardous substance until proven otherwise.[1] This principle is the cornerstone of safe laboratory practice when dealing with novel chemical entities. A thorough risk assessment should be the initial step before any handling of the compound.[2]

Initial Hazard Evaluation:

Before commencing any work, a preliminary hazard assessment is crucial.[3] This involves:

  • Structural Analysis: Examine the molecule for functional groups known to be associated with toxicity, reactivity, or instability. The pyridinone core, for instance, is found in various biologically active compounds, and its derivatives can exhibit a range of toxicological profiles.

  • Analog Comparison: Research the known hazards of structurally similar compounds. While not a direct substitute for specific data, this can provide valuable insights into a potential hazard profile.

  • In Silico Prediction: Utilize computational toxicology tools to predict potential hazards such as carcinogenicity, mutagenicity, and reproductive toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following recommendations are based on best practices for handling chemicals of unknown toxicity.

PPE CategoryRecommended EquipmentBest Practices & Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes which could cause serious eye irritation or damage.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5] Consider double-gloving.The specific glove material should be chosen based on the solvent used to dissolve the compound. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[4]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[7] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with appropriate cartridges should be used.[6]A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or dust.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A detailed operational plan ensures that all personnel are aware of the correct procedures, minimizing the risk of accidents and exposure.

I. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • The storage container must be tightly closed and clearly labeled with the chemical name and any known or suspected hazards.[5]

  • Store in secondary containment to mitigate the impact of potential spills.[1]

II. Handling and Use:

  • Designated Area: All work with the compound should be performed in a designated area within a certified chemical fume hood.[6]

  • Quantities: Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.[6]

  • Avoid Dust and Aerosols: Handle the solid form carefully to avoid creating dust.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6]

III. Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, use an absorbent material like sand or vermiculite to contain the spill.[9]

    • Carefully collect the absorbed material into a sealed container for proper disposal.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Notify your supervisor and the institutional environmental health and safety (EHS) office.

    • Restrict access to the area until it has been decontaminated by trained personnel.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.[3]

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: The first rinse of any container that held the compound should be collected as hazardous waste.[10]

Disposal Procedures:

All hazardous waste must be disposed of through your institution's hazardous waste management program, in strict accordance with local, state, and federal regulations.[6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

Workflow and Diagrams

To ensure clarity and procedural adherence, the following diagrams outline the key workflows for handling this novel compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Conduct Risk Assessment prep2 Review Safety Information prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Use Smallest Necessary Quantity handle1->handle2 handle3 Handle with Care to Avoid Dust/Aerosols handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & EHS spill->alert ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Emergency spill response procedure for a novel research chemical.

References

  • Benchchem. (n.d.). Navigating the Uncharted: Proper Disposal Procedures for Novel Research Chemicals Like Peaqx.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making.
  • Benchchem. (n.d.). Personal protective equipment for handling Pyridine-2,6-diethanol.
  • Benchchem. (n.d.). Personal protective equipment for handling Pyridin-1-ium butane-1-sulfonate.
  • ChemicalBook. (n.d.). This compound | 70033-61-3.
  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals.
  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety.
  • National Research Council. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. The National Academies Press.
  • Vanderbilt University. (n.d.). Newly Synthesized Chemical Hazard Information.
  • National Institutes of Health. (n.d.). Advancing Chemical Risk Assessment Decision-Making with Population Variability Data: Challenges and Opportunities.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.